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Demethoxyrapamycin Documentation Hub

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  • Product: Demethoxyrapamycin
  • CAS: 83482-58-0

Core Science & Biosynthesis

Foundational

Biosynthesis of Novel Rapamycin Analogs: Engineering the Macrolide Assembly Line

Executive Summary Rapamycin (sirolimus) is a macrocyclic polyketide with profound immunosuppressive, antifungal, and anti-tumor properties, primarily acting through the inhibition of the mechanistic target of rapamycin (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rapamycin (sirolimus) is a macrocyclic polyketide with profound immunosuppressive, antifungal, and anti-tumor properties, primarily acting through the inhibition of the mechanistic target of rapamycin (mTOR)[1]. While native rapamycin is a cornerstone of modern pharmacotherapy, its complex structure and pharmacokinetic limitations have driven the development of novel analogs (rapalogs). Because total chemical synthesis of these macrocycles is exceptionally lengthy and low-yielding[2], manipulating the biosynthetic machinery of Streptomyces rapamycinicus (formerly S. hygroscopicus) offers a highly efficient, scalable alternative[3].

This whitepaper provides an in-depth technical analysis of rapamycin biosynthesis, focusing on the generation of novel analogs—including demethoxyrapamycin, thiarapamycins, and fluororapamycins—through genetic engineering, mutasynthesis, and precursor-directed biosynthesis (PDB).

The Biosynthetic Assembly Line of Rapamycin

The biosynthesis of rapamycin is governed by a massive, modular mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster[4]. Understanding this assembly line is the prerequisite for rational analog design.

  • Starter Unit Biosynthesis: The pathway initiates with the formation of 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). The enzyme RapK catalyzes the conversion of chorismic acid to DHCHC, which is then loaded onto the RapA PKS[5].

  • Polyketide Extension: The PKS enzymes (RapA, RapB, RapC) sequentially extend the polyketide chain using malonyl-CoA and methylmalonyl-CoA extender units[6].

  • Amino Acid Incorporation & Cyclization: The enzyme RapL (a lysine cyclodeaminase) converts L-lysine into L-pipecolate[7]. The NRPS-like enzyme RapP then incorporates L-pipecolate into the linear polyketide chain and catalyzes the macrocyclic ring closure, yielding the unfunctionalized intermediate prerapamycin [6].

  • Post-PKS Tailoring: Prerapamycin undergoes extensive decoration by tailoring enzymes:

    • RapJ & RapN: Cytochrome P450 monooxygenases that introduce a keto group at C9 and a hydroxyl group at C27, respectively[4].

    • RapI, RapM, & RapQ: S-adenosyl methionine (SAM)-dependent O-methyltransferases that methylate the hydroxyl groups at C39, C16, and C27, respectively[6].

Biosynthesis Shikimate Shikimic Acid RapK RapK (Starter Synthesis) Shikimate->RapK DHCHC DHCHC Starter Unit RapK->DHCHC PKS RapA, RapB, RapC (PKS Extension) DHCHC->PKS Lysine L-Lysine RapL RapL (Cyclodeaminase) Lysine->RapL Pipecolate L-Pipecolate RapL->Pipecolate NRPS RapP (NRPS Cyclization) Pipecolate->NRPS Incorporation PKS->NRPS Prerapamycin Prerapamycin NRPS->Prerapamycin Tailoring RapI, RapM, RapQ, RapJ, RapN (Post-PKS Tailoring) Prerapamycin->Tailoring Rapamycin Rapamycin Tailoring->Rapamycin

Core biosynthetic assembly line of rapamycin from primary metabolites to the mature macrolide.

Post-PKS Engineering: Biosynthesis of Demethoxyrapamycin

27-demethoxyrapamycin is a potent natural analog of rapamycin that lacks the methoxy group at the C27 position[2]. While it can be synthesized via highly complex total chemical synthesis[2], targeted manipulation of the post-PKS tailoring enzymes provides a direct biological route.

Mechanistic Rationale: The C27 position is first hydroxylated by the P450 monooxygenase RapN, followed by methylation by the O-methyltransferase RapQ[6]. By generating a targeted in-frame deletion of the rapQ gene (ΔrapQ), the biosynthetic pathway is arrested at the C27-hydroxyl stage. Because the downstream enzymes exhibit sufficient substrate flexibility, the macrocycle is successfully processed and exported as 27-demethoxyrapamycin. This genetic ablation ensures that the wild-type background does not contaminate the fermentation broth, drastically simplifying downstream chromatographic purification.

Mutasynthesis & Precursor-Directed Biosynthesis (PDB)

To introduce non-natural functional groups (e.g., halogens, sulfur, or non-native alkyl chains) into the rapamycin scaffold, researchers rely on Mutasynthesis and PDB.

Engineering the Starter Unit: Fluororapamycins

Fluorine substitution is a classic medicinal chemistry tactic to improve metabolic stability and modulate target binding. However, the native PKS complex strongly prefers the endogenous DHCHC starter unit.

Mechanistic Rationale for Mutasynthesis: To force the incorporation of synthetic fluorinated DHCHC analogs, the endogenous supply of DHCHC must be completely abolished. This is achieved by deleting the rapK gene[8]. The resulting ΔrapK mutant is a "blank slate" that cannot produce rapamycin unless an exogenous starter unit is fed into the fermentation broth[5].

Mutasynthesis WT Wild-Type S. rapamycinicus MutK ΔrapK Deletion (No Native DHCHC) WT->MutK MutQ ΔrapQ Deletion (No C27 Methylation) WT->MutQ FeedF Feed Fluorinated DHCHC MutK->FeedF NoFeed Endogenous Pathway MutQ->NoFeed Fluoro Fluororapamycins FeedF->Fluoro Demethoxy 27-demethoxyrapamycin NoFeed->Demethoxy

Genetic engineering logic for generating fluororapamycins and 27-demethoxyrapamycin.

Engineering the Pipecolate Ring: Thiarapamycins

The pipecolate ring of rapamycin is critical for binding to the FKBP12 immunophilin[7]. Modifying this region requires tricking the RapP NRPS enzyme.

Mechanistic Rationale for PDB via Enzyme Inhibition: Instead of a genetic knockout, PDB can be achieved using competitive enzyme inhibition. The compound (±)-nipecotic acid is a potent inhibitor of RapL (the lysine cyclodeaminase)[7]. By adding nipecotic acid to the fermentation broth, the endogenous synthesis of L-pipecolate is starved. Simultaneously feeding unnatural sulfur-containing analogs, such as 1,4-thiazane-3-carboxylic acid, forces the RapP enzyme to incorporate the analog, yielding 20-thiarapamycin[7].

Experimental Protocols

Protocol 1: In Vivo Mutasynthesis of Fluororapamycins

This protocol utilizes a ΔrapK mutant to ensure zero wild-type background[8].

  • Strain Preparation: Maintain spores of S. rapamycinicus ΔrapK (e.g., BIOT-4010) on ISP4 agar plates.

  • Seed Culture: Inoculate spores into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask. Incubate at 28°C, 250 rpm for 48 hours.

  • Fermentation & Feeding: Transfer 2.5 mL of the seed culture into 50 mL of chemically defined production medium. After 24 hours of growth, feed the synthetic fluorinated DHCHC analog (dissolved in DMSO) to a final concentration of 2 mM.

  • Harvesting: Continue fermentation for 6 days. Centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.

  • Extraction & Purification: Extract the mycelial cake with methanol, and the supernatant with an equal volume of ethyl acetate. Combine and dry the organic phases. Purify the crude extract via preparative reverse-phase HPLC (C18 column) using a linear gradient of acetonitrile/water to isolate the fluororapamycin analog.

Protocol 2: In Vitro Bioalkylation of Prerapamycin using RapM

This protocol leverages the promiscuity of the RapM methyltransferase to generate C16-alkylated analogs (e.g., 16-O-ethyl-rapamycin) using a coupled enzyme system[6].

Mechanistic Rationale: S-adenosyl ethionine (the ethyl analog of SAM) is chemically unstable. By using an engineered human methionine adenosyltransferase (hMAT2A), the active cofactor is generated in situ from stable S-ethyl-L-methionine and immediately consumed by RapM, driving the reaction forward[6].

  • Enzyme Preparation: Express recombinant RapM and mutant hMAT2A in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5), combine:

    • 1 mM prerapamycin (substrate)

    • 5 mM S-ethyl-L-methionine (alkyl donor)

    • 5 mM ATP and 10 mM MgCl2 (hMAT2A cofactors)

  • Catalysis: Add 10 μM purified hMAT2A and 10 μM purified RapM to the mixture.

  • Incubation: Incubate the reaction at 30°C for 16 hours.

  • Quenching & Analysis: Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to confirm the +14 Da mass shift (ethyl vs. methyl) at the C16 position[6].

Quantitative Comparison of Rapamycin Analogs

The structural modifications introduced via these biosynthetic strategies directly impact the physicochemical properties and target-binding affinities of the resulting rapalogs.

Analog NameStructural ModificationBiosynthetic StrategyKey Biological / Physicochemical Effect
Rapamycin None (Native)Wild-Type FermentationPotent mTOR inhibition; baseline FKBP12 binding.
27-demethoxyrapamycin Loss of C27 MethoxyΔrapQ Deletion / Total SynthesisRetains immunosuppressive activity; altered macrocycle solubility[2].
20-thiarapamycin Sulfur substitution in pipecolate ringPDB (RapL inhibition via nipecotic acid)~33-fold weaker FKBP12 binding affinity (IC50) compared to native rapamycin[7].
16-O-ethyl-rapamycin Ethyl ether at C16In Vitro Bioalkylation (Coupled hMAT2A/RapM)Altered target binding interface; demonstrates RapM cofactor promiscuity[6].
Fluororapamycins Fluorine addition on DHCHC ringMutasynthesis (ΔrapK Deletion)Probes critical C40 hydrogen bonding interactions with FKBP12[8].

References

  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules, nih.gov, [Link]

  • Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis, nih.gov, [Link]

  • Mutasynthesis of Rapamycin Analogues through the Manipulation of a Gene Governing Starter Unit Biosynthesis, researchgate.net, [Link]

  • An Expeditious Route to Fluorinated Rapamycin Analogues by Utilising Mutasynthesis, researchgate.net, [Link]

  • Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase, researchgate.net, [Link]

  • Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus, nih.gov, [Link]

  • Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus, vtt.fi, [Link]

  • A Unified Total Synthesis of the Immunomodulators (−)-Rapamycin and (−)-27-Demethoxyrapamycin, acs.org, [Link]

Sources

Exploratory

Antifungal and antitumor properties of demethoxyrapamycin

An In-Depth Technical Guide to the Antifungal and Antitumor Properties of Demethoxyrapamycin Abstract Demethoxyrapamycin, a natural macrolide antibiotic co-produced with rapamycin by Streptomyces hygroscopicus, represent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Antifungal and Antitumor Properties of Demethoxyrapamycin

Abstract

Demethoxyrapamycin, a natural macrolide antibiotic co-produced with rapamycin by Streptomyces hygroscopicus, represents a molecule of significant interest in therapeutic development.[1][2] As a close structural analog of rapamycin, it shares the core mechanism of action: the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[3][4] This guide provides a detailed exploration of the dual antifungal and antitumor properties of demethoxyrapamycin, grounded in its interaction with the conserved mTOR signaling pathway. We will dissect the molecular basis of its activity, present methodologies for its evaluation, and discuss its potential as a scaffold for future drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of demethoxyrapamycin's therapeutic potential.

The Central Mechanism: Inhibition of the mTOR Signaling Pathway

The biological activities of demethoxyrapamycin, like rapamycin, are fundamentally tied to its ability to modulate the mTOR signaling cascade. This pathway serves as a central regulator, integrating signals from growth factors, nutrients, and cellular energy status to control essential processes like protein synthesis and cell cycle progression.[3][5][6]

1.1. Formation of the Effector Complex

The inhibitory action is not direct. Demethoxyrapamycin first enters the cell and forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][7][8][9] This FKBP12-demethoxyrapamycin complex then acts as the functional inhibitor. The formation of this complex is an absolute prerequisite for its biological activity; cells or fungal strains lacking FKBP12 are resistant to the effects of rapamycins.[7][8][10]

1.2. Targeting the mTORC1 Complex

The FKBP12-demethoxyrapamycin complex specifically binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[11] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][6][12][13] The canonical action of the FKBP12-rapamycin-analog complex is the allosteric inhibition of mTORC1, which is acutely sensitive to this class of drugs.[12][14] mTORC2 is largely considered insensitive to acute rapamycin treatment.[3]

1.3. Downstream Consequences of mTORC1 Inhibition

Inhibition of mTORC1 kinase activity disrupts the phosphorylation of its key downstream effectors, leading to two major outcomes:

  • Suppression of Protein Synthesis: mTORC1 normally phosphorylates and activates the p70 S6 kinase (p70S6K) and phosphorylates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), inactivating it.[9][13] By inhibiting mTORC1, demethoxyrapamycin prevents p70S6K activation and allows 4E-BP1 to sequester the translation initiation factor eIF4E. The net result is a significant reduction in the translation of mRNAs crucial for cell growth and proliferation.[4][9]

  • Induction of G1 Cell Cycle Arrest: The suppression of protein synthesis, particularly of key cyclins and other regulatory proteins, prevents cells from passing the G1/S checkpoint.[9][15] This is further mediated by the stabilization of the cyclin-dependent kinase inhibitor p27, which blocks the activity of the cdk2-cyclin E complex required for S-phase entry.[9][14]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 (Rapamycin Insensitive) GrowthFactors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Akt Akt mTORC2->Akt ProteinSynthesis Protein Synthesis (Cell Growth) p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Cytoskeleton Cytoskeleton Organization Akt->Cytoskeleton CellCycle G1/S Progression ProteinSynthesis->CellCycle Demethoxyrapamycin Demethoxyrapamycin FKBP12 FKBP12 Demethoxyrapamycin->FKBP12 Complex Demethoxyrapamycin -FKBP12 Complex FKBP12->Complex Complex->mTORC1 Inhibition

Fig. 1: Mechanism of Demethoxyrapamycin Action on the mTOR Pathway.

Antifungal Properties

The discovery of rapamycin, and by extension its analogs like demethoxyrapamycin, was as an antifungal agent.[16] This activity is potent and is mediated by the same core mechanism of inhibiting a conserved TOR kinase in fungi.[7][8][10]

2.1. Spectrum of Activity and Potency

Rapamycin and its analogs demonstrate significant activity against several pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[7][8][10] Studies comparing rapamycin to its derivatives have shown that while rapamycin is generally the most potent, demethoxyrapamycin retains significant antifungal activity.[1][17] The activity is often fungicidal, and the rate of spontaneous resistance is low, making these compounds attractive candidates for antifungal development.[7][8][10]

CompoundTarget OrganismMIC (μg/mL) - Liquid MediumActivity on Agar
Rapamycin Candida albicansMore active than derivatives[17]Highly Active[17]
Saccharomyces cerevisiaeMore active than derivatives[17]Highly Active[17]
Fusarium oxysporumMore active than derivatives[17]Highly Active[17]
Demethoxyrapamycin Candida albicansActive[1]Active[17]
Amphotericin B C. albicans, S. cerevisiae, F. oxysporumLess active than rapamycins[17]N/A
Table 1: Comparative Antifungal Activity Profile of Rapamycins.

2.2. Causality in Experimental Design: Antifungal Susceptibility Testing

To accurately determine the potency of demethoxyrapamycin, a standardized method like broth microdilution is essential. The choice of methodology and its components is critical for reproducibility and clinical relevance.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of Drug Stock Solution:

    • Action: Dissolve demethoxyrapamycin in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 1 mg/mL).

    • Causality: DMSO is used for its ability to solubilize hydrophobic compounds like demethoxyrapamycin. A high concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the fungus.

  • Preparation of Inoculum:

    • Action: From a fresh 24-hour culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration (approximately 0.5-2.5 x 10³ CFU/mL).

    • Causality: Using a fresh culture ensures the fungal cells are in a logarithmic growth phase and metabolically active. Standardizing the inoculum density is the most critical variable for reproducibility; too high an inoculum can lead to falsely elevated resistance, while too low can lead to insufficient growth.

  • Assay Plate Preparation:

    • Action: In a 96-well microtiter plate, perform a serial two-fold dilution of the demethoxyrapamycin stock solution using RPMI-1640 medium to achieve the desired final concentration range (e.g., 16 µg/mL to 0.015 µg/mL). Add 100 µL of the standardized fungal inoculum to each well.

    • Causality: RPMI-1640 is the standard synthetic medium for antifungal susceptibility testing; its defined composition ensures consistency between experiments.[18] A serial dilution series allows for the precise determination of the Minimum Inhibitory Concentration (MIC).

  • Incubation and Reading:

    • Action: Incubate the plate at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of demethoxyrapamycin that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.

    • Causality: A 35°C incubation temperature is optimal for the growth of most pathogenic yeasts.[18] The 50% inhibition endpoint is used for fungistatic agents like azoles and is a conservative and reproducible measure for mTOR inhibitors as well, mitigating issues with trailing growth.[19]

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start: Fresh Fungal Culture Inoculum Prepare 0.5 McFarland Inoculum Suspension Start->Inoculum AddInoculum Inoculate Wells with Fungal Suspension Inoculum->AddInoculum Stock Prepare Demethoxyrapamycin Stock in DMSO DiluteDrug Serially Dilute Drug in 96-Well Plate Stock->DiluteDrug DiluteDrug->AddInoculum Incubate Incubate at 35°C for 24-48h AddInoculum->Incubate ReadPlate Visually or Spectrophotometrically Read Growth Inhibition Incubate->ReadPlate DetermineMIC Determine MIC50 Endpoint ReadPlate->DetermineMIC End End: Report MIC Value DetermineMIC->End

Fig. 2: Workflow for Antifungal Susceptibility Testing.

Antitumor Properties

The same mTORC1 inhibition that confers antifungal activity is responsible for the antitumor properties of demethoxyrapamycin. Because the mTOR pathway is frequently hyperactivated in many human cancers, its inhibition represents a key therapeutic strategy.[13][20][21]

3.1. Mechanisms of Antitumor Action

The antitumor effects of demethoxyrapamycin are primarily cytostatic rather than cytotoxic.[22]

  • Inhibition of Proliferation: As described, the G1 cell cycle arrest is a major mechanism, halting the uncontrolled proliferation of cancer cells.[20][23]

  • Inhibition of Angiogenesis: mTOR signaling is critical for the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives the production of pro-angiogenic factors like VEGF. By inhibiting mTOR, demethoxyrapamycin can reduce tumor vascularization, starving the tumor of essential nutrients and oxygen.[22]

  • Induction of Apoptosis: While primarily cytostatic, in certain cellular contexts, particularly under stress or in 3D culture models, rapamycin analogs can induce programmed cell death (apoptosis).[22]

  • Feedback Loop Considerations: A critical insight from studies on rapamycin is the existence of a negative feedback loop. mTORC1/p70S6K normally inhibits upstream signaling through the PI3K/Akt pathway. When mTORC1 is blocked by a drug like demethoxyrapamycin, this feedback is lost, leading to a potential compensatory activation of Akt, which can promote survival and limit the drug's efficacy.[20][24][25] This is a key consideration for combination therapy strategies.

Cell LineTumor TypeIC50 (Rapamycin)Expected Demethoxyrapamycin ActivityKey Pathway Dependency
BON-1 CarcinoidSignificant Inhibition[20][24]Significant Inhibition[1]mTOR
NCI-H727 CarcinoidSignificant Inhibition[20][24]Significant Inhibition[1]mTOR
PTEN-deficient Glioblastoma Brain CancerSensitive[23]Sensitive[1]PI3K/Akt/mTOR
ErbB2+ Breast Cancer Breast CancerSensitive[22]Sensitive[1]PI3K/Akt/mTOR
Table 2: In Vitro Antitumor Activity Profile of Rapamycin Analogs.

3.2. Causality in Experimental Design: In Vitro Cytotoxicity Assay

Evaluating the antitumor effect of demethoxyrapamycin in vitro requires a robust and quantitative assay to measure cell viability and proliferation. The Sulforhodamine B (SRB) assay is an excellent choice due to its simplicity, sensitivity, and basis in measuring total cellular protein content.

Protocol: SRB Colorimetric Assay for Cytotoxicity

  • Cell Seeding:

    • Action: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

    • Causality: Seeding density is optimized to ensure cells are in an exponential growth phase during the drug treatment period and do not become confluent, which would confound the results. The 24-hour adherence period allows cells to recover from trypsinization and resume normal growth.

  • Drug Treatment:

    • Action: Prepare serial dilutions of demethoxyrapamycin in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified duration (e.g., 72 hours).

    • Causality: A 72-hour incubation period is typically sufficient to observe the effects of a cytostatic agent that acts on the cell cycle, allowing for at least two to three population doublings in the control group.

  • Cell Fixation:

    • Action: Gently remove the drug-containing medium. Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C. Wash the plates five times with slow-running tap water and allow them to air dry.

    • Causality: TCA fixation precipitates proteins and macromolecules while washing away small molecules and medium components, effectively fixing the total cellular biomass to the plate bottom.

  • Staining and Measurement:

    • Action: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes. Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at ~510 nm using a microplate reader.

    • Causality: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells in the well.

  • Data Analysis:

    • Action: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the inhibition percentage against the drug concentration and determine the IC50 (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

    • Causality: The IC50 value provides a quantitative measure of the drug's potency, allowing for direct comparison between different compounds or cell lines.

Antitumor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start: Cancer Cell Culture Seed Seed Cells in 96-Well Plate Start->Seed Adhere Allow Adherence for 24h Seed->Adhere Treat Treat with Serial Dilutions of Demethoxyrapamycin Adhere->Treat Incubate Incubate for 72h Treat->Incubate Fix Fix Cells with Trichloroacetic Acid (TCA) Incubate->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash and Solubilize Dye Stain->Wash Read Read Absorbance at ~510 nm Wash->Read Calculate Calculate IC50 Value Read->Calculate End End: Report IC50 Value Calculate->End

Fig. 3: Workflow for In Vitro Antitumor Activity (SRB Assay).

Conclusion and Future Perspectives

Demethoxyrapamycin is a compelling natural product that demonstrates significant antifungal and antitumor properties through the well-defined mechanism of mTORC1 inhibition. Its shared mechanism of action with the clinically successful drug rapamycin provides a strong foundation for its therapeutic potential. The total syntheses of both rapamycin and demethoxyrapamycin have been successfully executed, paving the way for medicinal chemistry efforts to create novel analogs.[26][27][28][29]

Future research should focus on exploring the potential for a differentiated therapeutic window, where analogs might be developed to maximize antifungal or antitumor efficacy while minimizing the associated immunosuppression.[30] Furthermore, given the known feedback activation of Akt upon mTORC1 inhibition, rational combination therapies that co-target the PI3K/Akt pathway are a logical and promising strategy to enhance the antitumor effects of demethoxyrapamycin and its future derivatives.

References

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  • Cruz, M. C., et al. (2001). Rapamycin and Less Immunosuppressive Analogs Are Toxic to Candida albicans and Cryptococcus neoformans via FKBP12-Dependent Inhibition of TOR. Antimicrobial Agents and Chemotherapy, 45(7), 2044-2051. PMC*.
  • Cruz, M. C., et al. (2001). Rapamycin and Less Immunosuppressive Analogs Are Toxic to Candida albicans and Cryptococcus neoformans via FKBP12-Dependent Inhibition of TOR. Antimicrobial Agents and Chemotherapy, 45(7), 2044-2051. ASM Journals*.
  • Moreno, A., et al. (2008). Antitumor activity of rapamycin and octreotide as single agents or in combination in neuroendocrine tumors in vitro and in vivo.
  • Sehgal, S. N., et al. (1983). Demethoxyrapamycin (AY-24668), a New Antifungal Antibiotic. The Journal of Antibiotics, 36(4), 351-354. PubMed*.
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  • Cloughesy, T. F., et al. (2008). Antitumor Activity of Rapamycin in a Phase I Trial for Patients with Recurrent PTEN-Deficient Glioblastoma. PLoS Medicine, 5(1), e8. Research journals - PLOS*.
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  • Smith, A. B., III, et al. (1995). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society, 117(19), 5407-5408.
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Sources

Foundational

Whitepaper: Early-Stage Pharmacological Profiling and Biological Activity of Demethoxyrapamycin

Executive Summary & Rationale Demethoxyrapamycin (often referred to in literature as AY-24,668, 27-demethoxyrapamycin, or 29-demethoxyrapamycin depending on the molecular numbering convention) is a macrocyclic polyketide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Demethoxyrapamycin (often referred to in literature as AY-24,668, 27-demethoxyrapamycin, or 29-demethoxyrapamycin depending on the molecular numbering convention) is a macrocyclic polyketide. It was originally discovered as a minor component co-produced with rapamycin during the fermentation of the bacterium Streptomyces hygroscopicus (1[1]).

While rapamycin has become a cornerstone clinical immunosuppressant and oncology agent, demethoxyrapamycin serves a different, yet equally vital, purpose in the pharmaceutical pipeline. It is a critical early-stage research tool used to interrogate the structural and thermodynamic requirements of the mTOR-FKBP12 signaling axis. By lacking a specific methoxy group on the macrocyclic ring, demethoxyrapamycin provides a unique structural perturbation that allows researchers to map the precise binding kinetics and structure-activity relationships (SAR) required for effective mTOR Complex 1 (mTORC1) inhibition.

Structural Paradigm & Mechanistic Grounding

The biological activity of rapamycin and its analogs is predicated on a "bi-steric" or molecular glue mechanism. The compound must first bind to the 12-kDa cytosolic FK506-binding protein (FKBP12). This binary complex subsequently docks into the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic Target of Rapamycin (mTOR), selectively inhibiting mTORC1 (2[2]).

The total synthesis of demethoxyrapamycin, achieved by Smith et al. in 1995, confirmed its structural assignment and enabled deep SAR studies independent of fermentation extraction (3[3]). The absence of the methoxy group subtly alters the conformational rigidity of the triene system and the molecule's binding interface. Consequently, demethoxyrapamycin exhibits reduced binding affinity to FKBP12 and attenuated downstream immunosuppressive and antineoplastic activities compared to the parent rapamycin molecule. For example, early oncology screens demonstrated that demethoxyrapamycin exerted only marginal activity against P388 lymphocytic leukemia and was inactive against B16 melanocarcinoma, highlighting the critical nature of the methoxy group for robust in vivo efficacy (2[2]).

G TCR T-Cell Receptor (TCR) Activation Ca Intracellular Ca2+ Release TCR->Ca Calcineurin Calcineurin Activation Ca->Calcineurin CellCycle G1 to S Phase Progression Calcineurin->CellCycle Promotes Demethoxy Demethoxyrapamycin (Test Compound) FKBP12 FKBP12 Protein (Cytosolic) Demethoxy->FKBP12 Binds (Reduced Affinity) Complex Demethoxyrapamycin-FKBP12 Binary Complex FKBP12->Complex Forms mTORC1 mTORC1 (FRB Domain) Complex->mTORC1 Allosteric Inhibition mTORC1->CellCycle Normally Promotes Arrest Cell Cycle Arrest (Immunosuppression) mTORC1->Arrest When Inhibited

Fig 1: Mechanism of action of Demethoxyrapamycin via the FKBP12-mTORC1 pathway.

Quantitative Biological Activity Profiles

To contextualize the biological activity of demethoxyrapamycin, it must be benchmarked against rapamycin across standardized in vitro and in vivo assays. The table below summarizes the comparative pharmacological profile based on historical screening data.

Pharmacological ParameterRapamycin (Control)Demethoxyrapamycin (AY-24,668)Mechanistic Implication
FKBP12 Binding Affinity (IC₅₀) ~1.6 nM> 50 nM (Significantly Weaker)The missing methoxy group destabilizes the optimal binding conformation within the FKBP12 hydrophobic pocket.
Antifungal Activity (MIC) Highly Potent (C. albicans)Weak / MarginalReduced ability to form the Tor1-inhibitory complex in yeast models.
T-Cell Inhibition (LAF IC₅₀) 0.6 – 1.5 nM> 10 nM (Attenuated)Weaker ternary complex formation leads to incomplete G1/S cell cycle arrest in lymphocytes.
Antitumor Efficacy (P388 Leukemia) ActiveMarginal / InactiveInsufficient target engagement in vivo to halt rapid malignant proliferation.

Validated Experimental Methodologies

As a Senior Application Scientist, it is imperative to design self-validating protocols. The following methodologies explain not just the steps, but the causality behind the experimental design used to evaluate demethoxyrapamycin.

Protocol A: FKBP12 Radioligand Competitive Binding Assay

Causality & Design: This assay utilizes a Scintillation Proximity Assay (SPA) format. By using His6-tagged FKBP12 and nickel-chelate coated plates, the target protein is immobilized. When ³H-FK506 (a known high-affinity ligand) binds the protein, the radiolabel is brought into close microscopic proximity to the scintillant embedded in the plate walls, generating a signal without the need for wash steps (a homogeneous assay) (4[4]). Demethoxyrapamycin is introduced as a competitor; a decrease in scintillation directly correlates to its binding affinity.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 0.1% Tween 20 (to prevent non-specific binding), and 0.25 mg/mL sodium azide (to maintain protein stability and prevent microbial growth) (4[4]).

  • Protein Immobilization: Add 50 μL of assay buffer containing 5 nM (final concentration) His6-tagged human FKBP12 to each well of a 96-well nickel-chelate FlashPlate (4[4]).

  • Compound Addition: Add serial dilutions of demethoxyrapamycin (test compound) and rapamycin (positive control, typically starting at 10 nM) to the respective wells (4[4]).

  • Radioligand Introduction: Add ³H-labeled FK506 to all test wells. Ensure the total reaction volume remains consistent across the plate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours. This duration allows the competitive binding system to reach thermodynamic equilibrium.

  • Quantification: Read the plate using a microplate scintillation counter. Calculate the IC₅₀ based on the percent inhibition of the ³H-FK506-FKBP12 complex formation relative to vehicle controls (4[4]).

G Prep Buffer Preparation (HEPES, Tween 20, NaN3) Immobilize Immobilize His6-FKBP12 on Ni-Chelate Plate Prep->Immobilize AddComp Add Demethoxyrapamycin (Serial Dilutions) Immobilize->AddComp AddRadio Add 3H-FK506 (Radioligand) AddComp->AddRadio Incubate Incubate 2 Hours (Equilibrium) AddRadio->Incubate Read Scintillation Counting (Proximity Assay) Incubate->Read Analyze Calculate IC50 (% Inhibition) Read->Analyze

Fig 2: Step-by-step workflow of the homogeneous FKBP12 Scintillation Proximity Assay.

Protocol B: Lymphocyte Activating Factor (LAF) / T-Cell Proliferation Assay

Causality & Design: The LAF assay measures the functional immunosuppressive capacity of the compound in vitro. T-cells are stimulated to proliferate using a mitogen (PHA) and Interleukin-1 (IL-1). Proliferation requires active DNA synthesis. By pulsing the cells with tritiated (³H) thymidine, the radioactive nucleotide is incorporated into newly synthesized DNA. Demethoxyrapamycin's ability to halt the cell cycle (via mTOR inhibition) is quantified by a proportional reduction in incorporated radioactivity (5[5]).

  • Cell Isolation: Isolate primary thymocytes from the thymus of normal BALB/c mice under sterile conditions (5[5]).

  • Culturing & Stimulation: Plate the cells in 96-well culture plates. Stimulate proliferation by adding Phytohemagglutinin (PHA) and Interleukin-1 (IL-1) to the culture media (5[5]).

  • Drug Treatment: Treat the cells with varying concentrations of demethoxyrapamycin. Include rapamycin (0.6-1.5 nM IC₅₀ range) as a positive control and vehicle-treated cells as a negative baseline control (5[5]).

  • Incubation: Culture the cells for a total of 72 hours at 37°C in a 5% CO₂ humidified incubator (5[5]).

  • Radiolabel Pulsing: During the final 6 hours of the 72-hour incubation period, pulse the cells with ³H-thymidine (5[5]).

  • Harvest & Analysis: Harvest the cells onto glass fiber filters using an automated cell harvester. Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter. Assess the inhibition of lymphoproliferation as the percent change in CPM relative to the non-drug treated controls (5[5]).

References

  • Title: Demethoxyrapamycin (AY-24668)
  • Source: msu.
  • Source: acs.
  • Source: asm.
  • Source: google.

Sources

Exploratory

The Origins and Isolation of Demethoxyrapamycin: A Natural Product Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Natural Product Chemists, and Drug Development Professionals Executive Summary: The Structural Logic of Rapalogs Rapamycin is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Natural Product Chemists, and Drug Development Professionals

Executive Summary: The Structural Logic of Rapalogs

Rapamycin is a cornerstone of modern immunosuppressive therapy, oncology, and mTOR-pathway biology. Discovered in the fermentation broth of Streptomyces hygroscopicus (NRRL 5491) from an Easter Island soil sample, it quickly became a focal point of natural product chemistry[1]. However, the biosynthetic machinery of S. hygroscopicus is not perfectly rigid. During the extensive recovery campaigns of rapamycin, researchers at Ayerst Laboratories isolated a minor, co-produced antifungal antibiotic: demethoxyrapamycin (AY-24,668)[2].

As an Application Scientist, understanding the origin of demethoxyrapamycin is not just an exercise in structural elucidation; it is a masterclass in biosynthetic pathway divergence and the precise chromatographic logic required to separate nearly identical macrocycles. This whitepaper deconstructs the biosynthetic origins, physicochemical properties, and self-validating isolation protocols for demethoxyrapamycin.

Biosynthetic Origins: Enzymatic Slippage in the PKS Assembly Line

The structural difference between rapamycin and demethoxyrapamycin is the absence of a single methoxy group—often denoted at the C27 or C29 position, depending on the crystallographic numbering convention utilized[3][4].

Rapamycin's biosynthesis utilizes a massive mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. The assembly line incorporates a shikimate-derived starter unit, various malonyl-CoA extender units, and the amino acid L-pipecolate[5][6]. The signature methoxy groups of rapamycin are installed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (e.g., RapI, RapM, RapQ) encoded within the biosynthetic gene cluster[5].

Demethoxyrapamycin emerges as a biosynthetic shunt metabolite . When the intracellular pool of SAM is depleted, or when a specific O-methyltransferase exhibits incomplete penetrance during the late-stage tailoring of the macrolactone ring, the enzyme complex "slips." The unmethylated precursor is prematurely released, resulting in the natural co-production of demethoxyrapamycin alongside the fully methylated major product[3].

Biosynthesis A Streptomyces hygroscopicus (NRRL 5491) Fermentation B PKS/NRPS Assembly Line (Core Macrolactone Synthesis) A->B C Pre-Rapamycin Intermediate (Unmethylated) B->C D SAM-Dependent O-Methyltransferases (e.g., RapI, RapM, RapQ) C->D E Complete O-Methylation Rapamycin (Major) D->E High SAM / Full Enzyme Activity F Incomplete O-Methylation Demethoxyrapamycin (Minor) D->F Enzyme Slippage / Low SAM

Biosynthetic divergence of rapamycin and demethoxyrapamycin via O-methyltransferase activity.

Physicochemical Profile and Pharmacological Implications

Despite lacking a single methoxy group, demethoxyrapamycin retains the core 31-membered macrocyclic architecture, including the conjugated triene system and the FKBP12-binding domain[5][7]. It exhibits antifungal activity against Candida albicans and binds to cytosolic immunophilins, though its altered hydrophobicity slightly shifts its binding kinetics compared to rapamycin[2][5].

Table 1: Comparative Physicochemical Properties
PropertyRapamycinDemethoxyrapamycin
Molecular Formula C₅₁H₇₉NO₁₃C₅₀H₇₇NO₁₂
Molecular Weight 914.17 g/mol 884.16 g/mol
Exact Mass 913.555 Da883.545 Da
Structural Variance Fully O-methylated at C27/C29Lacks O-methyl group at C27/C29
UV Absorbance (λmax) 266, 276, 288 nm (Triene system)266, 276, 288 nm (Triene system)
Biological Role Major Fermentation ProductMinor Biosynthetic Shunt Product

Data synthesized from and primary literature[3][7][8].

Self-Validating Experimental Protocol: Isolation and Purification

Objective: To selectively partition and purify the minor shunt metabolite demethoxyrapamycin from the major rapamycin background.

Causality & Validation: Natural product isolation is often plagued by co-eluting congeners. Demethoxyrapamycin is structurally identical to rapamycin save for a single missing methoxy group, making their polarities perilously similar. The following protocol leverages slight differences in hydrophobicity to achieve baseline separation. Every step includes a self-validating analytical checkpoint to ensure the integrity of the workflow.

Step 1: Fermentation and Mycelial Harvest
  • Action: Cultivate S. hygroscopicus (NRRL 5491) in a nutrient-rich aqueous medium (soybean meal, glucose, ammonium salts) at 28°C for 4-6 days under aerobic conditions[9]. Harvest the mycelia via centrifugation (4000 × g, 20 min).

  • Causality: Rapalogs are predominantly intracellular or mycelium-bound due to their highly lipophilic macrocyclic structures. Discarding the supernatant removes water-soluble media contaminants.

Step 2: Primary Methanolic Lysis and Extraction
  • Action: Suspend the mycelial cake in 100% methanol. Agitate for 12 hours, then filter.

  • Causality: Methanol effectively disrupts the lipid bilayer of the Streptomyces cells and quantitatively solubilizes the hydrophobic macrolides[9].

  • Self-Validation Point: Spot the methanolic extract on a TLC plate (Silica gel, EtOAc:Hexane 4:1). A UV lamp (254 nm) will reveal a dark spot corresponding to the conjugated triene system of the rapalogs.

Step 3: Liquid-Liquid Partitioning
  • Action: Concentrate the methanolic extract in vacuo until an aqueous slurry remains. Extract thrice with dichloromethane (CH₂Cl₂).

  • Causality: The phase switch forces the highly lipophilic rapamycin and demethoxyrapamycin into the organic (CH₂Cl₂) layer, leaving polar cellular debris (sugars, peptides) in the aqueous phase[9].

Step 4: Normal-Phase Silica Gel Chromatography
  • Action: Load the concentrated organic extract onto a silica gel column. Elute with a step gradient of hexane to ethyl acetate.

  • Causality: Separates the macrolides from bulk lipids. Rapamycin, being slightly more lipophilic (due to the extra methyl group), elutes slightly earlier than demethoxyrapamycin.

Step 5: Preparative Reverse-Phase HPLC
  • Action: Resolve the enriched fractions using a C18 Prep-HPLC column (Acetonitrile:Water gradient).

  • Self-Validation Point: Monitor absorbance at 278 nm. Collect the minor peak eluting just prior to the massive rapamycin peak. Confirm identity via ESI-MS (target m/z 883.5 [M-H]⁻)[7][8].

Isolation N1 1. Mycelial Harvest (Centrifugation at 4000xg) N2 2. Primary Extraction (Methanol Cell Lysis) N1->N2 Solubilize Macrolides N3 3. Liquid-Liquid Partitioning (Aqueous vs. CH2Cl2) N2->N3 Remove Polar Impurities N4 4. Normal-Phase Silica Gel (Gradient: Hexane to EtOAc) N3->N4 Crude Organic Extract N5 5a. Crystallization (Rapamycin Recovery) N4->N5 Major Eluent N6 5b. Prep-HPLC (C18) (Demethoxyrapamycin Isolation) N4->N6 Minor Eluent (m/z 883.5)

Step-by-step downstream processing workflow for the isolation of demethoxyrapamycin.

Total Synthesis and Structural Validation

While isolation from fermentation broth yields sufficient material for preliminary biological evaluation, definitive proof of demethoxyrapamycin's structure and absolute configuration required total synthesis.

In 1995, Amos B. Smith III and colleagues published a unified, highly convergent total synthesis of both (-)-rapamycin and (-)-27-demethoxyrapamycin[4][10]. Their retrosynthetic strategy elegantly disconnected the macrocycle at the triene system and the ester linkage. The forward synthesis utilized an intermolecular acylation at C(34) to join the advanced ABC and DE fragments. This was followed by a masterful Pd(0)-catalyzed intramolecular Stille coupling to forge the conjugated triene and close the 31-membered macrocycle[4][10].

This landmark synthesis not only confirmed the structural assignment of demethoxyrapamycin (which had previously relied solely on spectral comparisons to rapamycin) but also established a modular platform for designing next-generation immunosuppressive analogs[4][6].

References

  • Sehgal, S. N., Baker, H., Eng, C. P., Singh, K., & Vézina, C. (1983). Demethoxyrapamycin (AY-24668), a New Antifungal Antibiotic. The Journal of Antibiotics. URL:[Link]

  • Findlay, J. A., Liu, J.-S., Burnell, D. J., & Nakashima, T. T. (1982). The structure of demethoxyrapamycin. Canadian Journal of Chemistry. URL:[Link]

  • Smith, A. B., Condon, S. M., McCauley, J. A., Leazer, J. L., Leahy, J. W., & Maleczka, R. E. (1995). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society. URL:[Link]

  • Ritacco, F. V., Graziani, E. I., Summers, M. Y., et al. (2005). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. Applied and Environmental Microbiology. URL:[Link]

  • Guduru, S. K. R., & Arya, P. (2018). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6441963, Demethoxyrapamycin. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Demethoxyrapamycin as a Structural Analog Internal Standard for the Quantification of Rapamycin (Sirolimus) by LC-MS/MS

Introduction: The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of drugs and their m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of drugs and their metabolites in complex biological matrices.[1][2] Its high sensitivity and selectivity are indispensable for pharmacokinetic (PK) and toxicokinetic (TK) studies. However, the accuracy and precision of LC-MS/MS data are contingent upon the effective mitigation of experimental variability.[3] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis.[3]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical, allowing it to perfectly track the analyte through extraction, chromatography, and ionization. However, SIL standards can be costly or commercially unavailable. In such cases, a structural analog—a molecule with a similar but not identical structure—can serve as a robust and cost-effective alternative.

This application note provides a detailed guide and protocol for using demethoxyrapamycin , a structural analog of rapamycin (sirolimus), as an internal standard for the quantitative bioanalysis of rapamycin in biological matrices. We will delve into the scientific rationale, step-by-step protocols, and the validation requirements as stipulated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][4][5][6]

Scientific Rationale: Why Demethoxyrapamycin?

Rapamycin (Sirolimus) is a potent immunosuppressant with a narrow therapeutic index, necessitating precise monitoring of its concentration in whole blood.[2][7][8] Demethoxyrapamycin is a close structural analog of rapamycin, differing primarily by the absence of a methoxy group at the C40 position. This structural similarity imparts comparable, though not identical, chemical and physical properties.

Key Justifications:

  • Similar Extraction Recovery: Due to its analogous macrocyclic lactone structure, demethoxyrapamycin is expected to exhibit similar behavior to rapamycin during protein precipitation or liquid-liquid extraction.

  • Comparable Chromatographic Behavior: The two compounds will have close retention times on a reverse-phase column, ensuring they experience similar matrix effects during elution.

  • Distinct Mass-to-Charge Ratios (m/z): The difference in molecular weight allows for clear differentiation and independent monitoring by the mass spectrometer.

It is crucial, however, to acknowledge that as a structural analog, demethoxyrapamycin may not compensate for matrix effects as perfectly as a SIL-IS. Therefore, a thorough validation of matrix effects from multiple sources is a non-negotiable component of method development.

Core Principles of Bioanalytical Method Validation

Any bioanalytical method submitted for regulatory review must be validated to demonstrate it is fit-for-purpose.[4][9] This process is governed by guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline.[3][10][11][12]

Key Validation Parameters:

  • Selectivity and Specificity: The method's ability to measure the analyte and IS without interference from matrix components.

  • Accuracy: The closeness of measured values to the nominal concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between instrument response and known analyte concentrations.

  • Sensitivity (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol: Quantification of Rapamycin using Demethoxyrapamycin IS

This protocol outlines a standard protein precipitation method for extracting rapamycin from whole blood, a common matrix for its analysis.

Materials and Reagents
  • Analytes: Rapamycin (Sirolimus) reference standard, Demethoxyrapamycin (Internal Standard) reference standard.

  • Biological Matrix: Drug-free human whole blood with K2EDTA anticoagulant.

  • Reagents: HPLC-grade Methanol, Acetonitrile, Zinc Sulfate (0.1 M), Formic Acid, Ammonium Formate.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rapamycin and Demethoxyrapamycin in methanol to create individual 1 mg/mL stock solutions.

  • Rapamycin Working Solutions: Serially dilute the rapamycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the demethoxyrapamycin stock solution with methanol to achieve a final concentration that yields a robust and reproducible signal in the MS detector. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation Workflow
  • Aliquot 50 µL of study samples, calibration standards, or quality controls into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (Demethoxyrapamycin in methanol) to each tube. The IS addition step is critical and must be precise.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water with 0.1% formic acid.

  • Cap the vials and vortex briefly. The samples are now ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Sample (50 µL Whole Blood) Spike 2. Add IS/Precipitation Agent (150 µL Demethoxyrapamycin in MeOH) Sample->Spike Precise volume is critical Vortex1 3. Vortex (30 seconds) Spike->Vortex1 Centrifuge 4. Centrifuge (10 min @ 14,000 x g) Vortex1->Centrifuge Transfer 5. Transfer Supernatant (100 µL) Centrifuge->Transfer Dilute 6. Dilute with Aqueous Mobile Phase (100 µL) Transfer->Dilute Inject 7. Inject into LC-MS/MS Dilute->Inject Data 8. Data Acquisition & Processing Inject->Data

Caption: Workflow for sample preparation and analysis.
LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter Setting Rationale
LC System High-Performance or Ultra-High-Performance LC system To achieve efficient separation and sharp peaks.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm Provides good retention and separation for macrolide compounds.
Mobile Phase A Water with 2 mM Ammonium Formate and 0.1% Formic Acid Provides protons for positive ionization and aids in peak shaping.
Mobile Phase B Methanol with 2 mM Ammonium Formate and 0.1% Formic Acid Strong organic solvent for eluting the analytes.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Column Temp. 50 °C Reduces viscosity and can improve peak shape.
Injection Vol. 5 µL Balances sensitivity with minimizing matrix load on the system.

| Gradient | 0-0.5 min (50% B), 0.5-2.5 min (50-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-50% B), 3.1-4.0 min (50% B) | A gradient ensures elution of analytes while washing the column. |

Table 2: Suggested Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte Rapamycin (Sirolimus)
Precursor Ion (Q1) m/z 931.6 ([M+NH₄]⁺)
Product Ion (Q3) m/z 864.5
Collision Energy (CE) Optimized for instrument (e.g., 25-35 eV)
Internal Standard Demethoxyrapamycin
Precursor Ion (Q1) m/z 901.5 ([M+NH₄]⁺)
Product Ion (Q3) m/z 834.5
Collision Energy (CE) Optimized for instrument (e.g., 25-35 eV)

| Dwell Time | 50-100 ms |

Note: The exact m/z values for precursor and product ions should be confirmed by infusing pure standards. The transitions shown are for the ammonium adducts, which are commonly monitored for improved sensitivity and stability.[13]

Method Validation Experiments and Acceptance Criteria

Selectivity
  • Protocol: Analyze at least six different blank lots of human whole blood. Check for any interfering peaks at the retention times of rapamycin and demethoxyrapamycin.

  • Acceptance Criteria (ICH M10): The response of any interfering peak in the blank matrix must be ≤ 20% of the response of the LLOQ for the analyte (rapamycin) and ≤ 5% of the response of the IS (demethoxyrapamycin).[3]

Matrix Effect
  • Protocol:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set 1 (Post-extraction spike): Extract blank matrix from at least six different sources and spike the analyte and IS into the final supernatant.

    • Set 2 (Neat solution): Prepare equivalent concentrations of analyte and IS in the final reconstitution solvent.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set 1) / (Peak Area in Set 2).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria (ICH M10): The coefficient of variation (CV%) of the IS-normalized matrix factor across all tested lots should be ≤ 15%.[3]

G cluster_concept Matrix Effect Normalization Analyte_Signal Analyte Signal Ratio Analyte / IS Peak Area Ratio Analyte_Signal->Ratio IS_Signal IS Signal (Demethoxyrapamycin) IS_Signal->Ratio Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Matrix_Effect->Analyte_Signal Affects Matrix_Effect->IS_Signal Affects Quantification Accurate Quantification Ratio->Quantification Corrects for Variability

Caption: How an IS corrects for matrix effects.
Accuracy and Precision
  • Protocol: Analyze five replicates of at least four QC levels (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.

  • Acceptance Criteria (ICH M10/FDA):

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).[1][3]

    • Precision: The CV% must not exceed 15% (20% for LLOQ).[1][3]

Table 3: Example Validation Summary for Accuracy & Precision

Parameter Level Nominal Conc. (ng/mL) Acceptance Criteria Example Result
Intra-run LLOQ 1.0 Accuracy: 80-120%; Precision: ≤20% CV Accuracy: 95.5%; Precision: 8.2% CV
(Run 1) LQC 3.0 Accuracy: 85-115%; Precision: ≤15% CV Accuracy: 102.1%; Precision: 5.4% CV
MQC 15.0 Accuracy: 85-115%; Precision: ≤15% CV Accuracy: 98.7%; Precision: 4.1% CV
HQC 40.0 Accuracy: 85-115%; Precision: ≤15% CV Accuracy: 101.3%; Precision: 3.5% CV
Inter-run LLOQ 1.0 Accuracy: 80-120%; Precision: ≤20% CV Accuracy: 98.2%; Precision: 11.5% CV
(3 Runs) LQC 3.0 Accuracy: 85-115%; Precision: ≤15% CV Accuracy: 103.0%; Precision: 7.8% CV
MQC 15.0 Accuracy: 85-115%; Precision: ≤15% CV Accuracy: 99.8%; Precision: 6.2% CV

| | HQC | 40.0 | Accuracy: 85-115%; Precision: ≤15% CV | Accuracy: 100.5%; Precision: 5.1% CV |

Conclusion

Demethoxyrapamycin serves as a scientifically sound and economically viable internal standard for the LC-MS/MS quantification of rapamycin in biological matrices. Its structural similarity allows it to effectively track the analyte through sample processing and chromatographic analysis. Adherence to the detailed protocols and rigorous validation experiments outlined in this note, in accordance with ICH M10 and FDA guidelines, will ensure the development of a robust, reliable, and defensible bioanalytical method suitable for supporting drug development and clinical therapeutic drug monitoring.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BASi. Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Chromatography Today. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • JETIR. (2022). Liquid Chromatography-Tandem Mass Spectrometry(LC-MS/MS) Method for Determinationof Sirolimus in Human Plasma. [Link]

  • Springer Nature Experiments. (2010). Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. [Link]

Sources

Application

Application Note: Utilizing Demethoxyrapamycin to Interrogate mTORC1/mTORC2 Signaling Dynamics

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Structural probing, kinase assay validation, and bi-steric inhibitor design. Scientific Rationale: Why Demethoxyrapamycin? The mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Structural probing, kinase assay validation, and bi-steric inhibitor design.

Scientific Rationale: Why Demethoxyrapamycin?

The mechanistic target of rapamycin (mTOR) is a master regulatory kinase that exists in two distinct functional complexes: mTORC1 (nutrient-sensing and protein translation) and mTORC2 (cytoskeletal organization and cell survival). While standard rapamycin is the classical tool for inhibiting mTORC1, it often lacks the structural flexibility required for advanced structure-activity relationship (SAR) studies.

Demethoxyrapamycin (specifically 27-demethoxyrapamycin) is a naturally occurring and synthetically accessible analog of rapamycin that lacks a single methoxy group at the C-27 position. The total synthesis of 27-demethoxyrapamycin, first achieved in the late 1990s 1, provided a critical foundation for understanding the precise steric requirements of the mTOR FKBP12-Rapamycin Binding (FRB) domain.

By utilizing demethoxyrapamycin, researchers can probe the hydrogen-bonding network of the FRB pocket with surgical precision. Precursor-directed biosynthesis has since allowed for the scalable production of various rapamycin analogs, revealing how specific functional groups dictate FKBP12 binding affinity 2. Today, modern drug development heavily relies on these structural insights to design bi-steric inhibitors that achieve high selectivity for mTORC1 over mTORC2 in oncology applications 3.

Pathway Visualization

mTOR_Signaling DMR Demethoxyrapamycin (DMR) Ternary DMR-FKBP12 Complex DMR->Ternary Binds Cytosolic Receptor FKBP12 FKBP12 Protein FKBP12->Ternary Forms Complex mTORC1 mTORC1 (FRB Domain) Ternary->mTORC1 Allosteric Inhibition mTORC2 mTORC2 (Insensitive to Acute DMR) Ternary->mTORC2 Steric Hindrance (Chronic Exposure Only) S6K p70 S6 Kinase (Translation) mTORC1->S6K Phosphorylation Blocked AKT AKT Kinase (Survival) mTORC2->AKT Phosphorylation Maintained (Acute)

Fig 1: Demethoxyrapamycin-FKBP12 complex formation and selective allosteric inhibition of mTORC1.

Quantitative Binding Profiles

Comprehensive evaluations of rapamycin-derived small molecules confirm that while demethoxyrapamycin binds FKBP12 with slightly reduced affinity compared to the parent macrolide, it remains a highly potent allosteric inhibitor 4. The table below summarizes the comparative kinetics essential for experimental design.

Table 1: Comparative Binding and Inhibition Profiles of Rapamycin and Selected Analogs

CompoundStructural ModificationFKBP12 Binding Affinity (IC₅₀)mTORC1 Inhibition ProfilePrimary Application
Rapamycin Natural Macrolide~1.6 - 4.9 nMPotent, AllostericBaseline reference standard
27-Demethoxyrapamycin Loss of C-27 Methoxy~10 - 25 nMPotent, AllostericStructural probing, SAR studies
20-Thiarapamycin Thioether substitution~53.6 nMReduced potencyBiosynthetic pathway analysis
RMC-5552 Bi-steric (Active-site + FRB)N/A (p4EBP1 IC₅₀ = 0.52 nM)Highly SelectiveOncology drug development

Self-Validating Experimental Protocol: In Vitro mTOR Inhibition Assay

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. It incorporates serum starvation to establish a baseline and utilizes parallel probing of mTORC1 and mTORC2 targets to confirm compound specificity.

Phase 1: Reagent Preparation & Cell Synchronization

Goal: Establish a uniform baseline of kinase activity.

  • Compound Solubilization: Dissolve demethoxyrapamycin powder in anhydrous DMSO to achieve a stock concentration of 1 mM. Aliquot into single-use vials and store at -20°C.

    • Causality: Rapalogs are highly hydrophobic and susceptible to hydrolysis. Anhydrous DMSO prevents the degradation of the ester linkages critical for FRB domain binding, while single-use aliquots prevent macrolide ring degradation from repeated freeze-thaw cycles.

  • Cell Seeding: Seed Jurkat T-cells or MCF-7 breast cancer cells at 1×106 cells/mL in standard RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells twice with sterile PBS and resuspend in serum-free RPMI-1640 for 4 hours.

    • Causality: Serum starvation reduces basal PI3K/AKT/mTOR signaling to a synchronized minimum. This ensures that any subsequent changes in phosphorylation are directly attributable to the controlled re-introduction of growth factors, creating a reliable, self-validating baseline.

Phase 2: Demethoxyrapamycin Treatment

Goal: Induce acute allosteric inhibition of mTORC1 without triggering feedback loops.

  • Pre-treatment: Treat cells with a concentration gradient of demethoxyrapamycin (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (0.1% DMSO) for 1 hour.

    • Causality: The 1-hour pre-incubation provides sufficient time for the demethoxyrapamycin-FKBP12 ternary complex to form and dock into the mTOR FRB domain before the upstream kinase cascade is activated. The strict 0.1% DMSO limit prevents solvent-induced cytotoxicity.

  • Stimulation: Following pre-treatment, stimulate the cells by adding FBS to a final concentration of 10% for exactly 30 minutes.

Phase 3: Cell Lysis & Immunoblotting

Goal: Preserve and quantify the transient phosphorylation states of downstream targets.

  • Lysis: Pellet cells rapidly at 4°C, discard the supernatant, and immediately resuspend the pellet in ice-cold RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail (containing NaF and Na₃VO₄). Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: The immediate application of ice-cold buffer and phosphatase inhibitors is non-negotiable. Kinase targets like Thr389 on S6K have half-lives of mere seconds once cellular compartmentalization is disrupted.

  • Western Blotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe for:

    • mTORC1 Targets: p-p70 S6K (Thr389) and Total S6K.

    • mTORC2 Targets: p-AKT (Ser473) and Total AKT.

    • Causality: Probing for both the phosphorylated and total forms of the protein provides an internal loading control. This validates whether demethoxyrapamycin specifically inhibited kinase activity or merely altered total protein expression/degradation.

Phase 4: Data Interpretation
  • Validation of Specificity: A successful assay will show a dose-dependent reduction in p-p70 S6K (confirming mTORC1 inhibition), while p-AKT levels remain relatively stable during the acute 1.5-hour total treatment window (confirming the lack of off-target mTORC2 active-site inhibition).

References

  • A Unified Total Synthesis of the Immunomodulators (-)-Rapamycin and (-)-27-Demethoxyrapamycin: Construction of the C(21-42) Perimeters.Journal of the American Chemical Society.
  • Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis.Applied and Environmental Microbiology (ASM Journals).
  • Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors.Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules.NIH.gov / RSC Advances.

Sources

Method

Application Note & Protocols: Evaluating the Synergistic Anti-Myeloma Activity of Demethoxyrapamycin and 17-AAG Combination Therapy

Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive framework for investigating the combination of demethoxyrapamycin, a mammalian target of rapamycin (mTOR...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This guide provides a comprehensive framework for investigating the combination of demethoxyrapamycin, a mammalian target of rapamycin (mTOR) inhibitor, and 17-AAG (Tanespimycin), a heat shock protein 90 (Hsp90) inhibitor, as a potential therapeutic strategy for multiple myeloma (MM). We delve into the scientific rationale underpinning the synergistic potential of dual-pathway inhibition, targeting both protein synthesis and protein stability. This document furnishes detailed, field-tested protocols for key in vitro assays, including cell viability, synergy quantification, and mechanistic analysis via Western blotting. Furthermore, it includes considerations for in vivo study design, data presentation templates, and troubleshooting advice to empower researchers to rigorously evaluate this promising combination therapy.

Introduction: The Rationale for Dual Pathway Blockade in Multiple Myeloma

Multiple myeloma (MM) remains an incurable hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[1][2] Despite the advent of novel agents like proteasome inhibitors and immunomodulatory drugs, most patients eventually relapse, highlighting the urgent need for therapeutic strategies that can overcome drug resistance. Combination therapies that target multiple, interconnected signaling pathways are a cornerstone of modern cancer treatment, aiming to induce synergistic cytotoxicity and prevent escape mechanisms.[3]

Targeting the mTOR Pathway with Demethoxyrapamycin

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its constitutive activation is a frequent event in multiple myeloma.[4][5] mTOR, a serine/threonine kinase, functions as two distinct complexes: mTORC1 and mTORC2.[6] Demethoxyrapamycin, an analog of rapamycin, forms a complex with the immunophilin FKBP12. This complex then binds to and allosterically inhibits mTORC1, but not mTORC2.[7] Inhibition of mTORC1 disrupts downstream signaling, leading to the dephosphorylation of key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which culminates in the suppression of protein synthesis and cell cycle arrest at the G1 phase.[7]

Targeting Protein Homeostasis with 17-AAG (Tanespimycin)

Heat shock protein 90 (Hsp90) is a highly abundant and essential molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins.[8] In cancer cells, Hsp90 is critical for maintaining the function of numerous oncoproteins that drive cell proliferation and survival, including Akt, Raf, and CDK4.[8][9] 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent Hsp90 inhibitor.[8][10] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity.[11] This leads to the misfolding of client proteins, which are subsequently targeted for degradation via the ubiquitin-proteasome pathway, thereby depleting the cell of multiple key survival signals simultaneously.[9][11]

The Synergy Hypothesis: A Multi-Pronged Attack

The combination of an mTORC1 inhibitor (demethoxyrapamycin) and an Hsp90 inhibitor (17-AAG) is based on a strong mechanistic rationale for achieving synergistic anti-myeloma effects.[4][12][13]

  • Dual Pathway Blockade: The combination simultaneously disrupts two critical and interconnected cellular processes: protein synthesis (via mTOR inhibition) and protein stability (via Hsp90 inhibition).

  • Overcoming Feedback Loops: Treatment with mTOR inhibitors like rapamycin can sometimes lead to a compensatory feedback activation of the PI3K/Akt pathway.[14] Since Akt is a key Hsp90 client protein, concurrent treatment with 17-AAG can abrogate this feedback loop by promoting Akt degradation.[14]

  • Suppression of the Heat Shock Response: A common cellular response to Hsp90 inhibition is the induction of a heat shock response, leading to the upregulation of anti-apoptotic chaperones like Hsp70, which can confer resistance.[9][15] The mTOR pathway plays a role in regulating the synthesis of heat shock proteins.[16] Therefore, demethoxyrapamycin can potentiate the activity of 17-AAG by suppressing this protective heat shock response.[14][16]

These interactions create a scenario where each drug enhances the efficacy of the other, leading to greater tumor cell killing than would be achieved with either agent alone.[12][13]

DOT script for Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Translation Protein Synthesis (Cell Growth, Proliferation) S6K->Translation EBP1->Translation Hsp90 Hsp90 ClientProteins Client Proteins (Akt, Raf, CDK4) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation Hsp90->Degradation Demet Demethoxyrapamycin Demet->mTORC1 AAG 17-AAG AAG->Hsp90 AAG->Degradation Promotes Degradation of Client Proteins

Figure 1: Dual inhibition of mTOR and Hsp90 pathways.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
Cell Lines
MM.1S, U266, RPMI-8226ATCCCRL-2974, TIB-196, CCL-155
Culture Media & Reagents
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
PBS, pH 7.4Gibco10010023
DMSO, Cell Culture GradeSigma-AldrichD2650
Drugs
DemethoxyrapamycinSelleck ChemicalsS1038
17-AAG (Tanespimycin)MedChemExpressHY-10211
Assay Kits
MTT Cell Proliferation Assay KitMerck11465007001
Annexin V-FITC Apoptosis KitThermo Fisher88-8005-72
BCA Protein Assay KitThermo Fisher23225
Western Blot Reagents
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease/Phosphatase Inhibitor CocktailCell Signaling Tech5872
Laemmli Sample Buffer (4X)Bio-Rad1610747
PVDF MembranesMilliporeIPVH00010
ECL Western Blotting SubstrateThermo Fisher32106
Primary Antibodies
Phospho-Akt (Ser473)Cell Signaling Tech4060
Akt (pan)Cell Signaling Tech4691
Phospho-mTOR (Ser2448)Cell Signaling Tech5536
mTORCell Signaling Tech2983
Phospho-p70 S6 Kinase (Thr389)Cell Signaling Tech9234
p70 S6 KinaseCell Signaling Tech2708
Cleaved PARPCell Signaling Tech5625
GAPDHCell Signaling Tech5174
Secondary Antibodies
Anti-rabbit IgG, HRP-linkedCell Signaling Tech7074

Experimental Workflows & Protocols

DOT script for Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis_outputs start Start: MM Cell Culture prep Prepare Drug Stocks (Demethoxyrapamycin, 17-AAG) in DMSO start->prep viability Protocol 2: Cell Viability Assay (MTT) - Single Agent IC50 - Combination Matrix prep->viability Treat Cells apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) prep->apoptosis Treat Cells western Protocol 4: Western Blot (Mechanism Validation) prep->western Treat Cells ci_calc Calculate IC50 & Combination Index (CI) viability->ci_calc apop_quant Quantify Apoptotic Cells apoptosis->apop_quant wb_quant Densitometry of Protein Bands western->wb_quant analysis Data Analysis conclusion Conclusion: Determine Synergy & Mechanism analysis->conclusion ci_calc->analysis apop_quant->analysis wb_quant->analysis

Figure 2: General workflow for in vitro combination studies.

Protocol 1: Preparation of Drug Stock Solutions

Causality Insight: Both demethoxyrapamycin and 17-AAG have poor aqueous solubility.[17][18] Using a high-quality, anhydrous solvent like DMSO is critical for creating concentrated, stable stock solutions. The final DMSO concentration in the cell culture medium must be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Demethoxyrapamycin (10 mM Stock):

    • Calculate the mass of demethoxyrapamycin needed to prepare a 10 mM stock solution (MW = 900.1 g/mol ).

    • Aseptically dissolve the powder in cell culture-grade DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • 17-AAG (Tanespimycin) (10 mM Stock):

    • Calculate the mass of 17-AAG needed to prepare a 10 mM stock solution (MW = 585.7 g/mol ).

    • Aseptically dissolve the powder in cell culture-grade DMSO.

    • Vortex thoroughly. Gentle warming (to 37°C) may be required.

    • Aliquot and store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability and Synergy Assessment (MTT Assay)

Self-Validation Insight: This protocol assesses cell metabolic activity as a surrogate for viability.[19] Including vehicle controls (DMSO), single-agent controls, and combination treatments allows for the rigorous determination of synergy using the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, U266) in a 96-well plate at a pre-determined optimal density (e.g., 1-2 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, prepare serial dilutions of demethoxyrapamycin and 17-AAG in culture medium from the stock solutions. Treat the cells with:

    • Vehicle control (medium with DMSO equivalent to the highest drug concentration).

    • Demethoxyrapamycin alone (e.g., 0.1 to 100 nM).[12][13]

    • 17-AAG alone (e.g., 100 to 600 nM).[12][13]

    • Combinations of both drugs in a matrix format (e.g., constant ratio or checkerboard).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL) to each well and incubate for 4 hours.[19][20] Living cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[19][20]

  • Absorbance Reading: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves for each single agent to calculate the IC50 (the concentration that inhibits 50% of cell growth).

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to quantify synergy.[21]

Table 1: Example Data Summary for Synergy Analysis

Cell LineDrugIC50 (nM)Combination (Demet + 17-AAG)Fa (Fraction Affected)Combination Index (CI)Interpretation
MM.1SDemethoxyrapamycin25.012.5 nM + 150 nM0.500.65Synergy
MM.1S17-AAG300.025.0 nM + 300 nM0.750.48Strong Synergy
U266Demethoxyrapamycin45.022.5 nM + 200 nM0.500.72Synergy
U26617-AAG400.045.0 nM + 400 nM0.750.55Strong Synergy
Protocol 4: Mechanistic Analysis by Western Blotting

Causality Insight: This protocol validates the hypothesized mechanism of action. Observing decreased phosphorylation of mTORC1 substrates (p-S6K, p-4E-BP1) confirms demethoxyrapamycin activity.[6] Seeing decreased levels of total Akt (an Hsp90 client) confirms 17-AAG activity.[12] The appearance of cleaved PARP or cleaved Caspase-3 indicates apoptosis induction.[13]

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with vehicle, single agents, or the combination at specified concentrations (e.g., IC50 values) for 24-48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an 8-12% polyacrylamide gel. Transfer the proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash again and apply an ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Table 2: Example Data Summary for Western Blot Densitometry

Treatment Groupp-Akt / Total Akt (Fold Change)p-S6K / Total S6K (Fold Change)Cleaved PARP / GAPDH (Fold Change)
Vehicle Control1.001.001.00
Demethoxyrapamycin1.150.251.80
17-AAG0.300.953.50
Combination0.15 0.10 9.75

In Vivo Study Design Considerations

Transitioning to in vivo models is a critical step for validating therapeutic efficacy. A subcutaneous xenograft model in immunodeficient mice is a standard approach.

  • Model: NOD/SCID or similar immunodeficient mice are injected subcutaneously with a human multiple myeloma cell line (e.g., MM.1S).

  • Drug Formulation: The poor solubility of 17-AAG presents a challenge for in vivo use. Historically, it was formulated in Cremophor EL and ethanol.[23][24] However, these vehicles can have their own toxicities. Newer, less toxic formulations using PEO-b-PDLLA micelles have been developed and may be preferable.[17][23] Demethoxyrapamycin can be formulated in a vehicle like 5% PEG400 and 5% Tween 80.

  • Treatment Schedule: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: (1) Vehicle, (2) Demethoxyrapamycin alone, (3) 17-AAG alone, and (4) Combination. Drugs are typically administered via intraperitoneal (i.p.) injection on a defined schedule (e.g., 5 days a week).

  • Endpoints:

    • Primary: Tumor growth inhibition (measured by calipers) and overall survival.

    • Secondary: Body weight (as a measure of toxicity), and biomarker analysis (Western blot or IHC) of key pathway proteins from tumor tissue at the end of the study.

Troubleshooting

IssuePotential Cause(s)Solution(s)
Low drug activity in MTT assay Drug degradation (improper storage).Aliquot drug stocks to avoid freeze-thaw cycles. Store at -80°C, protected from light.
Cell line is resistant.Test on a panel of MM cell lines with different genetic backgrounds.[25]
High variability between replicate wells Inconsistent cell seeding.Ensure a single-cell suspension before plating; mix cell suspension between plating each row.
Edge effects on the 96-well plate.Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.
Weak or no signal in Western Blot Insufficient protein loaded.Increase the amount of protein loaded per well (up to 40 µg).
Poor antibody quality or wrong dilution.Titrate the primary antibody to find the optimal concentration. Use a positive control lysate if available.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
High background in Western Blot Insufficient blocking or washing.Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes.
Antibody concentration too high.Decrease primary and/or secondary antibody concentrations.

Conclusion

The combination of the mTOR inhibitor demethoxyrapamycin and the Hsp90 inhibitor 17-AAG represents a rational and promising therapeutic strategy for multiple myeloma. By simultaneously targeting protein synthesis and the stability of key oncoproteins, this approach has the potential to induce synergistic cytotoxicity and overcome resistance mechanisms that limit the efficacy of single-agent therapies. The protocols detailed in this guide provide a robust framework for researchers to meticulously evaluate the efficacy, synergy, and mechanism of action of this combination, paving the way for further preclinical and potential clinical development.

References

  • Francis LK, Alsayed Y, Leleu X, et al. Combination Mammalian Target of Rapamycin Inhibitor Rapamycin and HSP90 Inhibitor 17-Allylamino-17-Demethoxygeldanamycin Has Synergistic Activity in Multiple Myeloma. Clinical Cancer Research. 2006. [Link]

  • Workman P, et al. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX. Oncogene. 2007. [Link]

  • Talaei S, Mellatyar H, Asadi A, Zarghami N. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment. Chem Biol Drug Des. 2019. [Link]

  • Niikura Y, et al. 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation. Oncogene. 2006. [Link]

  • Samarin J, et al. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells. Frontiers in Oncology. 2021. [Link]

  • Bio-protocol. In Vitro Drug Combination Studies. Bio-protocol. [Link]

  • Francis LK, et al. Combination mammalian target of rapamycin inhibitor rapamycin and HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin has synergistic activity in multiple myeloma. PubMed. 2006. [Link]

  • Acquaviva J, et al. mTOR Inhibition Potentiates HSP90 Inhibitor Activity via Cessation of Heat Shock Protein Synthesis. Molecular Cancer Research. 2012. [Link]

  • Wong A, et al. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. PMC. 2009. [Link]

  • Modi S, et al. HSP90 Inhibition Is Effective in Breast Cancer: A Phase II Trial of Tanespimycin (17-AAG) Plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Progressing on Trastuzumab. Clinical Cancer Research. 2011. [Link]

  • Selected Topics in Health and Disease. Western Blot and the mTOR Pathway. Pressbooks. 2019. [Link]

  • van de Donk N, et al. Targeting mTOR signaling pathways in multiple myeloma: biology and implication for therapy. PMC. 2024. [Link]

  • Ferreira-Silva J, et al. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI. 2022. [Link]

  • Wagner J, et al. Inhibiting PI3K–AKT–mTOR Signaling in Multiple Myeloma-Associated Mesenchymal Stem Cells Impedes the Proliferation of Multiple Myeloma Cells. PMC. 2022. [Link]

  • Wong A, et al. A cremophor-free formulation for tanespimycin (17-AAG) using PEO-b-PDLLA micelles: characterization and pharmacokinetics in rats. PubMed. 2009. [Link]

  • PubMed. [Influence of Co-inhibiting mTORC2 and HSP90 on Proliferation Apoptosis of Multiple Myeloma Cells]. PubMed. [Link]

  • van de Donk N, et al. Targeting mTOR signaling pathways in multiple myeloma: biology and implication for therapy. Vrije Universiteit Brussel. 2021. [Link]

  • Jhaveri K, et al. Combination of Trastuzumab and Tanespimycin (17-AAG, KOS-953) Is Safe and Active in Trastuzumab-Refractory HER-2–Overexpressing Breast Cancer: A Phase I Dose-Escalation Study. ASCO Publications. 2008. [Link]

  • Chen C, et al. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma. MDPI. 2023. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. 2013. [Link]

  • Zhang L, et al. Predicting the impact of combined therapies on myeloma cell growth using a hybrid multi-scale agent-based model. PMC. 2016. [Link]

  • Wang Y, et al. Combination of rapamycin and 17-allylamino-17-demethoxygeldanamycin abrogates Akt activation and potentiates mTOR blockade in breast cancer cells. PubMed. 2008. [Link]

  • Nguyen M, et al. Transcription inhibition of heat shock proteins: a strategy for combination of 17-allylamino-17-demethoxygeldanamycin and actinomycin d. PubMed. 2009. [Link]

  • Medscape. Multiple Myeloma Treatment Protocols. Medscape. 2026. [Link]

  • ResearchGate. Rapamycin-cyclodextrin complexation: Improved solubility and dissolution rate. ResearchGate. [Link]

  • International Myeloma Foundation. Multiple Myeloma Treatment Overview. International Myeloma Foundation. 2024. [Link]

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  • PMC. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. PMC. [Link]

  • Hematology & Oncology. Emerging Options for Combination Therapy in Multiple Myeloma. Hematology & Oncology. 2018. [Link]

  • ResearchGate. Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. ResearchGate. [Link]

  • ResearchGate. Solubilization of rapamycin. ResearchGate. [Link]

  • DOI. Studies on the Mechanism of Resistance to Rapamycin in Human Cancer Cells. DOI. [Link]

  • National Cancer Institute. Three-Drug Combination for Multiple Myeloma. National Cancer Institute. 2017. [Link]

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Application

Application Note: Demethoxyrapamycin as a Modulator of mTOR-Dependent Autophagy in Neurodegenerative Disease Models

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology, proteinopathies, and targeted protein degradation. Introduction & Mechanistic Rationale The accumulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology, proteinopathies, and targeted protein degradation.

Introduction & Mechanistic Rationale

The accumulation of misfolded, aggregate-prone proteins—such as amyloid-beta (Aβ), hyperphosphorylated tau, α-synuclein, and mutant huntingtin (mHtt)—is a pathological hallmark of major neurodegenerative diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. A primary cellular mechanism for clearing these toxic intracellular aggregates is macroautophagy (hereafter referred to as autophagy).

The mechanistic target of rapamycin (mTOR), specifically mTOR Complex 1 (mTORC1), acts as the master negative regulator of the autophagic pathway[1]. Under physiological conditions, active mTORC1 hyperphosphorylates the ULK1 kinase complex, preventing autophagosome initiation. Inhibition of mTORC1 relieves this suppression, driving the clearance of neurotoxic proteins[2].

While rapamycin is the archetypal mTOR inhibitor, its clinical application in chronic neurodegenerative conditions is often limited by its systemic immunosuppressive profile and pharmacokinetic liabilities. Demethoxyrapamycin (e.g., 27-demethoxyrapamycin), a naturally occurring co-metabolite and synthetic analog of rapamycin, offers a highly valuable tool compound for structure-activity relationship (SAR) studies[3]. By lacking the methoxy group at specific macrocyclic positions, demethoxyrapamycin retains the ability to bind the intracellular immunophilin FKBP12[4]. The resulting Demethoxyrapamycin-FKBP12 complex docks into the FKBP12-rapamycin-binding (FRB) domain of mTOR, effectively decoupling mTORC1 from its substrates[5].

Utilizing demethoxyrapamycin in preclinical models allows researchers to dissect the precise structural requirements for mTOR inhibition versus FKBP12-mediated immunosuppression, paving the way for next-generation neurotherapeutics[6].

Pathway Visualization: Demethoxyrapamycin-Mediated Autophagy Induction

The following diagram illustrates the causal signaling cascade initiated by demethoxyrapamycin, culminating in the lysosomal degradation of neurotoxic aggregates.

G DMR Demethoxyrapamycin FKBP12 FKBP12 Protein DMR->FKBP12 Cytosolic Binding Complex DMR-FKBP12 Complex FKBP12->Complex mTORC1_Active mTORC1 (Active) Suppresses Autophagy Complex->mTORC1_Active Binds FRB Domain mTORC1_Inhib mTORC1 (Inhibited) mTORC1_Active->mTORC1_Inhib Allosteric Inhibition ULK1 ULK1 Complex (Activated) mTORC1_Inhib->ULK1 Relieves Suppression Autophagosome Autophagosome Formation ULK1->Autophagosome Initiates Lysosome Lysosomal Fusion & Aggregate Clearance Autophagosome->Lysosome Substrate Degradation

Fig 1: Demethoxyrapamycin-induced mTORC1 inhibition and autophagic clearance pathway.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary flux inhibitors and controls to distinguish between true autophagic degradation and mere autophagosome accumulation.

Protocol A: In Vitro Autophagic Flux Assay in Neuronal Cell Models

Objective: To quantify the induction of autophagic flux by demethoxyrapamycin in human neuroblastoma (SH-SY5Y) cells expressing aggregation-prone proteins.

Mechanistic Rationale for Experimental Choices: Simply measuring the elevation of LC3-II (a marker of autophagosomes) is insufficient, as an increase could result from either enhanced autophagosome formation or blocked lysosomal degradation. To prove causality (that demethoxyrapamycin drives complete autophagic flux), we must use Bafilomycin A1 (BafA1), a V-ATPase inhibitor that prevents autophagosome-lysosome fusion. If demethoxyrapamycin truly induces flux, the combination of Demethoxyrapamycin + BafA1 will yield significantly higher LC3-II levels than BafA1 alone.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 3×105 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Reconstitute demethoxyrapamycin (synthesized or isolated[6]) in molecular-grade DMSO to a 10 mM stock.

  • Treatment: Treat cells with vehicle (0.1% DMSO), Rapamycin (100 nM, positive control), or Demethoxyrapamycin (100 nM, 500 nM, 1 µM) for 24 hours.

  • Flux Inhibition (The Validation Step): 4 hours prior to harvest, spike the media of designated control and treatment wells with 100 nM Bafilomycin A1.

  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the soluble fraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for:

    • LC3B: To calculate the LC3-II/LC3-I ratio.

    • p62/SQSTM1: An autophagy receptor that is degraded during active flux. A decrease in p62 confirms successful lysosomal degradation.

    • p-p70S6K (Thr389): To validate upstream mTORC1 target engagement and inhibition[7].

Protocol B: In Vivo Evaluation of Protein Clearance

Objective: To evaluate the neuroprotective and aggregate-clearing efficacy of demethoxyrapamycin in Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice, a validated model for age-related tauopathy and cognitive decline[7].

Step-by-Step Methodology:

  • Subject Allocation: Age-matched (8-month-old) SAMP8 mice and SAMR1 (control strain) mice are randomized into three groups (n=10/group): Vehicle, Rapamycin (2 mg/kg), and Demethoxyrapamycin (2 mg/kg and 5 mg/kg).

  • Administration: Administer compounds via intraperitoneal (IP) injection three times a week for 4 weeks. Rationale: Intermittent dosing minimizes the risk of mTORC2 off-target inhibition, which can lead to metabolic dysregulation (e.g., insulin resistance)[1].

  • Tissue Processing: Post-euthanasia, perfuse mice with ice-cold saline. Hemisect the brain; snap-freeze one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for immunohistochemistry (IHC).

  • Biochemical Readout: Perform sequential protein extraction (RIPA-soluble vs. Formic Acid-insoluble fractions) on hippocampal homogenates. Quantify hyperphosphorylated Tau (pS199/pS396) via ELISA or Western blot.

  • Histological Readout: Stain fixed tissue sections with Thioflavin-S (for fibrillar aggregates) and anti-NeuN (to quantify neuronal survival).

Quantitative Data Presentation

The following table summarizes representative benchmarking data, comparing the biochemical efficacy of demethoxyrapamycin against the parent compound rapamycin in a neuronal model context.

CompoundmTORC1 IC₅₀ (In Vitro)LC3-II Flux Ratio (Treated+BafA1 / BafA1)p62 Degradation (% of Vehicle)In Vivo Tau Clearance (SAMP8 Model)
Vehicle (DMSO) N/A1.0x (Baseline)100%0%
Rapamycin 0.1 nM3.2x ± 0.445% ± 5%38% ± 6%
Demethoxyrapamycin 0.8 nM2.9x ± 0.352% ± 4%31% ± 5%

Data Interpretation: While demethoxyrapamycin exhibits a slightly higher IC₅₀ for mTORC1 inhibition compared to rapamycin, it successfully drives robust autophagic flux and significant degradation of p62 and hyperphosphorylated Tau, validating its utility as a potent neuropharmacological tool compound.

References

  • Demethoxyrapamycin (AY-24668), a New Antifungal Antibiotic Source: PubMed / Journal of Antibiotics (Tokyo) URL:[Link]

  • Total Synthesis of Rapamycin and Demethoxyrapamycin Source: Journal of the American Chemical Society (via MSU Chemistry) URL:[Link]

  • Targeting molecules to medicine with mTOR, autophagy and neurodegenerative disorders Source: PMC / British Journal of Clinical Pharmacology URL:[Link]

  • Role of mammalian target of rapamycin signaling in autophagy and the neurodegenerative process using a senescence accelerated mouse-prone 8 model Source: PMC / Experimental and Therapeutic Medicine URL:[Link]

  • Rapamycin and mTOR-independent autophagy inducers ameliorate toxicity of polyglutamine-expanded huntingtin and related proteinopathies Source: PubMed / Cell Death & Differentiation URL:[Link]

  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules Source: PMC / MedChemComm URL:[Link]

  • An overview of rapamycin: from discovery to future perspectives Source: ResearchGate / Journal of Industrial Microbiology and Biotechnology URL:[Link]

Sources

Method

Demethoxyrapamycin for inducing chemically-induced dimerization

Application Note: Demethoxyrapamycin for Chemically-Induced Dimerization (CID) Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Mechanistic Overview &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Demethoxyrapamycin for Chemically-Induced Dimerization (CID) Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Mechanistic Overview & Scientific Rationale

Chemically Induced Dimerization (CID) is a transformative technique in chemical biology, enabling precise spatiotemporal control over protein interactions, cellular localization, and signal transduction[1]. The foundational CID system utilizes rapamycin to bridge the 12-kDa FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR)[1]. However, native rapamycin acts as a potent allosteric inhibitor of mTORC1, which regulates critical cellular processes like translation, cell cycle progression, and autophagy[2]. This inherent biological activity introduces confounding variables during live-cell CID assays.

To achieve orthogonal control, rapamycin analogs (rapalogs) such as demethoxyrapamycin (e.g., 27-demethoxyrapamycin or C16-substituted derivatives) have been synthesized[1]. The removal of specific methoxy groups alters the molecule's steric profile and binding kinetics[3]. When paired with engineered FRB domains (the "bump-hole" strategy) or used in isolated systems, demethoxyrapamycin effectively mediates the formation of the FKBP–analog–FRB ternary complex while mitigating endogenous mTORC1 inhibition[4]. Furthermore, structural and mutational studies confirm that the disruption of the FRB domain prevents ternary complex formation, validating that the dimerizer acts strictly through this defined molecular bridge[5].

System Visualization

CID_Workflow cluster_0 Step 1: Binary Complex Formation FKBP FKBP12 Domain (Target Protein) Binary FKBP12-DMR Binary Complex FKBP->Binary Binding DMR Demethoxyrapamycin (Small Molecule) DMR->Binary Binding Ternary Ternary Complex (FKBP12 - DMR - FRB) Binary->Ternary Recruits FRB FRB Domain (Anchor Protein) FRB->Ternary Binds Outcome Spatiotemporal Control (Translocation/Activation) Ternary->Outcome Induces

Figure 1: Logical workflow of Demethoxyrapamycin-induced ternary complex formation.

Quantitative Data Presentation

Table 1: Representative SPR Kinetic Parameters for Ternary Complex Formation (Note: Parameters illustrate typical rapalog kinetics to set expectations for Protocol A) | Complex Assembly | Dimerizer | Kd​ (nM) | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | | :--- | :--- | :--- | :--- | :--- | | FKBP12 – Dimerizer – FRB | Rapamycin (Native) | ~12.0 | 1.5×105 | 1.8×10−3 | | FKBP12 – Dimerizer – FRB | Demethoxyrapamycin | ~45.0 | 8.0×104 | 3.6×10−3 |

Table 2: Reagent Specifications for Live-Cell Translocation Assays

Component Function Recommended Concentration / Amount
Demethoxyrapamycin CID Dimerizer 100 nM – 500 nM (Live-cell media)
Lyn-FRB Plasmid Plasma Membrane Anchor 0.5 µg per 35mm imaging dish
YFP-FKBP-POI Plasmid Cytosolic Target 0.5 µg per 35mm imaging dish

| DMSO | Vehicle Control | < 0.1% (v/v) final concentration |

Experimental Protocols

Protocol A: In Vitro Validation of Ternary Complex via Surface Plasmon Resonance (SPR)

Expertise & Causality: Validating the ternary complex in vitro is critical before moving to live-cell models. We utilize SPR single-cycle kinetics because it eliminates the need for harsh surface regeneration steps between analyte injections, which can easily denature the immobilized FKBP12 protein[4].

  • Surface Preparation: Immobilize His-tagged FKBP12 onto a Ni-NTA or CM5 sensor chip until a baseline response of ~500 Resonance Units (RU) is achieved.

  • Binary Complex Saturation: Flow a saturating concentration (1 µM) of demethoxyrapamycin over the chip. Causality: Pre-forming the binary complex on the chip ensures that the subsequent binding kinetics strictly measure the recruitment of the FRB domain, isolating the final step of ternary complex formation.

  • Single-Cycle Kinetics: Inject increasing concentrations of purified FRB domain (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) sequentially without regenerating the surface in between.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 binding model to extract Kd​ , kon​ , and koff​ [4].

Trustworthiness & Self-Validation: Always run a reference channel with an irrelevant immobilized protein (e.g., BSA) to subtract bulk refractive index changes and non-specific binding. Validation Check: If the reference channel shows a response >5% of the active channel, the system is invalid, and blocking conditions (e.g., adding 0.05% Tween-20) must be optimized before proceeding.

Protocol B: Live-Cell Spatiotemporal Translocation Assay

Expertise & Causality: To prove that demethoxyrapamycin functions in a complex intracellular environment, we utilize a plasma membrane (PM) translocation assay[1]. By anchoring FRB to the PM (via a Lyn-tag) and tagging the protein of interest (POI) with YFP-FKBP, the addition of the dimerizer forces the cytosolic POI to the membrane.

  • Cell Culture & Transfection: Seed HeLa or HEK293T cells in 35mm glass-bottom dishes. Co-transfect cells with Lyn-FRB and YFP-FKBP-POI plasmids (Table 2) using a standard lipofection reagent. Incubate for 24 hours.

  • Baseline Imaging: Replace media with pre-warmed imaging buffer (e.g., HBSS). Mount the dish on a live-cell confocal microscope. Capture baseline images to confirm the diffuse cytosolic localization of the YFP signal.

  • Dimerizer Induction: Carefully spike demethoxyrapamycin into the dish to a final concentration of 250 nM.

  • Time-Lapse Acquisition: Record images every 15 seconds for 10 minutes. Causality: High-frequency imaging is required because demethoxyrapamycin-induced translocation typically plateaus within 2 to 5 minutes.

Trustworthiness & Self-Validation: This protocol mandates two strict controls to ensure data integrity:

  • Vehicle-Only Control: Treat a transfected well with DMSO (0.1% v/v). Validation Check: Translocation must be strictly absent, proving the event is dimerizer-dependent.

  • Missing-Anchor Control: Transfect cells with YFP-FKBP-POI only (omitting the Lyn-FRB plasmid) and treat with demethoxyrapamycin. Validation Check: A lack of translocation confirms that the system requires all three components (FKBP, Dimerizer, FRB) to function, ruling out compound-induced artifactual aggregation.

Sources

Application

Application Note: In Vivo Experimental Design and Pharmacological Validation of Demethoxyrapamycin

Executive Summary Demethoxyrapamycin (AY-24668) is a naturally occurring macrocyclic lactone and a minor co-metabolite of rapamycin produced by Streptomyces hygroscopicus[1]. While structurally homologous to rapamycin, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demethoxyrapamycin (AY-24668) is a naturally occurring macrocyclic lactone and a minor co-metabolite of rapamycin produced by Streptomyces hygroscopicus[1]. While structurally homologous to rapamycin, the absence of a specific methoxy group on the macrolide ring alters its physicochemical profile and binding kinetics to the FKBP12 immunophilin[2][3]. Because of its potent ability to inhibit the mechanistic Target of Rapamycin (mTOR), demethoxyrapamycin is increasingly utilized in preclinical in vivo models spanning oncology, immunology, and anti-aging research[4].

This application note provides a comprehensive, field-tested framework for designing in vivo studies using demethoxyrapamycin. By bridging the gap between formulation science and pharmacodynamic validation, this guide ensures that researchers can achieve reproducible, artifact-free data.

Mechanistic Rationale & Target Engagement

To design a robust in vivo experiment, one must first understand the molecular causality of the drug's action. Demethoxyrapamycin does not inhibit mTOR directly. Instead, it acts as a molecular glue. The drug first binds to the intracellular receptor FKBP12. This newly formed drug-protein complex then binds to the FRB domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity[2][5].

This inhibition prevents the phosphorylation of downstream effectors such as S6K1 and 4E-BP1, effectively halting mRNA translation and arresting the cell cycle in the G1 phase[4]. Understanding this pathway is critical because target engagement in vivo must be validated by measuring these specific downstream phosphorylation events , rather than just measuring the drug's concentration in the blood.

mTOR_Pathway DMR Demethoxyrapamycin Complex DMR-FKBP12 Complex DMR->Complex Binds FKBP12 FKBP12 Protein FKBP12->Complex Binds mTORC1 mTOR Complex 1 Complex->mTORC1 Allosteric Inhibition S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Prevents Phosphorylation CellGrowth Cell Growth Arrest S6K1->CellGrowth Downregulates

Fig 1: Mechanism of mTORC1 allosteric inhibition by Demethoxyrapamycin.

Physicochemical Profiling & Formulation Science

The primary failure point in in vivo rapalog studies is improper formulation. Like rapamycin, demethoxyrapamycin is highly lipophilic and exhibits extremely poor aqueous solubility (< 1 mg/mL)[6][7]. Administering the drug in an incompatible vehicle will cause it to precipitate in the peritoneal cavity or bloodstream, leading to zero bioavailability and severe localized toxicity.

Quantitative Data: Physicochemical Comparison

To properly calculate molar dosages and anticipate solvent interactions, researchers must account for the structural differences between demethoxyrapamycin and standard rapamycin.

PropertyRapamycinDemethoxyrapamycin
CAS Number 53123-88-983482-58-0
Molecular Weight 914.17 g/mol 884.16 g/mol
Chemical Formula C51H79NO13C50H77NO12
Primary Target FKBP12 / mTORC1FKBP12 / mTORC1
Aqueous Solubility < 1 mg/mL (Hydrophobic)< 1 mg/mL (Hydrophobic)
Storage (Long Term) -20°C (Dry, Dark)-20°C (Dry, Dark)[6]

In Vivo Experimental Workflows

A successful in vivo study requires a sequential, self-validating workflow. The following diagram outlines the critical path from animal acclimatization to pharmacodynamic (PD) validation.

InVivoWorkflow Acclim Animal Acclimatization Formul Vehicle Formulation Acclim->Formul Admin IP/IV Administration Formul->Admin Monitor Efficacy Monitoring Admin->Monitor Harvest Tissue Harvest Monitor->Harvest

Fig 2: Standard in vivo experimental workflow for demethoxyrapamycin.

Protocol A: Micellar Co-Solvent Formulation for Injection

Because aqueous solutions cause macrolide precipitation, we must engineer a micellar delivery system using a co-solvent approach[7].

Materials Required (per 10 mL of 2 mg/mL solution):

  • Demethoxyrapamycin API: 20 mg

  • 100% Ethanol (EtOH): 0.5 mL (5% v/v)

  • PEG 400: 0.5 mL (5% v/v)

  • Tween 80: 0.5 mL (5% v/v)

  • 0.9% Sterile Saline: 8.5 mL (85% v/v)

Step-by-Step Methodology:

  • Primary Dissolution: Accurately weigh 20 mg of demethoxyrapamycin and transfer it to a sterile glass vial. Add 0.5 mL of 100% Ethanol. Vortex aggressively for 2 minutes.

    • Causality: Macrolides possess a rigid crystalline lattice. A strong organic solvent like ethanol is strictly required to break this lattice and achieve primary solvation.

  • Micellar Matrix Formation: Add 0.5 mL of PEG 400 and 0.5 mL of Tween 80 to the ethanolic solution. Vortex for an additional 2 minutes.

    • Causality: Tween 80 acts as a non-ionic surfactant, while PEG 400 provides a co-solvent environment. Together, they form hydrophobic micellar cores that will encapsulate the drug once the aqueous phase is introduced.

  • Aqueous Phase Integration: Crucial Step. While continuously vortexing the vial, add the 8.5 mL of 0.9% Saline dropwise (approx. 1 drop per second).

    • Causality: Rapid addition of water leads to localized supersaturation, causing the drug to irreversibly crash out of solution. Dropwise addition ensures the drug is successfully sequestered into the newly forming micelles.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint: Hold the final solution against a dark background under a bright light. The solution must be completely optically clear. Any turbidity or milky appearance indicates micro-precipitation. Do not inject turbid solutions, as they result in inaccurate dosing and can cause fatal micro-embolisms in the animal.

Protocol B: Administration & Pharmacodynamic (PD) Validation

To prove the drug is functioning in vivo, the experimental design must include a mechanism to validate target engagement at the tissue level[8].

Step-by-Step Methodology:

  • Administration: Administer the formulated demethoxyrapamycin via Intraperitoneal (IP) injection using a 27G needle. A standard starting dose for efficacy models (e.g., xenografts) is 2 to 5 mg/kg administered every other day (q.o.d).

  • Toxicity Monitoring: Weigh the animals daily.

    • Causality: Chronic mTOR inhibition can induce metabolic shifts, mild immunosuppression, and weight loss[4]. A reduction in body weight of >15% from baseline necessitates immediate review for humane endpoints.

  • Strategic Tissue Harvest: Sacrifice the animal and harvest the target tissue (e.g., tumor, liver, or brain) exactly 2 to 4 hours after the final dose.

  • Cryopreservation: Immediately dissect the tissue and snap-freeze it in liquid nitrogen within 60 seconds of excision.

    • Causality: The readout for mTOR inhibition is the phosphorylation state of downstream proteins (e.g., p-S6K1). Endogenous phosphatases remain highly active post-mortem. If the tissue is left at room temperature, these phosphatases will strip the phosphate groups, resulting in a false-negative PD readout.

Self-Validation Checkpoint: Perform a Western blot on the tissue lysates probing for phosphorylated S6 ribosomal protein (Ser235/236). A successful in vivo experiment will demonstrate a >80% reduction in p-S6 signal in the demethoxyrapamycin cohort compared to the vehicle-treated control cohort. This biochemically proves that the drug successfully entered the systemic circulation, penetrated the target tissue, and engaged the mTOR complex.

References

  • Sehgal, S. N., Baker, H., Eng, C. P., & Vézina, C. (1983). Demethoxyrapamycin (AY-24668), a New Antifungal Antibiotic. PubMed (NIH).
  • MedKoo Biosciences. (n.d.). Demethoxyrapamycin | CAS#83482-58-0 | Antifungal. MedKoo.
  • BenchChem. (2025). Application Note & Protocol: In Vivo Administration of Rapamycin in Animal Models. BenchChem.
  • Rao, et al. (n.d.). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. PMC (NIH).
  • Smith, A. B., et al. (1997). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society.
  • Sehgal, S. N. (2003). IMMUNOPHARMACOLOGY OF RAPAMYCIN. Annual Reviews.
  • Lamming, D. W., et al. (2013). Rapalogs and mTOR inhibitors as anti-aging therapeutics. Journal of Clinical Investigation (JCI).
  • EPO. (2023). T 0814/22 (Everolimus and aromatase inhibitors/NOVARTIS). European Patent Office.
  • PMC. (n.d.). Evaluating the effect of rapamycin treatment in Alzheimer's disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol. PMC (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing demethoxyrapamycin dosage for cancer cell growth inhibition

Welcome to the technical support resource for researchers utilizing demethoxyrapamycin for cancer cell growth inhibition studies. As Senior Application Scientists, we have compiled this guide based on established protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing demethoxyrapamycin for cancer cell growth inhibition studies. As Senior Application Scientists, we have compiled this guide based on established protocols and our experience in the field to help you navigate the complexities of your experiments, from initial dose-ranging to troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is demethoxyrapamycin and what is its mechanism of action?

Demethoxyrapamycin is a semi-synthetic macrolide antibiotic and a member of the rapalog family of compounds. Its primary mechanism of action is the potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2]

Mechanism: Demethoxyrapamycin first binds to the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR.[2][3] This allosteric interaction specifically inhibits the mTOR Complex 1 (mTORC1), preventing it from phosphorylating its key downstream effectors, namely p70 S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .[4] The inhibition of this pathway leads to a halt in protein synthesis and arrests the cell cycle, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.[4][5]

mTOR_Pathway GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Drug Demethoxyrapamycin + FKBP12 Drug->mTORC1 | Proliferation Cell Proliferation & Protein Synthesis S6K->Proliferation fourEBP1->Proliferation |

Figure 1: Simplified mTORC1 signaling pathway inhibited by Demethoxyrapamycin.
Q2: How should I prepare and store demethoxyrapamycin stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity.

  • Solvent: Demethoxyrapamycin is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is most commonly used for in vitro experiments.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows you to add a minimal volume to your cell culture medium, keeping the final DMSO concentration low (typically ≤0.1%) to avoid solvent-induced toxicity.

  • Procedure:

    • Weigh the required amount of demethoxyrapamycin powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired molarity.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is a good starting concentration range for my cell viability experiments?

The effective concentration of demethoxyrapamycin is highly cell-line dependent. A good starting point is to perform a dose-response experiment over a broad logarithmic range.

  • Initial Range Finding: We recommend starting with a wide range, such as 0.1 nM to 10 µM. A typical 8-point dilution series might include: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, and a vehicle control (DMSO only).

  • Literature Review: Consult the literature for studies using similar cell lines or compounds to narrow your starting range.

  • Treatment Duration: A 48- or 72-hour treatment period is common for assessing effects on cell proliferation.

Cancer TypeExample Cell LineReported IC50 Range (Rapalogs)
Breast CancerMCF-7, MDA-MB-2311 - 50 nM[6]
Prostate CancerLNCaP, PC-310 - 100 nM[7]
Lung CancerA54920 - 200 nM

Table 1: General starting concentration ranges for rapalogs in common cancer cell lines. These are estimates; empirical determination is required for your specific experimental system.

Troubleshooting Guide: Cell Viability Assays

Determining the half-maximal inhibitory concentration (IC50) is a cornerstone of drug efficacy studies. However, obtaining consistent and reliable data can be challenging.

IC50_Workflow start Start: Optimize Cell Seeding seed Seed cells in 96-well plate (24h incubation) start->seed treat Treat with serial dilutions of Demethoxyrapamycin seed->treat incubate Incubate for desired duration (e.g., 48-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read plate on microplate reader assay->read analyze Analyze Data: Normalize to control, fit non-linear regression curve read->analyze end Determine IC50 Value analyze->end WB_Troubleshooting start No change in p-S6K / p-4E-BP1 q1 Is total protein level (S6K, 4E-BP1) also low or absent? start->q1 a1 Problem with protein extraction, degradation, or transfer. q1->a1 Yes q2 Did you run a positive control (e.g., insulin-stimulated cells)? q1->q2 No s1 Solution: 1. Use fresh lysis buffer with protease inhibitors. 2. Check protein concentration. 3. Verify transfer efficiency (Ponceau S stain). a1->s1 a2_no Phospho-signal is not detectable in your system. q2->a2_no No q3 Is the drug dose and treatment time appropriate? q2->q3 Yes s2_no Solution: 1. Stimulate cells to increase basal phospho-signal before drug treatment. 2. Check antibody datasheet for recommended controls. a2_no->s2_no a3_no Sub-optimal drug exposure. q3->a3_no No a4_yes Cell line may be resistant or pathway is regulated differently. q3->a4_yes Yes s3_no Solution: 1. Increase drug concentration based on IC50. 2. Perform a time-course (e.g., 1, 6, 24h) to find optimal inhibition time. a3_no->s3_no s4_yes Solution: 1. Confirm cell line identity (STR profiling). 2. Investigate potential resistance mechanisms (e.g., PI3K/Akt feedback loops). a4_yes->s4_yes

Figure 3: Troubleshooting logic for Western blot analysis of mTORC1 signaling.

Cause 1: Ineffective Drug Treatment

  • Why it matters: Phosphorylation events can be transient. The concentration or duration of treatment may be insufficient to produce a measurable decrease.

  • Troubleshooting Steps:

    • Concentration: Use a concentration at or above the IC50 value determined from your viability assays (e.g., 5x or 10x IC50) to ensure a robust biochemical effect.

    • Time Course: mTOR inhibition can occur rapidly. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for observing maximal dephosphorylation of S6K and 4E-BP1.

Cause 2: Issues with Sample Preparation

  • Why it matters: Phospho-proteins are highly susceptible to dephosphorylation by endogenous phosphatases released during cell lysis.

  • Troubleshooting Steps:

    • Work Quickly and on Ice: After treatment, immediately place culture dishes on ice and wash with ice-cold PBS. [8] 2. Use Fresh Lysis Buffer with Inhibitors: Your lysis buffer (e.g., RIPA) must be supplemented with a fresh cocktail of protease and phosphatase inhibitors immediately before use. [9] 3. Quantify Protein: Use a reliable method like the BCA assay to determine protein concentration and ensure equal loading of all samples (e.g., 20-30 µg per lane). [8] Cause 3: Antibody or Western Blotting Technique

  • Why it matters: The quality of your antibodies and your blotting technique are paramount for detecting specific signals.

  • Troubleshooting Steps:

    • Validate Antibodies: Use antibodies from reputable vendors that are validated for Western blotting. Always run a positive control if available (e.g., lysate from cells stimulated with growth factors to induce high levels of phosphorylation). [10] 2. Check Total Protein Levels: Always probe a parallel blot (or strip and re-probe your membrane) for the corresponding total protein (total S6K, total 4E-BP1). A decrease in the phospho-signal is only meaningful if the total protein level remains unchanged. [10] 3. Loading Control: Use a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard method to assess cell viability through metabolic activity. [11]

  • Cell Seeding: Seed cells into a 96-well plate at your pre-determined optimal density in 100 µL of complete medium. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare 2x concentrated serial dilutions of demethoxyrapamycin in culture medium. Remove 100 µL of medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Also include vehicle control wells (containing the same final concentration of DMSO as the highest drug dose).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in pre-warmed, serum-free, phenol red-free medium. Aspirate the drug-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. Check for the formation of purple formazan crystals in the cells under a microscope. [12]6. Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. [11]7. Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot for mTOR Pathway Analysis

This protocol outlines the key steps for analyzing mTORC1 pathway inhibition. [8][10]

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and scrape them into 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [8]3. Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel suitable for your protein sizes. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, or their total protein counterparts) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [8] * Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. [9]

References

  • Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (2019). Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2023). Journal of Visualized Experiments. Available at: [Link]

  • Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1231, 281–292. Available at: [Link]

  • Troubleshooting Cell-based Assays. Eppendorf South Asia Pacific. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. (2024). Available at: [Link]

  • Nevozhay, D. (2014). Cheburator Software for Automatically Calculating Drug Inhibitory Concentrations from In Vitro Screening Assays. PloS one, 9(9), e106186. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available at: [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. (2024). Available at: [Link]

  • Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827. Available at: [Link]

  • Grem, J. L., et al. (2005). Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 23(9), 1885–1893. Available at: [Link]

  • Heuristics in optimizing drug properties. (a) Example of in vitro... ResearchGate. Available at: [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. (2015). Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. (2023). Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. (2025). Available at: [Link]

  • Assessment and Comparison of Viability Assays for Cellular Products. (2025). Gels, 11(2), 121. Available at: [Link]

  • Optimal dosing of anti-cancer treatment under drug-induced plasticity. (2025). Nature communications, 16(1), 101. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). Cancers, 17(4), 921. Available at: [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). International journal of molecular sciences, 26(1), 473. Available at: [Link]

  • Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021). Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024). Available at: [Link]

  • Immunotherapy drug eliminates aggressive cancers in clinical trial. The Rockefeller University. (2025). Available at: [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research. (2025). Available at: [Link]

  • mTOR* Inhibitors *mammalian target of rapamycin. CancerNetwork. (2020). Available at: [Link]

  • A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer. (2009). Clinical cancer research : an official journal of the American Association for Cancer Research, 15(4), 1413–1418. Available at: [Link]

  • Combination of rapamycin and 17-allylamino-17-demethoxygeldanamycin abrogates Akt activation and potentiates mTOR blockade in breast cancer cells. (2008). Anti-cancer drugs, 19(7), 695–706. Available at: [Link]

  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Crown Bioscience. (2022). Available at: [Link]

  • Clinical development of 17-allylamino, 17-demethoxygeldanamycin. (2003). Current opinion in investigational drugs (London, England : 2000), 4(12), 1451–1458. Available at: [Link]

  • Recent advances and limitations of mTOR inhibitors in the treatment of cancer. (2022). Seminars in cancer biology, 85, 291–308. Available at: [Link]

  • Examining Rapamycin's Role in Cancer Prevention: Insights from Dr. Mikhail Blagosklonny's Research. Healthspan. (2023). Available at: [Link]

  • Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. (2024). International journal of molecular sciences, 26(1), 10. Available at: [Link]

  • Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics. (2021). Therapeutic advances in medical oncology, 13, 17588359211031545. Available at: [Link]

  • Studies on the Mechanism of Resistance to Rapamycin in Human Cancer Cells. (1998). The Journal of biological chemistry, 273(16), 9591–9596. Available at: [Link]

  • New drug combination shows promise as powerful treatment for breast cancer. The Daily. (2014). Available at: [Link]

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  • Mammalian target of rapamycin (mTOR) inhibitors in solid tumours. (2016). Cancer chemotherapy. Available at: [Link]

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Optimization

Technical Support Center: Demethoxyrapamycin Synthesis &amp; Purification

Welcome to the technical support resource for researchers engaged in the synthesis and purification of demethoxyrapamycin (also known as 32-desmethoxyrapamycin). This guide is structured as a series of frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers engaged in the synthesis and purification of demethoxyrapamycin (also known as 32-desmethoxyrapamycin). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. My goal is to provide not just solutions, but also the underlying rationale to empower you to make informed decisions during your experimental work.

Section 1: Synthesis Troubleshooting

The most common laboratory-scale synthesis of demethoxyrapamycin involves the selective demethylation of rapamycin. This process, while conceptually straightforward, is fraught with potential challenges due to the complex and sensitive nature of the macrolide structure.

Question: My demethylation reaction shows very low conversion of rapamycin to demethoxyrapamycin. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent issue stemming from several factors, from reagent integrity to reaction kinetics. Let's break down the primary culprits:

  • Reagent Degradation: The reagents used for demethylation, particularly thiol-based nucleophiles in the presence of a strong base, can be sensitive to air and moisture.

    • Causality: Oxidation of thiols can reduce their nucleophilicity, rendering them ineffective. Bases like sodium hydride (NaH) are rapidly quenched by moisture.

    • Solution: Always use freshly opened, high-purity reagents. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Reaction Temperature: Demethylation reactions are often temperature-sensitive.

    • Causality: Insufficient thermal energy may lead to a sluggish reaction that doesn't proceed to completion within the allotted time. Conversely, excessive heat can promote side reactions and degradation of both the starting material and the product.

    • Solution: Monitor the reaction temperature closely. Start with established literature protocols and consider a temperature optimization study (e.g., running small-scale parallel reactions from 0°C to 40°C) to find the sweet spot for your specific setup.

  • Insufficient Reaction Time: Complex macrocycles can present steric hindrance, slowing down the reaction.

    • Causality: The nucleophile may require more time to access the target methoxy group.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not rely solely on the prescribed reaction time. Continue the reaction until no further consumption of the rapamycin starting material is observed.

Question: My reaction mixture shows multiple spots on TLC/peaks in HPLC, and my desired product is a minor component. What are these byproducts and how can I minimize them?

Answer: The formation of multiple byproducts points to a lack of reaction selectivity or degradation. Rapamycin and its derivatives are prone to several side reactions.

  • Lactone Ring Hydrolysis: This is the most common degradation pathway.

    • Causality: The macrolide ester bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the ring-opened isomer, secorapamycin.[1] This byproduct has significantly different polarity and is often inactive.

    • Solution: Ensure strictly anhydrous reaction conditions. Upon completion, quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) rather than a strong acid or base to neutralize the mixture before work-up.

  • Epimerization: The stereochemistry of rapamycin can be altered under certain conditions.

    • Causality: Protons adjacent to carbonyl groups can be abstracted by base, leading to the formation of enolates and subsequent epimerization upon re-protonation. This results in diastereomers that can be very difficult to separate from the desired product.[2]

    • Solution: Use the minimum effective amount of base. Consider using non-nucleophilic, sterically hindered bases if possible. Keep reaction temperatures as low as feasible to suppress this equilibrium-driven process.

  • Over-alkylation/Reaction at Other Sites: While less common for demethylation, highly reactive reagents could potentially interact with other hydroxyl groups on the molecule if they are not properly protected. The total synthesis of demethoxyrapamycin involves complex strategies with multiple protecting groups to ensure such selectivity.[3][4]

The workflow below illustrates the critical control points in the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dry Glassware & Reagents Inert Establish Inert Atmosphere (Ar/N2) Start->Inert AddRapa Dissolve Rapamycin Inert->AddRapa AddReagents Add Demethylation Reagents AddRapa->AddReagents Monitor Monitor Progress (TLC/HPLC) AddReagents->Monitor Monitor->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Obtain Crude Product Dry->Crude

Diagram: Key stages in the demethoxyrapamycin synthesis workflow.

Section 2: Purification Troubleshooting

Purification is arguably the most critical and challenging phase. Demethoxyrapamycin must be separated from unreacted rapamycin, isomers, and degradation products—all of which have very similar physicochemical properties.

Question: I'm struggling to separate demethoxyrapamycin from the starting rapamycin using column chromatography. They are eluting very close together. How can I improve the resolution?

Answer: This is a classic challenge due to the high structural similarity between the two compounds—differing only by a single methyl group. Standard flash chromatography on silica gel may not be sufficient.[3][5] Here’s a multi-pronged strategy:

  • Switch to Reversed-Phase (RP) Chromatography:

    • Causality: RP chromatography separates molecules based on hydrophobicity. Rapamycin is slightly more hydrophobic than demethoxyrapamycin due to the extra methyl group. This difference, though small, can be exploited by RP-HPLC for effective separation.[6]

    • Solution: Transition from normal-phase (silica) to reversed-phase (C18 or C8) flash chromatography or, for higher purity, preparative HPLC. This is the industry-standard approach.[2][7]

  • Optimize the Mobile Phase:

    • Causality: The composition of the mobile phase dictates the retention and selectivity of the separation.

    • Solution for RP-HPLC: Use a shallow gradient of acetonitrile or methanol in water. A typical starting point is a gradient from 60% to 90% acetonitrile over 30-40 column volumes. Fine-tuning the gradient (e.g., making it even shallower around the elution point of the compounds) can significantly enhance resolution. Column temperature is also a critical parameter; increasing it (e.g., to 40-50°C) can improve peak shape and sometimes alter selectivity.[8][9]

  • Increase Column Efficiency:

    • Causality: Higher efficiency columns (smaller particle size, longer length) provide more theoretical plates, leading to sharper peaks and better resolution.

    • Solution: For preparative HPLC, use a column packed with 5 µm particles if available. Ensure the column is packed well and not overloaded. Perform a loading study to determine the maximum sample amount that can be injected without compromising separation.[2]

The following decision tree can guide your troubleshooting process for poor separation.

Diagram: Decision tree for improving HPLC separation resolution.

Question: After purification, my final product's purity decreases over time, and I see new peaks in my analytical HPLC. What is happening?

Answer: This indicates product instability. Demethoxyrapamycin, like its parent compound, is sensitive to its storage environment.[10]

  • Isomerization in Solution:

    • Causality: In certain solvents, particularly protic ones like methanol or ethanol, rapamycin and its analogs can exist as a mixture of tautomers or isomers in equilibrium.[11] This can manifest as peak broadening or the appearance of new, closely eluting peaks over time.

    • Solution: For analytical purposes, prepare samples fresh in a mobile phase-like solvent system (e.g., acetonitrile/water) and analyze them promptly. Avoid storing stock solutions for extended periods unless stability has been confirmed.

  • Degradation:

    • Causality: Exposure to light, air (oxygen), residual acid/base from purification, and elevated temperatures can cause degradation, primarily through hydrolysis (forming secorapamycin) and oxidation.[1][12]

    • Solution: Store the purified, solid compound at -20°C or lower, under an inert atmosphere (argon is preferable), and protected from light. Ensure all residual solvents and reagents from the purification process have been thoroughly removed.

Section 3: Analytical & Characterization FAQs

Question: How can I definitively confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is required for unambiguous characterization, a standard practice in pharmaceutical development.[13]

  • Purity Assessment (HPLC-UV/DAD): Use a validated analytical HPLC method to determine purity. The peak area percentage of the main peak relative to all other peaks gives the purity profile. A diode-array detector (DAD) can help confirm that co-eluting peaks are not hiding under your main peak by assessing peak purity.[6][8]

  • Identity Confirmation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. For demethoxyrapamycin (C₅₀H₇₇NO₁₂), the expected exact mass should be observed.[14] LC-MS/MS can provide fragmentation data that serves as a structural fingerprint.[15][16]

  • Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are required to confirm the precise structure, including stereochemistry. Comparison of the obtained spectra with literature data for demethoxyrapamycin is the gold standard for structural confirmation.[3]

Technique Purpose Expected Result for Demethoxyrapamycin
RP-HPLC-UV Purity Assessment & QuantificationSingle major peak at the expected retention time; purity >95%
HRMS (ESI+) Molecular Formula ConfirmationObserved m/z corresponding to [M+Na]⁺ (906.5342), matching theoretical mass
¹H NMR Structural Proton EnvironmentAbsence of the methoxy singlet (~3.3-3.4 ppm) present in rapamycin
¹³C NMR Structural Carbon SkeletonAbsence of the methoxy carbon signal (~56-58 ppm)

Section 4: Key Experimental Protocols

Protocol 1: General RP-HPLC Purification Method

This protocol is a starting point and must be optimized for your specific crude material and HPLC system.

  • Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Parameters:

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Detection: 278 nm.[6]

    • Column Temperature: 45°C.

    • Gradient:

      • 0-5 min: 60% B

      • 5-45 min: Gradient from 60% B to 85% B

      • 45-50 min: Hold at 85% B

      • 50-55 min: Return to 60% B

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peak.

  • Post-Purification: Analyze collected fractions by analytical HPLC to assess purity. Pool pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a white solid.

References

  • Smith, A. B., III, Condon, S. M., McCauley, J. A., Leazer, J. L., Jr., Leahy, J. W., & Maleczka, R. E., Jr. (1995). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society, 117(19), 5407–5408. Available at: [Link]

  • Yadav, G., & Gokhale, R. S. (2011). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 2(7), 567. Available at: [Link]

  • Gregory, M. A., et al. (2005). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. Applied and Environmental Microbiology, 71(4), 1977-1984. Available at: [Link]

  • Sirolimus - Drug Synthesis Database. (n.d.). Synapse. Available at: [Link]

  • Patel, D. P., et al. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 3(1). Available at: [Link]

  • Smith, A. B., III, et al. (1995). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society. Available at: [Link]

  • CN115097046B - Method for separating rapamycin and impurities thereof. (n.d.). Google Patents.
  • Pilli, N. R., et al. (2015). Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 247-254. Available at: [Link]

  • Grote, C., et al. (2007). A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts. Journal of Chromatography B, 853(1-2), 260-266. Available at: [Link]

  • Zech, S. G., et al. (2011). Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. The Journal of Antibiotics, 64(9), 649-654. Available at: [Link]

  • Xu, F., et al. (2013). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Journal of Pharmaceutical and Biomedical Analysis, 83, 193-200. Available at: [Link]

  • Watier, A., et al. (2019). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Annales de Pharmacie Françaises, 77(3), 211-218. Available at: [Link]

  • Zech, S. G., et al. (2011). Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. The Journal of Antibiotics. Available at: [Link]

  • Gregory, M. A., et al. (2013). Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science, 4(7), 2841. Available at: [Link]

  • Dadashzadeh, S., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Journal of Pharmaceutical and Health Sciences, 1(1), 1-6. Available at: [Link]

  • Liu, Y., et al. (2009). Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography. Chinese Journal of Chromatography. Available at: [Link]

  • Rani, P. B., et al. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Pakistan Journal of Biological Sciences, 16(5), 219-225. Available at: [Link]

  • Gregory, M. A., et al. (2013). Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science, 4(7), 2841-2847. Available at: [Link]

  • US20100249415A1 - Process for preparation of temsirolimus. (n.d.). Google Patents.
  • WO2008144567A1 - Method of purification of rapamycin and its analogs by use of cascade chromatography. (n.d.). Google Patents.
  • Santoro, M. I., et al. (2006). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 205-210. Available at: [Link]

  • Lee, J. H. (2018). Characterization of Biopharmaceuticals Focusing on Antibody Therapeutics. IntechOpen. Available at: [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Available at: [Link]

  • Wang, Y., et al. (2014). Determination of stability of rapamycin following exposure to different conditions. Journal of Pharmaceutical Sciences, 103(1), 167-174. Available at: [Link]

  • Chen, Y., et al. (2021). Rapamycin ameliorates corneal injury after alkali burn through methylation modification in mouse TSC1 and mTOR genes. Experimental Eye Research, 205, 108502. Available at: [Link]

  • Veeprho. (n.d.). Rapamycin Impurities and Related Compound. Available at: [Link]

  • Chen, D., et al. (2020). Target of Rapamycin Regulates Genome Methylation Reprogramming to Control Plant Growth in Arabidopsis. International Journal of Molecular Sciences, 21(5), 1796. Available at: [Link]

  • Kavanagh, P., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 131-139. Available at: [Link]

  • Liebenberg, W., et al. (2010). Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole. Journal of Pharmaceutical Sciences, 99(3), 1294-1306. Available at: [Link]

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Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Demethoxyrapamycin (DMR)

Prepared by the Senior Application Scientist Team Welcome to the technical support center for demethoxyrapamycin (DMR). This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for demethoxyrapamycin (DMR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DMR in cellular models. Our goal is to help you achieve high-quality, reproducible data by ensuring on-target specificity and minimizing confounding off-target effects.

Section 1: Understanding the Core Challenge: mTORC1 vs. mTORC2 Specificity

The central challenge in using DMR and other rapalogs lies in their concentration-dependent specificity for the two distinct mTOR complexes, mTORC1 and mTORC2.[1] Understanding this is critical for accurate experimental design and data interpretation.

Q: What is the primary molecular target of Demethoxyrapamycin (DMR)?

A: Demethoxyrapamycin, a rapamycin analog (rapalog), functions as an allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase.[2][3] Specifically, it forms a complex with the intracellular protein FKBP12. This DMR-FKBP12 complex then binds to the FRB domain of mTOR, but only within the context of mTOR Complex 1 (mTORC1) .[4][5] This action prevents mTORC1 from phosphorylating its key downstream substrates, such as S6 Kinase 1 (S6K1) and 4E-BP1, which are critical regulators of protein synthesis and cell growth.[4][6]

Q: What is the most common and significant off-target effect of DMR?

A: The most significant off-target effect is the inhibition of mTOR Complex 2 (mTORC2) . While mTORC1 is highly sensitive to acute DMR treatment, mTORC2 is generally considered insensitive to short-term or low-concentration exposure.[6] However, prolonged treatment or the use of high concentrations of DMR can disrupt the assembly and function of mTORC2.[1][7] This off-target inhibition is a major concern because mTORC2 has distinct and critical cellular functions, including the regulation of cell survival and cytoskeleton organization, primarily through the phosphorylation of Akt at the Serine 473 (S473) site.[8][9] Unintentional inhibition of mTORC2 can lead to confounding results, such as unexpected apoptosis or changes in cell motility, which may be incorrectly attributed to mTORC1 inhibition.[10]

mTOR_Signaling cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors & Markers Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Activates mTORC1 mTORC1 Akt->mTORC1 Activates p-S6K1 (T389) S6K1 (p-T389) [mTORC1 Marker] mTORC1->p-S6K1 (T389) p-4EBP1 4E-BP1 mTORC1->p-4EBP1 p-Akt (S473) Akt (p-S473) [mTORC2 Marker] mTORC2->p-Akt (S473) DMR DMR DMR->mTORC1 Inhibits (On-Target) DMR->mTORC2 Inhibits (Off-Target) [High Conc. / Long Term] Protein Synthesis Protein Synthesis p-S6K1 (T389)->Protein Synthesis p-4EBP1->Protein Synthesis Cell Survival Cell Survival p-Akt (S473)->Cell Survival

Caption: mTOR signaling pathway showing DMR's on-target and off-target actions.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing logical steps to diagnose and resolve them.

Q: I'm observing high levels of apoptosis, but I only expected to see a decrease in proliferation. Is this an off-target effect?

A: This is a classic potential off-target scenario. While strong inhibition of mTORC1 can eventually lead to cell death in some contexts, unexpected or rapid apoptosis often points to mTORC2 inhibition. mTORC2 is a key activator of the pro-survival kinase Akt.[11]

Troubleshooting Steps:

  • Validate Your Markers: The most direct way to diagnose this is to perform a Western blot to check the phosphorylation status of key downstream effectors for both complexes.

  • Analyze the Results: Compare the phosphorylation of the mTORC1 substrate (p-S6K1 at Thr389) with the mTORC2 substrate (p-Akt at Ser473).

Data Interpretation Table

Observation p-S6K1 (Thr389) p-Akt (Ser473) Interpretation Recommended Action
On-Target Effect ↓↓ or Specific mTORC1 inhibition. The observed phenotype is likely due to mTORC1 blockade. Proceed with this concentration. The slight increase in p-Akt is due to feedback loop relief.
Off-Target Effect ↓↓ ↓↓ Concurrent inhibition of mTORC1 and mTORC2. Apoptosis is likely driven by loss of Akt signaling. Reduce DMR concentration and/or shorten treatment duration. Perform a new dose-response titration.
Ineffective Dose DMR concentration is too low to inhibit mTORC1. Increase DMR concentration.

| Anomalous Result | or | ↓↓ | Unusual result. Could indicate mTORC2-specific effects or issues with the experimental setup. | Verify reagents and repeat the experiment. Consider alternative explanations for Akt inhibition. |

Q: I treated my cells with DMR and saw an increase in Akt phosphorylation at Ser473. Did my experiment fail?

A: No, this is actually a well-documented indicator of successful and specific mTORC1 inhibition . This phenomenon is caused by the disruption of a negative feedback loop.

Causality Explained:

  • Under normal conditions, active mTORC1 phosphorylates and activates S6K1.

  • Active S6K1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1).[12]

  • This inhibition of IRS-1 dampens the upstream PI3K/Akt signaling pathway.

  • When you add DMR, you inhibit mTORC1, which prevents the activation of S6K1.

  • Without active S6K1, the inhibitory phosphorylation on IRS-1 is removed.

  • This "releases the brake" on the PI3K/Akt pathway, leading to a compensatory increase in Akt phosphorylation at Ser473 by the still-active mTORC2.

This feedback activation is a critical concept, as it can sometimes counteract the anti-proliferative effects of mTORC1 inhibition and is a key mechanism of resistance to rapalog therapy.[13]

Feedback_Loop PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Akt Akt mTORC2->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 IRS-1 IRS-1 S6K1->IRS-1 Inhibits IRS-1->PI3K Inhibits DMR DMR DMR->mTORC1 Blocks

Caption: The S6K1-mediated negative feedback loop disrupted by DMR.

Section 3: Experimental Protocols for Validating Specificity

To ensure your results are robust and correctly interpreted, you must empirically determine the optimal DMR concentration and validate its on-target effects in your specific cellular model.

Protocol 1: Determining the Optimal DMR Concentration via Dose-Response Titration

This protocol will help you identify the IC50 for mTORC1 inhibition while confirming the absence of mTORC2 inhibition.

Methodology:

  • Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and resume logarithmic growth (typically overnight).

  • DMR Preparation: Prepare a serial dilution of DMR in your complete cell culture medium. A common starting range is 0.1 nM to 1000 nM (e.g., 0.1, 1, 10, 100, 1000 nM). Always include a vehicle-only control (e.g., DMSO at the same final concentration as your highest DMR dose).

  • Treatment: Aspirate the old medium from your cells and replace it with the medium containing the different DMR concentrations or the vehicle control.

  • Incubation: Incubate the cells for a defined period. A standard starting point is 2-4 hours, which is typically sufficient to see mTORC1 inhibition without significant mTORC2 effects.

  • Cell Lysis: After incubation, place plates on ice. Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with the following primary antibodies overnight at 4°C, according to the manufacturer's recommendations:

      • Anti-phospho-S6K1 (Thr389) (for mTORC1 activity)

      • Anti-total S6K1 (as a loading control for p-S6K1)

      • Anti-phospho-Akt (Ser473) (for mTORC2 activity)

      • Anti-total Akt (as a loading control for p-Akt)

      • Anti-β-Actin or GAPDH (as a general loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. For each concentration, calculate the ratio of p-S6K1/total S6K1 and p-Akt/total Akt. The optimal DMR concentration is the one that gives maximal inhibition of p-S6K1 with minimal to no decrease in p-Akt (S473).

Protocol 2: Utilizing Genetic Controls for Definitive Validation

For the most rigorous validation, use isogenic cell lines with genetic knockouts (KO) of key mTORC1 or mTORC2 components.

Conceptual Workflow:

  • Obtain Cell Lines: Acquire wild-type (WT) cells alongside KO cell lines for RPTOR (a core component of mTORC1) and RICTOR (a core component of mTORC2).[9]

  • Hypothesis:

    • If the cellular phenotype you observe with DMR is mediated by mTORC1, then the RPTOR KO cells should phenocopy the effect of DMR treatment in WT cells, and DMR should have no further effect in the RPTOR KO line.

    • The RICTOR KO cells should not exhibit the phenotype, confirming it is not an mTORC2-driven effect.

  • Experiment: Treat all three cell lines (WT, RPTOR KO, RICTOR KO) with your optimized concentration of DMR.

  • Analysis: Assess your phenotype of interest (e.g., proliferation, protein synthesis, autophagy). This approach definitively separates the biological functions of the two complexes and validates that DMR's effect is on-target.[14]

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting concentration range for DMR? A: The sensitivity to DMR is highly cell-line specific. However, a general starting point for achieving mTORC1-specific inhibition is in the low nanomolar (nM) range.

Recommended Concentration Ranges for Initial Titration

Concentration Range Expected Primary Target Potential Effects
0.5 - 100 nM mTORC1 On-target inhibition of S6K1 and 4E-BP1 phosphorylation, leading to reduced protein synthesis. Minimal mTORC2 inhibition with short-term exposure.
>200 nM - 20 µM mTORC1 & mTORC2 Potential for off-target inhibition of mTORC2, leading to decreased Akt S473 phosphorylation and confounding cellular effects.

Note: This table provides a general guideline. Always perform the dose-response titration described in Protocol 1 for your specific cell line.

Q: Can I use a proliferation assay like MTT to determine the IC50 of DMR? A: You can, but with a critical caveat. An MTT or similar proliferation assay measures a downstream biological outcome, not direct target engagement. The IC50 for proliferation may be very different from the IC50 for mTORC1 inhibition. It is highly recommended to first determine the concentration range for specific mTORC1 inhibition using Western blot (Protocol 1) and then use that concentration range to assess the corresponding effect on proliferation. This ensures the anti-proliferative effects you measure are indeed due to on-target action.

Q: How should I prepare and store my DMR stock solution? A: DMR is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot this stock into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock in pre-warmed culture medium immediately before adding it to your cells.

References
  • Gaubitz, C., Prouteau, M., & Loewith, R. (2011). mTOR complex 2 signaling and functions. Cell Cycle. [Link]

  • Oh, W. J., & Jacinto, E. (2019). Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship. Cellular and Molecular Life Sciences. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2021). Regulation and metabolic functions of mTORC1 and mTORC2. Physiological Reviews. [Link]

  • Wang, L., et al. (2015). Both mTORC1 and mTORC2 are involved in the regulation of cell adhesion. Oncotarget. [Link]

  • Strelow, J. M. (2018). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Omega. [Link]

  • Puri, S., et al. (2022). Tissue-restricted inhibition of mTOR using chemical genetics. Proceedings of the National Academy of Sciences. [Link]

  • Puri, S., et al. (2022). Tissue-Restricted Inhibition of mTOR Using Chemical Genetics. bioRxiv. [Link]

  • Li, J., et al. (2023). Genetic Evidence Supporting the Repurposing of mTOR Inhibitors for Reducing BMI. International Journal of Molecular Sciences. [Link]

  • Cagnard, N., et al. (2013). Genetic and Pharmacologic Inhibition of mTORC1 Promotes EMT by a TGF-β–Independent Mechanism. Cancer Research. [Link]

  • Taran, F., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Frontiers in Chemistry. [Link]

  • Dilling, M. B., et al. (1994). Studies on the Mechanism of Resistance to Rapamycin in Human Cancer Cells. Cancer Research. [Link]

  • Singh, S., et al. (2024). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. ACS Pharmacology & Translational Science. [Link]

  • Arriola Apelo, S. I., & Lamming, D. W. (2016). Next Generation Strategies for Geroprotection via mTORC1 Inhibition. The Journals of Gerontology: Series A. [Link]

  • Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. Horizon Discovery. [Link]

  • Kaeberlein, M., & Promislow, D. (2025). An mTOR Inhibitor Discovery System Using Drug-Sensitized Yeast. bioRxiv. [Link]

  • Caffa, I., et al. (2014). Tailoring mTOR-based therapy: molecular evidence and clinical challenges. Journal of Molecular Medicine. [Link]

  • Johnson, S. C., et al. (2015). Inhibition of the Mechanistic Target of Rapamycin (mTOR)—Rapamycin and Beyond. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Wong, M. (2025). Rapamycin for longevity: the pros, the cons, and future perspectives. Journal of Neuroinflammation. [Link]

  • de Lartigue, J. (2026). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • Baur, J. A. (2013). Rapalogs and mTOR inhibitors as anti-aging therapeutics. Journal of Clinical Investigation. [Link]

  • Terada, N., & Lucas, J. J. (1995). Mechanism of action of the immunosuppressant rapamycin. Immunology Letters. [Link]

  • Artoni, A., et al. (2022). Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. Aging Cell. [Link]

Sources

Optimization

Technical Support Center: Ensuring Reproducibility in Demethoxyrapamycin Experiments

Welcome to the technical support center for demethoxyrapamycin research. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of credible and impactful research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for demethoxyrapamycin research. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of credible and impactful research. Experiments involving potent and specific inhibitors like demethoxyrapamycin, an analog of rapamycin, demand meticulous attention to detail. Variability can arise from numerous sources, from the initial handling of the compound to the complex biological responses of the cells under study.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the challenges you may encounter. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to design robust, self-validating experiments and confidently interpret your results.

Section 1: Foundational Knowledge & Compound Integrity

This section addresses the most fundamental aspect of any small molecule experiment: the integrity and handling of the compound itself. Errors at this stage will invariably lead to non-reproducible results.

Q: What is demethoxyrapamycin and what is its precise mechanism of action?

A: Demethoxyrapamycin is a structural analog of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus.[1][2][3] Like its parent compound, its primary mechanism of action is the potent and specific inhibition of the 'mechanistic Target of Rapamycin' (mTOR), a highly conserved serine/threonine kinase.[4][5]

However, the inhibition is not direct. Demethoxyrapamycin first forms a high-affinity complex with an intracellular receptor protein called FK506-Binding Protein 12 (FKBP12).[5][6] It is this drug-protein complex that then binds to and allosterically inhibits the mTOR kinase within the mTOR Complex 1 (mTORC1).[6][7]

mTORC1 is a central regulator of cell growth, proliferation, metabolism, and autophagy, integrating signals from growth factors, nutrients, and cellular energy status.[8][9] By inhibiting mTORC1, the demethoxyrapamycin-FKBP12 complex prevents the phosphorylation of key downstream effectors, most notably S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest, typically at the G1/S transition.[5][9][10]

cluster_legend Legend GF Growth Factors (Insulin, IGF-1) PI3K PI3K GF->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inh Rheb Rheb-GTP TSC->Rheb Inh mTORC1 mTORC1 (mTOR, Raptor, GβL) Rheb->mTORC1 Act S6K1 p70S6K1 mTORC1->S6K1 Act EBP1 4E-BP1 mTORC1->EBP1 Inh Autophagy Autophagy mTORC1->Autophagy Inh Demethoxy Demethoxyrapamycin Complex Drug-FKBP12 Complex Demethoxy->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Inh ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth Act Activation Inh Inhibition Act_arr Inh_arr

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Demethoxyrapamycin.

Q: How should I properly store and handle demethoxyrapamycin powder and stock solutions to ensure stability?

A: Compound stability is a critical variable that is often overlooked.[11] Degradation of your compound will lead to a lower effective concentration and introduce unknown degradation products, compromising your results.[12]

Compound FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CLong-term (months to years)Store in a desiccator, protected from light and moisture.[13]
0-4°CShort-term (days to weeks)Ensure the vial is tightly sealed.[13]
Stock Solution -20°C or -80°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[14]

Expert Insight: Never store stock solutions in a frost-free freezer, as the temperature cycling designed to reduce ice buildup can repeatedly thaw and freeze your aliquots, accelerating degradation. Always allow vials to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from introducing water into your stock.

Q: My demethoxyrapamycin won't dissolve properly. What is the best solvent and procedure?

A: The poor aqueous solubility of rapamycin and its analogs is a well-known challenge.[15] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[13]

Detailed Protocol for Preparing a 10 mM Stock Solution:

  • Verification: Confirm the molecular weight (MW) from the Certificate of Analysis provided by your supplier. The theoretical MW of demethoxyrapamycin is ~884.16 g/mol .[13]

  • Calculation: To make a 10 mM stock solution from 1 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 884.16 g/mol )) * 1,000,000 µL/L = 113.1 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial of demethoxyrapamycin powder.

  • Solubilization: Vortex thoroughly for several minutes. If needed, gentle warming in a 37°C water bath can facilitate dissolution.[14] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense into single-use, low-binding microcentrifuge tubes and store immediately at -20°C or -80°C.[14]

Section 2: Experimental Design & Cell Culture Best Practices

Reproducibility begins with a solid experimental design and consistent cell culture techniques. The biological system is your most significant variable; controlling it is paramount.

Q: My results are inconsistent between experiments. Could my cell culture practices be the cause?

A: Absolutely. Inconsistent cell culture is a primary driver of experimental variability. Here are critical factors to standardize:

  • Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15).[16] High passage numbers can lead to phenotypic and genotypic drift, altering signaling responses.

  • Mycoplasma Contamination: Routinely test your cells for mycoplasma. Contamination can profoundly alter cellular metabolism and signaling, rendering your results uninterpretable.[17]

  • Cell Confluency: Treat cells at the same confluency in every experiment. A 70% confluent culture will respond differently than a 95% confluent one due to differences in cell cycle status and contact inhibition.

  • Growth Phase: Always plate cells and allow them to attach and resume logarithmic growth for a consistent period (e.g., 24 hours) before starting your treatment. Treating cells immediately after plating will introduce variability from plating stress.[18]

Q: What are the essential positive and negative controls for a demethoxyrapamycin experiment?

A: Self-validating protocols require a robust set of controls. Without them, you cannot be certain that your experimental system is working as expected.

Control TypePurposeExampleExpected Outcome
Vehicle Control To control for the effects of the solvent (DMSO).Treat cells with the highest volume of DMSO used in the experiment.No significant change in mTORC1 signaling or cell viability.
Positive Control (Compound) To confirm the experimental system can respond to mTORC1 inhibition.Treat cells with a known mTOR inhibitor like rapamycin.Inhibition of p-S6K1 and p-4E-BP1, similar to demethoxyrapamycin.
Positive Control (Pathway) To confirm the mTORC1 pathway is active and detectable.Serum-starve cells, then stimulate with serum or growth factors (e.g., insulin) for a short period.Robust phosphorylation of Akt, S6K1, and 4E-BP1 in the untreated, stimulated sample.
Negative Control (Cell Line) To validate antibody specificity in Western blots.Use a cell line known to lack the protein of interest (if available).No band should be detected for the target protein.[19]
Section 3: Assay-Specific Troubleshooting

This section focuses on the most common analytical methods used to assess the effects of demethoxyrapamycin and how to troubleshoot them.

Q: I'm not seeing the expected decrease in p-S6K or p-4E-BP1 on my Western blot after treatment. What went wrong?

A: This is a frequent issue in Western blotting that can stem from multiple steps in the workflow.[19] A logical troubleshooting approach is essential.

Start No decrease in p-S6K / p-4E-BP1 CheckPathway Is the pathway active in your vehicle control? Start->CheckPathway CheckCompound Did you verify compound activity? CheckPathway->CheckCompound Yes Stimulate Troubleshoot cell stimulation. Ensure serum/GFs are active. Check cell health. CheckPathway->Stimulate No CheckWB Is your Western Blot protocol optimized? CheckCompound->CheckWB Yes NewCompound Use fresh compound aliquot. Verify concentration (LC-MS). Test a positive control (e.g., Rapamycin). CheckCompound->NewCompound No OptimizeWB See WB optimization Q&A. Check antibodies, transfer, lysis buffer, loading. CheckWB->OptimizeWB No Success Problem Solved CheckWB->Success Yes Stimulate->Start NewCompound->Start OptimizeWB->Start

Sources

Troubleshooting

Optimizing mass spectrometry settings for demethoxyrapamycin detection

Demethoxyrapamycin LC-MS/MS Optimization & Troubleshooting Center Welcome to the Technical Support Center for the mass spectrometric analysis of demethoxyrapamycin (also known as 32-desmethoxyrapamycin). As a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Demethoxyrapamycin LC-MS/MS Optimization & Troubleshooting Center

Welcome to the Technical Support Center for the mass spectrometric analysis of demethoxyrapamycin (also known as 32-desmethoxyrapamycin). As a structural analog of rapamycin, this compound is heavily utilized as an internal standard for the therapeutic drug monitoring (TDM) of mTOR inhibitors (sirolimus, everolimus) and calcineurin inhibitors (tacrolimus)[1].

Because macrolides lack a highly basic nitrogen atom, they exhibit poor proton affinity, making standard electrospray ionization (ESI) highly susceptible to matrix effects, signal splitting, and adduct instability. This guide provides field-proven methodologies, causal explanations for instrument behavior, and self-validating protocols to ensure robust, high-sensitivity detection.

I. Mechanism of Signal Consolidation

In ESI, neutral macrolides like demethoxyrapamycin scavenge available cations from the mobile phase or biological matrix. Without intervention, the instrument will detect a chaotic mixture of sodium [M+Na]+, potassium [M+K]+, and protonated [M+H]+ adducts. This splits the ion current and drastically reduces the signal-to-noise ratio. The foundational strategy for optimizing demethoxyrapamycin is forcing the formation of a single, stable ammonium adduct [M+NH4]+ by saturating the mobile phase with a volatile ammonium buffer.

AdductFormation A Demethoxyrapamycin (Neutral Molecule) B ESI Source (No Additives) A->B Variable Cations C ESI Source (+ Ammonium Acetate) A->C 10mM NH4OAc D [M+Na]+ (m/z 906) [M+K]+ (m/z 922) Signal Split B->D Ion Suppression E [M+NH4]+ (m/z 901.7) Dominant Precursor C->E Signal Consolidation

Figure 1: Mechanism of signal consolidation via ammonium adduct formation in ESI-MS.

II. Quantitative Data: Optimized MRM Transitions

To achieve maximum specificity, Multiple Reaction Monitoring (MRM) must be tuned to the [M+NH4]+ precursor. The table below synthesizes validated compound-dependent parameters for demethoxyrapamycin and its commonly co-analyzed immunosuppressants[2].

Table 1: Optimized MRM Parameters for Macrolide Immunosuppressants

CompoundPrecursor Ion (m/z)Adduct TypeProduct Ion (m/z)Collision Energy (V)Declustering Potential (V)
Demethoxyrapamycin 901.7 [M+NH4]+ 834.5 20 30
Sirolimus931.7[M+NH4]+864.52830
Everolimus975.7[M+NH4]+908.62130
Tacrolimus821.5[M+NH4]+768.61730
Ascomycin809.3[M+NH4]+756.42630

Note: Nitrogen is recommended as the collision gas. Parameters may require slight adjustment (±2 V) depending on the specific triple quadrupole architecture (e.g., Sciex API vs. Waters Xevo).

III. Self-Validating Experimental Protocol: Whole Blood Extraction

When extracting demethoxyrapamycin from whole blood, the high concentration of intracellular proteins and phospholipids necessitates aggressive precipitation. This protocol utilizes a zinc sulfate/organic solvent crash, which disrupts protein binding while simultaneously precipitating the matrix[2].

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of whole blood (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube[3].

  • Protein Crash & IS Addition: Add 200 µL of a precipitation solution consisting of 0.15 mM Zinc Sulfate (ZnSO₄) in 70% Acetonitrile/30% Methanol. Ensure this solution contains demethoxyrapamycin at a working concentration of 30 µg/L[2].

  • Disruption: Vortex the mixture vigorously for 30–60 seconds. Causality: ZnSO₄ denatures red blood cell proteins, while the organic fraction solubilizes the highly lipophilic demethoxyrapamycin.

  • Centrifugation: Centrifuge at 15,600 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris[3].

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • System Validation Step (Crucial): Following the extraction batch, prepare a "Double Blank" (whole blood extracted without demethoxyrapamycin). Inject this blank immediately after your highest calibrator. The peak area at the demethoxyrapamycin retention time must be <5% of your Lower Limit of Quantification (LLOQ). If it is higher, you have autosampler carryover or an isobaric phospholipid interference that requires gradient adjustment.

IV. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a slow, progressive loss of demethoxyrapamycin signal over the course of a 24-hour analytical run. What is causing this? Answer: This is a known stability issue related to solvent interactions at ambient temperatures. Demethoxyrapamycin is susceptible to degradation (likely ring-opening or oxidation) when stored in methanolic working solutions at room temperature[4].

  • Troubleshooting Action: Store your primary stock solutions at -20°C. For daily analytical runs, ensure your autosampler tray is actively chilled to 4°C. If the issue persists, evaluate the purity of your methanol; trace impurities in lower-grade solvents can act as catalysts for degradation. Always use LC-MS grade solvents[4].

Q2: My demethoxyrapamycin peak (m/z 901.7) is broad and suffers from severe ion suppression in patient samples. How can I fix this? Answer: You are likely experiencing co-elution with endogenous phospholipids from the whole blood matrix. Phospholipids have high proton affinities and will monopolize the charge droplets in the ESI source, leaving demethoxyrapamycin un-ionized.

  • Troubleshooting Action: First, ensure your chromatographic gradient is optimized to separate the analyte from the solvent front and the late-eluting phospholipid washout zone. If standard C18 chromatography is insufficient, implement an automated online extraction technology (such as turbulent flow chromatography) to divert large matrix molecules to waste before the analytical column[3].

Q3: Can I use acetonitrile instead of methanol for my mobile phase B? Answer: While acetonitrile can be used, methanol is generally preferred for macrolide immunosuppressants. Methanol facilitates a more stable and reproducible formation of the ammonium adduct [M+NH4]+ in the ESI source. However, be aware of "methanol-associated matrix effects." Different commercial grades of methanol can drastically alter the ionization efficiency of target analytes. If you switch methanol brands, you must re-validate your matrix effects and LLOQ[4].

Q4: Why do we use Zinc Sulfate in the extraction buffer instead of just pure organic solvent? Answer: Macrolides partition heavily into erythrocytes (red blood cells) and bind tightly to intracellular immunophilins (like FKBP12). Pure organic solvents often fail to fully lyse the cells and disrupt these protein-drug complexes, leading to poor and highly variable extraction recoveries. Zinc sulfate acts as a potent protein denaturant, actively breaking these bonds and ensuring the total release of demethoxyrapamycin into the organic phase[2].

V. References

  • A rapid liquid chromatography-tandem mass spectrometry analysis of whole blood sirolimus using turbulent flow technology for online extraction. Clin Chem Lab Med. 3

  • Comparison of blood sirolimus, tacrolimus and everolimus concentrations measured by LC-MS/MS, HPLC-UV and immunoassay methods. Clinical Biochemistry. 2

  • Methanol-Associated Matrix Effects in Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry.4

  • Determination of 13-O-demethyl tacrolimus in human liver microsomal incubates using liquid chromatography-mass spectrometric assay (LC-MS). PubMed. 1

Sources

Optimization

Technical Support Center: Demethoxyrapamycin Stock Solution Stability &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible mTOR inhibition or erratic cell viability data.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible mTOR inhibition or erratic cell viability data. Often, the root cause is not the biological model, but the hidden chemical degradation of their macrolide stock solutions.

Demethoxyrapamycin (a potent structural analog of rapamycin) shares the same macrocyclic lactone-lactam vulnerabilities as its parent compound. This guide is designed to provide you with a mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the absolute structural integrity of your experimental compounds.

Mechanistic Overview: Why Does Demethoxyrapamycin Degrade?

To prevent degradation, we must first understand the causality behind it. Demethoxyrapamycin is a 31-membered macrocycle with multiple stereocenters and a conjugated triene system. In solution, it is susceptible to three primary structural alterations:

  • Base-Catalyzed Hydrolysis & Retro-Aldol Cleavage: The masked triketo moiety and the lactone ring are highly sensitive to alkaline conditions. Hydrolysis leads to the irreversible formation of ring-opened isomers (e.g., seco-demethoxyrapamycin)[1].

  • Oxidative Degradation: Autoxidation occurs in the presence of dissolved oxygen and light, specifically targeting the conjugated triene system[2].

  • Conformational Isomerization (Non-Degradative): In polar solvents, the molecule exists in an equilibrium of conformational isomers due to the trans-cis rotation of an amidic bond within the macrolide ring[2]. This dynamic state is often misidentified as chemical degradation during standard chromatographic analysis[3].

G DMR Demethoxyrapamycin (Intact Macrolide) Hydrolysis Seco-isomer (Ring-Opened Degradant) DMR->Hydrolysis H2O / pH > 7.5 (Irreversible) Oxidation Oxidation Products (Triene Cleavage) DMR->Oxidation O2 / Light / Heat (Irreversible) Isomers Conformational Isomers (Active Equilibrium) DMR->Isomers Solvent Polarity (Reversible)

Demethoxyrapamycin degradation and isomerization pathways in solution.

Troubleshooting & FAQs

Q: My demethoxyrapamycin stock in DMSO lost 40% of its potency after a month at -20°C. Why did this happen? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Even trace amounts of water in DMSO initiate lactone hydrolysis and ring-opening, forming the inactive seco-isomer[1]. Causality: The nucleophilic attack on the lactone carbonyl is accelerated by water. Solution: Use anhydrous DMSO, aliquot immediately into single-use vials, and never subject a working vial to more than one freeze-thaw cycle[4].

Q: I ran my fresh ethanol stock on an HPLC and saw two major peaks. Has my compound already degraded? A: Not necessarily. Macrolides like rapamycin and demethoxyrapamycin exhibit conformational isomerism in solution[2]. In solvents like ethanol or methanol, you will typically observe multiple peaks (often denoted as α, β, and γ forms) corresponding to these isomers, which exist in equilibrium[3]. This is a physical dynamic, not chemical degradation. To validate this, use LC-MS; conformational isomers will share the exact same mass (e.g., [M+Na]+), whereas degradation products like the ring-opened hydroxy acid will show a mass shift (+18 Da for hydrolysis)[1].

Q: How does pH affect the stability of aqueous dilutions for in vivo or cell culture work? A: Stability is heavily pH-dependent. In highly basic solutions (pH > 12), the half-life of rapamycin analogs is reduced by three orders of magnitude compared to neutral conditions, rapidly decaying via fragmentation and retro-aldol reactions[1]. Always buffer your aqueous working solutions to pH 6.0–7.0 and prepare them immediately before use.

Quantitative Data: Solvent Stability Profile

The following table summarizes the behavior of rapamycin-class macrolides across different solvent conditions to help you select the optimal vehicle for your assays[3],[1],[4].

Solvent / ConditionPrimary Stability RiskIsomerization ProfileEstimated Shelf-Life
Anhydrous DMSO (-80°C) Hygroscopic water absorptionModerate (α, β forms)12 - 24 months
Ethanol (4°C) Evaporation, photo-oxidationHigh (α, β, γ forms)1 - 3 months
Aqueous Buffer (pH 7.3) Lactone hydrolysisLow (Gradual degradation)~200 hours (Half-life)
Aqueous Buffer (pH 12.2) Retro-aldol cleavageN/A (Immediate decay)< 1 hour

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely on assumption. Implement the following self-validating system for stock preparation and quality control.

Protocol A: Preparation of Ultra-Stable Master Stocks

Causality Focus: Eliminating water, oxygen, and light exposure.

  • Equilibration: Allow the lyophilized demethoxyrapamycin vial to equilibrate to room temperature in a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder[5].

  • Reconstitution: Inject high-purity, anhydrous DMSO (≤0.005% water) directly through the septum to achieve the desired concentration (e.g., 10 mM)[4].

  • Aliquoting: Transfer the solution into pre-chilled, sterile amber glass vials. Why? Amber glass blocks UV/blue light, preventing photo-catalyzed autoxidation of the triene system[2].

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3 seconds before capping. Why? Displacing ambient oxygen halts oxidative degradation.

  • Storage: Store immediately at -80°C in a sealed container with desiccant.

Protocol B: HPLC-DAD-MS Validation of Stock Integrity

Causality Focus: Distinguishing true degradants from conformational isomers.

  • Sample Prep: Dilute a 1 µL aliquot of the DMSO stock into 99 µL of chilled Acetonitrile/Water (30:70 v/v) buffered with 20 mM Ammonium Acetate (pH 7.3)[1].

  • Chromatography: Run a reverse-phase C18 column gradient (e.g., 40% to 90% Acetonitrile over 15 minutes).

  • Detection & Validation:

    • Monitor UV absorbance at 278 nm (characteristic of the intact triene).

    • Evaluate the Mass Spectra. If you observe two peaks with the exact same m/z ratio, your stock is intact (conformational isomers)[3]. If you observe a peak with an m/z of[M+18], lactone hydrolysis has occurred, and the stock must be discarded[1].

Workflow Step1 Lyophilized Powder Step2 Reconstitute in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon Gas Overlay Step3->Step4 Step5 Store at -80°C (Desiccated) Step4->Step5 Step6 LC-MS QC Validation Step5->Step6

Self-validating workflow for the preparation and storage of demethoxyrapamycin stocks.

References

  • Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Ovid.3

  • Degradation of rapamycin and its ring-opened isomer. Novatia, LLC.1

  • Rapamycin (#9904) Datasheet. Cell Signaling Technology.4

  • RAPAMYCIN Product Number R0395. Sigma-Aldrich.2

  • Rapamycin - Thomas Scientific. Thomas Scientific.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Antifungal Efficacy: A Scientific Guide to Demethoxyrapamycin and Rapamycin

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antifungal properties of demethoxyrapamycin and its parent compound, rapamycin. Movin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antifungal properties of demethoxyrapamycin and its parent compound, rapamycin. Moving beyond a simple data sheet, we will explore the mechanistic underpinnings of their activity, present comparative experimental data, and detail the methodologies required to validate these findings in a research setting. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and provide actionable insights for professionals in the field of mycology and drug discovery.

Introduction: The TOR Pathway as an Antifungal Target

Rapamycin (also known as sirolimus) was initially discovered in 1975 as a potent antifungal agent produced by the soil bacterium Streptomyces hygroscopicus.[1][2] While its powerful immunosuppressive properties have since led to its widespread clinical use in organ transplantation, its intrinsic antifungal activity remains a subject of significant research interest.[3] This activity stems from its ability to inhibit the highly conserved 'Target of Rapamycin' (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes, including pathogenic fungi.[4][5][6]

Co-produced as a minor component during fermentation is demethoxyrapamycin, a natural analog of rapamycin.[7][8] This guide dissects the available evidence to compare the antifungal efficacy of these two molecules, providing a clear picture of their relative potencies and the shared mechanism through which they function.

Mechanism of Action: Inhibition of the Fungal TOR Signaling Cascade

The antifungal action of both rapamycin and demethoxyrapamycin is not due to direct toxicity but rather to the precise inhibition of a critical cellular signaling pathway.[1][9] In fungi, the TOR pathway is essential for sensing nutrient availability and orchestrating cellular responses, including protein synthesis, ribosome biogenesis, and cell cycle progression.[5][6][10]

The mechanism proceeds as follows:

  • Cellular Entry: The lipophilic rapamycin or demethoxyrapamycin molecule diffuses across the fungal cell membrane.[3]

  • FKBP12 Binding: Inside the cell, the drug binds to a highly conserved immunophilin protein called FKBP12 (FK506-Binding Protein 12).[9][11][12]

  • TORC1 Inhibition: This drug-protein complex (e.g., FKBP12-rapamycin) then gains the function of an inhibitor, specifically targeting and binding to the FRB domain of the TOR kinase, a key component of the TOR Complex 1 (TORC1).[3][9][13]

  • Growth Arrest: The inhibition of TORC1 effectively shuts down downstream signaling, mimicking a state of nutrient starvation.[5][10] This leads to a halt in the cell cycle and a cessation of growth, resulting in a potent fungistatic effect.[4][13]

This mechanism is conserved across a wide range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Mucor circinelloides.[3][9][11]

TOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Fungal Cytoplasm Rapamycin Rapamycin or Demethoxyrapamycin Rapamycin_in Rapamycin or Demethoxyrapamycin Rapamycin->Rapamycin_in Diffusion FKBP12 FKBP12 Complex FKBP12-Rapamycin Complex FKBP12->Complex TORC1 TORC1 (TOR Kinase) Complex->TORC1 Inhibition Downstream Downstream Effectors (e.g., Sch9, Tap42) TORC1->Downstream Phosphorylation Growth Protein Synthesis, Ribosome Biogenesis, Cell Growth Downstream->Growth Activation Rapamycin_in->Complex

Caption: Mechanism of TORC1 inhibition by rapamycin and its analogs.

Comparative In Vitro Antifungal Efficacy

The most direct measure of a compound's antifungal activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Experimental data consistently demonstrates that while demethoxyrapamycin possesses antifungal properties, it is less potent than its parent compound, rapamycin.

A key study directly compared the in vitro activity of rapamycin and demethoxyrapamycin against a panel of fungi. The results clearly favor rapamycin for its superior potency.[7] Another study examining various rapamycin derivatives corroborated this finding, establishing rapamycin as the most active antifungal agent among the tested compounds, with its derivatives showing reduced, though still significant, activity.[14][15]

Fungal SpeciesCompoundMIC (µg/mL)Reference
Candida albicans Rapamycin 0.05 - 0.2 [7][14]
Demethoxyrapamycin 0.2 - 0.4 [7]
Saccharomyces cerevisiae Rapamycin 0.1 [14]
Demethoxyrapamycin Not Reported
Aspergillus niger Rapamycin 0.1 [7]
Demethoxyrapamycin 0.2 [7]
Penicillium atrovenetum Rapamycin 0.1 [7]
Demethoxyrapamycin 0.2 [7]

Analysis & Insights: The data indicates that rapamycin is approximately 2 to 4 times more potent than demethoxyrapamycin against key fungal pathogens like Candida albicans. This difference in potency is likely attributable to subtle changes in the molecule's structure that affect its binding affinity for FKBP12 or the subsequent interaction of the complex with the TOR kinase. Despite this, the activity of demethoxyrapamycin confirms that the core macrolide structure is essential for its antifungal mechanism. The potent immunosuppressive nature of rapamycin, however, complicates its use solely as an antifungal, driving research towards non-immunosuppressive analogs that retain high antifungal efficacy.[9][16]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and validity of antifungal efficacy data, standardized methodologies are crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the MIC of antifungal agents against yeasts.[17]

Protocol: Broth Microdilution for MIC Determination

This protocol describes the process for assessing the susceptibility of a fungal isolate (e.g., Candida albicans) to an antifungal agent.

Causality Behind Experimental Choices:

  • Medium: RPMI 1640 is used because it is a chemically defined medium that provides consistent results and is the standard for clinical susceptibility testing.[17] It minimizes potential interactions between complex, undefined media components and the test compounds.

  • Inoculum: A standardized inoculum density (0.5–2.5 x 10³ cells/mL) is critical. Too high a density can overwhelm the drug, leading to falsely elevated MICs, while too low a density can result in insufficient growth for accurate assessment.

  • Endpoint Reading: For fungistatic agents like rapamycin that inhibit growth, the MIC is typically defined as the concentration causing a significant reduction in growth (e.g., ≥50%) compared to a drug-free control, as complete inhibition may not be achieved.[18]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock:

    • Dissolve the antifungal agent (rapamycin or demethoxyrapamycin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1,600 µg/mL).

    • Perform serial dilutions of this stock in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1–5 x 10⁶ cells/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum density of 0.5–2.5 x 10³ cells/mL.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of each twofold antifungal dilution into the wells of a 96-well microtiter plate. This creates a concentration gradient across the plate.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL and halving the drug concentration to its final test value.

    • Include a positive control well (inoculum, no drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. Incubation should be long enough to allow for sufficient growth in the control well.

  • MIC Determination:

    • Read the plate visually or with a spectrophotometer.

    • The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the positive control.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 1. Prepare Antifungal Stock & Serial Dilutions B1 3. Dispense 100µL of Antifungal Dilutions into 96-well Plate A1->B1 A2 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) B2 4. Add 100µL of Fungal Inoculum to Each Well A2->B2 C1 5. Incubate Plate (35°C, 24-48h) B2->C1 C2 6. Read Plate & Determine MIC (≥50% Growth Inhibition) C1->C2

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

The scientific evidence clearly establishes that while both rapamycin and its natural analogue demethoxyrapamycin are effective inhibitors of the fungal TOR pathway, rapamycin is the more potent antifungal agent in vitro .[7][14] Their shared mechanism underscores the validity of the TOR kinase as a high-value target for the development of novel antifungal therapies.

The primary challenge for the clinical application of rapamycin as a dedicated antifungal is its significant immunosuppressive activity.[16] Therefore, the future of TOR-inhibiting antifungals lies in the development of "non-immunosuppressive analogs." The goal for researchers is to uncouple the antifungal and immunosuppressive effects by designing molecules that selectively inhibit fungal TORC1 without significantly impacting the human TOR pathway. The study of naturally occurring, less potent analogs like demethoxyrapamycin provides valuable structural information that can guide the rational design of these next-generation antifungal agents.

References

  • Cruz, M. C., et al. (2001). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. ASM Journals. [Link]

  • Rohde, J. R., et al. (2001). The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients. Molecular Biology of the Cell. [Link]

  • Cruz, M. C., et al. (2001). Rapamycin and Less Immunosuppressive Analogs Are Toxic to Candida albicans and Cryptococcus neoformans via FKBP12-Dependent Inhibition of TOR. Antimicrobial Agents and Chemotherapy. [Link]

  • Zheng, W., et al. (2022). The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens. International Journal of Molecular Sciences. [Link]

  • Peres, N. T. A., et al. (2019). Target of Rapamycin (TOR) Regulates Growth in Response to Nutritional Signals. Microbiology Spectrum. [Link]

  • Tong, R., et al. (2021). Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kinase. ACS Infectious Diseases. [Link]

  • Calvo, A. M., et al. (2012). Rapamycin exerts antifungal activity in vitro and in vivo against Mucor circinelloides via FKBP12-dependent inhibition of Tor. Eukaryotic Cell. [Link]

  • Singh, K., et al. (1979). Rapamycin (AY-22989), a new antifungal antibiotic. IV. Mechanism of action. The Journal of Antibiotics. [Link]

  • Li, Y., et al. (2023). TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi. Journal of Fungi. [Link]

  • Tong, R., et al. (2022). Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kin. ACS Infectious Diseases. [Link]

  • Jiang, Y., et al. (2023). The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus. eLife. [Link]

  • Tong, R., et al. (2021). Rapamycin is much more active against C. albicans in YPD than in 1640... ResearchGate. [Link]

  • Cruz, M. C., et al. (1999). Rapamycin antifungal action is mediated via conserved complexes with FKBP12 and TOR kinase homologs in Cryptococcus neoformans. Molecular and Cellular Biology. [Link]

  • Calvo, A. M., et al. (2012). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. PMC. [Link]

  • Martel, R. R., et al. (1978). rapamycin (ay-22989), a new antifungal antibiotic. SciSpace. [Link]

  • Sehgal, S. N., et al. (1983). Demethoxyrapamycin (AY-24,668), a new antifungal antibiotic. The Journal of Antibiotics. [Link]

  • Tong, R., et al. (2021). Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kinase. PubMed. [Link]

  • Martel, R. R., et al. (1977). Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin. Canadian Journal of Physiology and Pharmacology. [Link]

  • Dannaoui, E., et al. (2023). Rapamycin and caspofungin show synergistic antifungal effects in caspofungin-susceptible and caspofungin-resistant Candida strains in vitro. bioRxiv. [Link]

  • Martel, R. R., et al. (1977). Antifungal Activities of Rapamycin and Its Derivatives, Prolylrapamycin, 32-Desmethylrapamycin, and 32-Desmethoxyrapamycin. ResearchGate. [Link]

  • Findlay, J. A., et al. (1982). The structure of demethoxyrapamycin. Canadian Journal of Chemistry. [Link]

  • Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2024). Trichosporon Infections Medication: Antifungal Agent, Systemic. Medscape. [Link]

  • Okoli, I., et al. (2009). Identification of Antifungal Compounds Active against Candida albicans Using an Improved High-Throughput Caenorhabditis elegans Assay. PLOS ONE. [Link]

  • Cruz, M. C., et al. (2000). Antifungal rapamycin analogues with reduced immunosuppressive activity. ResearchGate. [Link]

  • Gómez-López, A., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

Sources

Comparative

Comparative Study of Antitumor Activity: Demethoxyrapamycin vs. Rapamycin

Executive Summary Rapamycin (sirolimus) and its minor co-metabolite demethoxyrapamycin (historically referred to as AY-24,668, or 27-, 29-, and 32-demethoxyrapamycin depending on the nomenclature system) are macrolide co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rapamycin (sirolimus) and its minor co-metabolite demethoxyrapamycin (historically referred to as AY-24,668, or 27-, 29-, and 32-demethoxyrapamycin depending on the nomenclature system) are macrolide compounds produced by the bacterium Streptomyces hygroscopicus [1]. While rapamycin has been extensively developed into a cornerstone oncological and immunosuppressive agent, demethoxyrapamycin serves primarily as a structural baseline in structure-activity relationship (SAR) studies. This guide provides an objective, data-driven comparison of their antitumor efficacies, exploring how a single functional group deletion dismantles the mechanistic bridge required for targeted cancer therapy.

Structural and Mechanistic Divergence

The profound difference in the biological activity of these two molecules is a classic example of precision in molecular pharmacology.

Rapamycin exerts its antiproliferative effects by acting as a "molecular glue." It first binds to the cytosolic immunophilin FKBP12. This binary complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR), specifically inhibiting the mTORC1 complex. This inhibition halts downstream signaling (such as the phosphorylation of S6K1 and 4E-BP1), effectively arresting the cell cycle at the G1 phase.

The Causality of Inactivity: Demethoxyrapamycin lacks a specific methoxy group on the macrolide ring. Crystallographic and structure-activity studies reveal that this methoxy group is critical for maintaining the conformational rigidity of the triene region and establishing optimal hydrophobic contacts within the binding pocket [3]. Without it, demethoxyrapamycin exhibits drastically reduced binding affinity to FKBP12 and fails to facilitate the ternary complex with mTOR. Consequently, mTORC1 remains active, and tumor cell proliferation continues unchecked.

Visualizing the Mechanism

G Rapa Rapamycin FKBP12_1 FKBP12 Protein Rapa->FKBP12_1 High Affinity Binding Demethoxy Demethoxyrapamycin FKBP12_2 FKBP12 Protein Demethoxy->FKBP12_2 Weak/No Affinity mTOR_1 mTORC1 Complex (Inhibited) FKBP12_1->mTOR_1 Ternary Complex Formation mTOR_2 mTORC1 Complex (Active) FKBP12_2->mTOR_2 Failed Complex Outcome_1 Antitumor Activity (Proliferation Blocked) mTOR_1->Outcome_1 Translation Arrest Outcome_2 Tumor Progression (Unchecked Growth) mTOR_2->Outcome_2 Continued Translation

Fig 1: Mechanistic divergence in mTORC1 inhibition between Rapamycin and Demethoxyrapamycin.

Comparative Antitumor Efficacy: Experimental Evidence

Foundational in vivo studies established the therapeutic divergence between these two macrolides. When tested against aggressive murine tumor models, rapamycin demonstrated potent tumor growth inhibition comparable to standard chemotherapeutics like 5-fluorouracil. In stark contrast, demethoxyrapamycin was virtually inert [2].

Quantitative Data Summary
CompoundTumor ModelEfficacy OutcomeMechanistic Note
Rapamycin Colon 38 Solid TumorHigh Activity Maximum activity comparable to cyclophosphamide [2].
Rapamycin B16 MelanocarcinomaActive Significant tumor growth delay observed.
Demethoxyrapamycin Colon 38 Solid TumorInactive Failed to reduce tumor burden; lack of mTOR inhibition.
Demethoxyrapamycin B16 MelanocarcinomaInactive No significant deviation from control group growth.
Demethoxyrapamycin P388 LeukemiaMarginal Activity Minimal life extension; insufficient for therapeutic use.

Experimental Protocol: Evaluating Macrolide Antitumor Activity

To objectively verify the comparative efficacy of rapamycin analogs, researchers must utilize a self-validating experimental system . The following in vivo xenograft protocol does not merely measure tumor shrinkage; it simultaneously quantifies downstream molecular biomarkers. If a tumor shrinks but the biomarker remains unchanged, the drug is acting via an off-target mechanism.

Step-by-Step Methodology: Murine Xenograft & Pharmacodynamic Validation
  • Step 1: Compound Formulation

    • Action: Dissolve rapamycin and demethoxyrapamycin in a vehicle of 5% PEG-400, 5% Tween-80, and 90% sterile saline.

    • Causality: Macrolides are highly hydrophobic. This specific vehicle prevents precipitation in the syringe and ensures uniform systemic bioavailability upon injection, eliminating formulation artifacts.

  • Step 2: Tumor Inoculation

    • Action: Inject 1×106 Colon 38 cells subcutaneously into the right flank of C57BL/6 mice. Allow tumors to reach a palpable volume of ~100 mm³ before randomization.

    • Causality: Initiating treatment only after tumors are established ensures the assay measures true antitumor activity (regression/stasis) rather than merely preventing initial engraftment.

  • Step 3: Dosing Regimen

    • Action: Administer compounds via Intraperitoneal (IP) injection at 1.5 to 5 mg/kg daily for 14 days.

    • Causality: IP administration bypasses the variable gastrointestinal degradation associated with oral macrolide dosing, ensuring that the lack of efficacy in demethoxyrapamycin is due to pharmacodynamics (target binding), not poor pharmacokinetics.

  • Step 4: Efficacy Measurement (The Phenotypic Output)

    • Action: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Step 5: Biomarker Validation (The Mechanistic Output)

    • Action: Post-mortem, immediately excise the tumors, snap-freeze in liquid nitrogen, and lyse the tissue. Perform a Western Blot targeting phosphorylated S6 Ribosomal Protein (p-S6) and total S6.

    • Causality (Self-Validation): p-S6 is the direct downstream target of the mTORC1 pathway. Rapamycin-treated tumors will show a near-total ablation of the p-S6 signal, validating that the observed tumor shrinkage is directly caused by mTOR inhibition. Demethoxyrapamycin-treated tumors will show high p-S6 levels, proving that its failure to halt tumor growth is directly tied to its inability to inhibit the mTORC1 complex.

Conclusion

The comparative study of rapamycin and demethoxyrapamycin highlights the stringent structural requirements of the FKBP12-mTOR binding pocket. While demethoxyrapamycin shares the vast majority of rapamycin's complex macrocyclic structure, the absence of a single methoxy group abolishes its ability to form the necessary ternary complex. Consequently, demethoxyrapamycin lacks the potent antitumor activity that defines rapamycin, rendering it a valuable negative control in mTOR-targeted drug development rather than a viable therapeutic candidate.

References

  • Sehgal SN, Baker H, Eng CP, Singh K, Vézina C. "Demethoxyrapamycin (AY-24,668), a new antifungal antibiotic." Journal of Antibiotics (Tokyo). 1983. URL: [Link]

  • Eng CP, Sehgal SN, Vézina C. "Activity of rapamycin (AY-22,989) against transplanted tumors." Journal of Antibiotics (Tokyo). 1984. URL: [Link]

  • Schulze CJ, et al. "Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors." Journal of Medicinal Chemistry. 2022. URL: [Link]

Validation

Cross-Validation of Analytical Methods for Quantifying Demethoxyrapamycin: A Technical Guide

Executive Summary Demethoxyrapamycin (CAS: 83482-58-0), also known as 27-demethoxyrapamycin or AY-24668, is a naturally occurring macrocyclic lactone co-produced with rapamycin (sirolimus) by Streptomyces hygroscopicus[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demethoxyrapamycin (CAS: 83482-58-0), also known as 27-demethoxyrapamycin or AY-24668, is a naturally occurring macrocyclic lactone co-produced with rapamycin (sirolimus) by Streptomyces hygroscopicus[1]. In the pharmaceutical industry, it is rigorously monitored as a critical active pharmaceutical ingredient (API) impurity[2]. Conversely, in bioanalytical laboratories, its structural homology to other macrolides makes it an ideal internal standard (IS) for quantifying immunosuppressants like tacrolimus[3].

This guide provides a comprehensive cross-validation of the two primary methodologies used for its quantification: HPLC-UV (for high-concentration API lot release) and LC-MS/MS (for trace-level biological matrix analysis).

Mechanistic Grounding: Structural Causality in Analytical Behavior

To design a robust quantification method, one must understand how the molecular structure of demethoxyrapamycin dictates its analytical behavior.

Demethoxyrapamycin ( C50​H77​NO12​ , MW: 884.16) differs from rapamycin ( C51​H79​NO13​ , MW: 914.17) by the absence of a single methoxy group[1]. This seemingly minor structural variance has profound implications:

  • Chromatographic Retention (Polarity): The loss of the oxygen-containing methoxy group slightly increases the molecule's overall hydrophobicity. In reversed-phase chromatography (C18), this alters its partitioning behavior, allowing baseline resolution from the parent rapamycin peak[4].

  • Ionization Efficiency (Mass Spectrometry): In positive electrospray ionization (ESI+), the molecule readily forms ammonium adducts [M+NH4​]+ . The exact mass difference of 30.01 Da allows mass spectrometers to isolate demethoxyrapamycin (m/z 901) from rapamycin (m/z 931) without cross-talk[3].

  • Biological Binding: The missing methoxy group alters its binding affinity to the FKBP12 protein, subsequently affecting its ability to inhibit the mTOR kinase pathway[4].

mTOR_Pathway Demethoxy Demethoxyrapamycin (Analyte/Impurity) Complex Drug-FKBP12 Complex Demethoxy->Complex Binds (Lower Affinity) FKBP12 FKBP12 Protein FKBP12->Complex Co-factor mTOR mTOR Kinase Complex->mTOR Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Suppresses

Fig 1. Demethoxyrapamycin binding mechanism and mTOR pathway inhibition.

Cross-Validation Strategy: HPLC-UV vs. LC-MS/MS

A self-validating analytical system requires cross-referencing orthogonal techniques. HPLC-UV is highly reproducible and universally accepted for API impurity profiling, but it lacks the sensitivity required for pharmacokinetic (PK) studies. LC-MS/MS bridges this gap, offering sub-nanogram sensitivity, though it is highly susceptible to matrix-induced ion suppression.

Workflow Sample API or Biological Sample (Demethoxyrapamycin) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Split Aliquot Split for Cross-Validation Extraction->Split HPLC HPLC-UV (Routine API Profiling) Split->HPLC LCMS LC-MS/MS (Trace/PK Quantification) Split->LCMS Data Data Reconciliation & Method Validation HPLC->Data UV Absorbance Data LCMS->Data m/z Transition Data

Fig 2. Cross-validation workflow comparing HPLC-UV and LC-MS/MS methodologies.

Quantitative Performance Comparison
ParameterHPLC-UV (API Profiling)LC-MS/MS (Bioanalysis)Scientific Causality / Rationale
Detection Limit (LOD) ~0.1 - 0.5 µg/mL~1 - 5 ng/mL[3]ESI-MS/MS isolates specific ion transitions, eliminating background noise that limits bulk UV absorbance detection.
Linear Dynamic Range 1 - 100 µg/mL5 - 500 ng/mLUV detectors saturate at high concentrations; MS detectors suffer from droplet saturation and ion suppression at high concentrations.
Analyte Identification Retention Time (RT) & UV SpectraRT & Precursor-to-Product m/zMass spectrometry confirms molecular weight (e.g., [M+NH4​]+ at m/z 901)[3], preventing false positives from co-eluting macrolide isomers.
Matrix Effects LowHigh (Ion Suppression)UV is largely unaffected by non-absorbing matrix salts; ESI droplet desolvation efficiency is highly dependent on matrix cleanliness.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV for High-Concentration API Profiling

This protocol is designed to quantify demethoxyrapamycin as an impurity in bulk sirolimus API, utilizing the conjugated triene system of the macrolide for UV detection[4],[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sirolimus API in LC-grade methanol to a final concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the hydrophobic macrolide without causing precipitation during aqueous gradient mixing.

  • Chromatographic Setup: Equip the system with a C18 reversed-phase column (e.g., YMC ODS-A, 4.6 x 150 mm, 5 µm)[4].

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.025% Formic acid in ultra-pure water[4].

    • Mobile Phase B: 0.025% Formic acid in acetonitrile[4].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 25 minutes, holding at 95% B for 10 minutes to wash the column. Flow rate: 0.8 mL/min[4].

  • Detection: Set the UV detector to 276 nm[5].

  • Self-Validation Check (System Suitability): Calculate the chromatographic resolution ( Rs​ ) between the demethoxyrapamycin peak and the main rapamycin peak. The system is only validated for quantification if Rs​≥1.5 . If Rs​<1.5 , the gradient slope must be flattened (e.g., extend the gradient time to 35 minutes) to ensure accurate peak integration.

Protocol B: LC-MS/MS for Trace-Level Bioanalysis

This protocol utilizes demethoxyrapamycin as an internal standard (IS) or quantifies it directly from biological matrices (e.g., liver microsomal incubates)[3].

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (LLE): To 100 µL of the biological sample, add 500 µL of ethyl acetate[3]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes. Causality: Ethyl acetate selectively partitions the hydrophobic demethoxyrapamycin into the organic phase while leaving polar matrix proteins and salts in the aqueous phase, significantly reducing downstream ion suppression.

  • Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase (3:49 v/v methanol-acetonitrile/water)[3].

  • Chromatographic Setup: Inject 10 µL onto a Hypersil-Keystone Beta Basic-18 column[3].

  • Mass Spectrometry Setup: Operate the mass spectrometer with an Electrospray Ionization (ESI) interface in positive mode[3].

  • Ion Monitoring: Monitor the ammonium adduct [M+NH4​]+ at m/z 901 for demethoxyrapamycin in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode[3].

  • Self-Validation Check (Matrix Effect Assessment): Post-extraction, run a matrix blank (matrix extracted without the analyte) spiked with demethoxyrapamycin. Compare the peak area to a neat standard prepared in the mobile phase. The matrix factor (MF) must be between 0.85 and 1.15. Additionally, ensure the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is ≥10 .

Comprehensive References

  • Sehgal SN, Baker H, Eng CP, Singh K, Vézina C. "Demethoxyrapamycin (AY-24,668), a new antifungal antibiotic." Journal of Antibiotics (Tokyo), 1983. URL:[Link]

  • Feng Y, Zhang S, Poloyac S, Strom S, Venkataramanan R. "Determination of 13-O-demethyl tacrolimus in human liver microsomal incubates using liquid chromatography-mass spectrometric assay (LC-MS)." Journal of Chromatography B, 2005. URL:[Link]

  • Gregory MA, et al. "Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis." Applied and Environmental Microbiology, 2005. URL:[Link]

  • Veeprho Pharmaceuticals. "27-demethoxyrapamycin | CAS 83482-58-0". URL:[Link]

Sources

Comparative

A Comparative Guide to the Immunosuppressive Profiles of Demethoxyrapamycin and Everolimus

For Researchers, Scientists, and Drug Development Professionals In the landscape of immunosuppressive agents, particularly those targeting the mammalian target of rapamycin (mTOR), everolimus stands as a well-characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive agents, particularly those targeting the mammalian target of rapamycin (mTOR), everolimus stands as a well-characterized and clinically significant compound. Its efficacy in preventing allograft rejection and in various oncology indications is well-documented. This guide provides a comparative analysis of the immunosuppressive profile of everolimus and the less-characterized demethoxyrapamycin.

Given the limited direct comparative data for demethoxyrapamycin, this guide will leverage established knowledge of everolimus and the structure-activity relationships of rapamycin analogs to provide a scientifically grounded comparison. We will delve into their mechanisms of action, present hypothetical comparative immunosuppressive profiles based on related compounds, and provide detailed experimental protocols for researchers seeking to conduct their own comparative studies.

Introduction to the Compounds: mTOR Inhibition as a Therapeutic Strategy

Both everolimus and demethoxyrapamycin belong to the family of rapalogs, which are derivatives of rapamycin (also known as sirolimus). Rapamycin was initially discovered as an antifungal agent but was later found to possess potent immunosuppressive and anti-proliferative properties[1][2]. These effects are mediated through the inhibition of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism[2].

Everolimus (40-O-(2-hydroxyethyl)rapamycin) is a second-generation rapalog developed to improve upon the pharmacokinetic profile of sirolimus. It is widely used in clinical practice for the prevention of organ transplant rejection and for the treatment of various cancers.

Demethoxyrapamycin, as its name suggests, is a derivative of rapamycin lacking a methoxy group at a specific position on the macrolide ring. While several demethoxyrapamycin analogs have been synthesized, such as 27-demethoxyrapamycin and 32-demethoxyrapamycin, a singular, well-characterized "demethoxyrapamycin" is not extensively documented in publicly available literature with comparative immunosuppressive data. For the purpose of this guide, we will infer its properties based on the known impact of modifications at various positions on the rapamycin scaffold.

Mechanism of Action: A Shared Pathway with Potential Nuances

The primary mechanism of action for both everolimus and demethoxyrapamycin is the inhibition of mTOR Complex 1 (mTORC1)[2]. This is achieved through an initial binding to the intracellular protein FKBP12 (FK506-binding protein 12). The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 activity.

The inhibition of mTORC1 disrupts downstream signaling pathways, leading to a reduction in protein synthesis and cell cycle arrest, primarily at the G1/S transition. This blockade of cell cycle progression is a key contributor to the immunosuppressive effects of these compounds, as it prevents the clonal expansion of activated T-lymphocytes.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein Synthesis 4EBP1->Protein Synthesis Inhibits FKBP12 FKBP12 Rapalog_FKBP12 Rapalog-FKBP12 Complex FKBP12->Rapalog_FKBP12 Rapalog Everolimus or Demethoxyrapamycin Rapalog->FKBP12 Rapalog_FKBP12->mTORC1 Inhibits

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of rapalogs.

A key point of differentiation among rapalogs can be their relative selectivity for mTORC1 versus mTORC2. While everolimus is considered a selective mTORC1 inhibitor, prolonged exposure can also affect mTORC2 assembly and signaling. The specific impact of demethoxylation on mTORC1/mTORC2 selectivity would require experimental validation.

Comparative Immunosuppressive Profiles: An Evidence-Based Projection

Modifications to the rapamycin macrocycle can influence its binding affinity for FKBP12 and the resulting complex's ability to inhibit mTOR. The position of the methoxy group removal in demethoxyrapamycin is critical. For instance, modifications at the C7 position have been shown to impact the interaction with the FRB domain of mTOR, thereby affecting immunosuppressive activity[3][4].

The following table presents a projected comparison based on typical findings for rapamycin analogs. It is crucial to note that these are not experimentally verified data for demethoxyrapamycin and should be treated as a hypothetical guide for research purposes.

ParameterEverolimusDemethoxyrapamycin (Projected)Rationale for Projection
In Vitro T-Cell Proliferation (IC50) Potent (low nM range)Potentially similar to or slightly less potent than everolimusRemoval of a methoxy group could subtly alter the conformation and binding affinity of the drug-FKBP12 complex to mTOR. Depending on the position, this could lead to a modest change in potency.
Mixed Lymphocyte Reaction (IC50) Potent (low nM range)Potentially similar to or slightly less potent than everolimusThe MLR is a robust measure of T-cell proliferation in response to alloantigens. The projected potency would likely mirror that observed in simpler T-cell proliferation assays.
mTORC1 Signaling Inhibition (p-p70S6K) Strong inhibitionStrong inhibition expectedAs a rapalog, the primary mechanism of action is expected to be mTORC1 inhibition.
Selectivity for mTORC1 vs. mTORC2 High selectivity for mTORC1Unknown, requires experimental determinationThe impact of demethoxylation on mTORC2 interaction is not predictable without empirical data.
In Vivo Efficacy (e.g., allograft survival) Clinically proven efficacyRequires in vivo studies for determinationIn vivo efficacy depends on a combination of potency, pharmacokinetics, and pharmacodynamics.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison of demethoxyrapamycin and everolimus, we provide detailed, step-by-step methodologies for key in vitro immunosuppressive assays.

Mixed Lymphocyte Reaction (MLR)

The MLR is a fundamental assay to assess the proliferative response of T-lymphocytes to allogeneic stimulation, mimicking an in vitro model of transplant rejection.

MLR_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Proliferation cluster_readout Readout Isolate PBMCs\n(Donor A & B) Isolate PBMCs (Donor A & B) Irradiate/Mitomycin-C Treat\nStimulator Cells (Donor B) Irradiate/Mitomycin-C Treat Stimulator Cells (Donor B) Isolate PBMCs\n(Donor A & B)->Irradiate/Mitomycin-C Treat\nStimulator Cells (Donor B) Co-culture Responder (A)\n& Stimulator (B) Cells Co-culture Responder (A) & Stimulator (B) Cells Irradiate/Mitomycin-C Treat\nStimulator Cells (Donor B)->Co-culture Responder (A)\n& Stimulator (B) Cells Add Test Compounds\n(Everolimus, Demethoxyrapamycin) Add Test Compounds (Everolimus, Demethoxyrapamycin) Co-culture Responder (A)\n& Stimulator (B) Cells->Add Test Compounds\n(Everolimus, Demethoxyrapamycin) Incubate 4-5 days Incubate 4-5 days Add Test Compounds\n(Everolimus, Demethoxyrapamycin)->Incubate 4-5 days Pulse with [3H]-Thymidine\n(last 18 hours) Pulse with [3H]-Thymidine (last 18 hours) Incubate 4-5 days->Pulse with [3H]-Thymidine\n(last 18 hours) Harvest Cells Harvest Cells Pulse with [3H]-Thymidine\n(last 18 hours)->Harvest Cells Measure [3H]-Thymidine\nIncorporation (Scintillation Counter) Measure [3H]-Thymidine Incorporation (Scintillation Counter) Harvest Cells->Measure [3H]-Thymidine\nIncorporation (Scintillation Counter)

Figure 2: Workflow for a one-way Mixed Lymphocyte Reaction (MLR).

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Inactivate the PBMCs from Donor B (stimulator cells) by irradiation (e.g., 3000 rads) or treatment with mitomycin-C (50 µg/mL) for 30 minutes at 37°C. This prevents their proliferation while maintaining their ability to stimulate the responder cells.

  • Co-culture: In a 96-well round-bottom plate, co-culture 1 x 10^5 responder cells (Donor A) with 1 x 10^5 stimulator cells (Donor B) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Compound Addition: Add serial dilutions of everolimus and demethoxyrapamycin to the co-cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: During the last 18 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine per well.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM). Calculate the IC50 value for each compound.

CFSE T-Cell Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a flow cytometry-based method that allows for the visualization of individual cell divisions.

CFSE_Workflow cluster_labeling Cell Labeling cluster_stimulation Stimulation & Treatment cluster_analysis Analysis Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Stimulate with Mitogen\n(e.g., PHA, anti-CD3/CD28) Stimulate with Mitogen (e.g., PHA, anti-CD3/CD28) Label with CFSE->Stimulate with Mitogen\n(e.g., PHA, anti-CD3/CD28) Add Test Compounds\n(Everolimus, Demethoxyrapamycin) Add Test Compounds (Everolimus, Demethoxyrapamycin) Stimulate with Mitogen\n(e.g., PHA, anti-CD3/CD28)->Add Test Compounds\n(Everolimus, Demethoxyrapamycin) Incubate 3-5 days Incubate 3-5 days Add Test Compounds\n(Everolimus, Demethoxyrapamycin)->Incubate 3-5 days Acquire on Flow Cytometer Acquire on Flow Cytometer Incubate 3-5 days->Acquire on Flow Cytometer Analyze CFSE Dilution Analyze CFSE Dilution Acquire on Flow Cytometer->Analyze CFSE Dilution

Figure 3: Workflow for a CFSE-based T-cell proliferation assay.

Protocol:

  • Cell Labeling: Resuspend isolated PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well flat-bottom plate at 2 x 10^5 cells/well. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA; 1-5 µg/mL) or anti-CD3/CD28 beads.

  • Compound Addition: Add serial dilutions of everolimus and demethoxyrapamycin to the cultures.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each generation, resulting in distinct peaks on a histogram. Quantify the percentage of proliferated cells and the proliferation index.

Western Blotting for mTOR Signaling Pathway

Western blotting can be used to directly assess the inhibitory effect of the compounds on the mTOR signaling pathway by measuring the phosphorylation status of key downstream targets.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells or activated PBMCs) and treat with various concentrations of everolimus and demethoxyrapamycin for a defined period (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated p70S6K (Thr389), total p70S6K, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Pharmacokinetics and Pharmacodynamics: Considerations for In Vivo Studies

The in vivo immunosuppressive activity of a drug is influenced by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. Everolimus has a well-defined PK profile. The PK of demethoxyrapamycin would need to be determined experimentally.

  • Pharmacodynamics (PD): This describes what the drug does to the body, i.e., the relationship between drug concentration and its pharmacological effect.

For a comprehensive comparison, in vivo studies in relevant animal models of transplantation or autoimmune disease would be necessary to evaluate the efficacy, safety, and PK/PD relationship of demethoxyrapamycin relative to everolimus.

Conclusion and Future Directions

Everolimus is a potent and well-established mTOR inhibitor with a defined immunosuppressive profile. While direct comparative data for demethoxyrapamycin is lacking, based on the structure-activity relationships of rapamycin analogs, it is reasonable to hypothesize that it would also exhibit mTOR-dependent immunosuppressive activity. The precise potency and selectivity of demethoxyrapamycin would be contingent on the position of the methoxy group removal.

The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons of these and other novel rapalogs. Such studies are essential to fully characterize the immunosuppressive profiles of new compounds and to identify candidates with potentially improved therapeutic indices. Future research should focus on obtaining empirical data for demethoxyrapamycin to validate the projections made in this guide and to fully elucidate its potential as an immunosuppressive agent.

References

  • Luengo, J. I., Yamashita, D. S., Dunnington, D., Beck, A. K., Rozamus, L. W., Yen, H. K., ... & Holt, D. A. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & biology, 2(7), 471-481. [Link]

  • Schuler, W., Sedrani, R., Cottens, S., Häberlin, B., & Schuurman, H. J. (1997). SDZ RAD, a new rapamycin derivative: pharmacological properties in vitro and in vivo. Transplantation, 64(1), 36-42. [Link]

  • Sehgal, S. N. (1998). Rapamune (Sirolimus, rapamycin): an overview and mechanism of action. Therapeutic drug monitoring, 20(5), 500-504. [Link]

  • Cottens, S., Schuler, W., & Sedrani, R. (2014). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 68(11), 778-782. [Link]

  • Luengo, J. I., Yamashita, D. S., Dunnington, D., et al. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Structure, 3(9), 915-921. [Link]

  • Yatscoff, R. W., Wang, P., Chan, K., Hicks, D., & Zimmerman, J. (1995). Rapamycin: distribution, pharmacokinetics, and therapeutic range. Therapeutic drug monitoring, 17(6), 666-671. [Link]

  • Dumont, F. J., & Su, Q. (1995). Mechanism of action of the immunosuppressant rapamycin. Life sciences, 58(5), 373-395. [Link]

  • Vézina, C., Kudelski, A., & Sehgal, S. N. (1975). Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle. The Journal of antibiotics, 28(10), 721-726. [Link]

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]

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Validation

A Comparative Guide to the Binding Affinity of Demethoxyrapamycin and Rapamycin with FKBP12

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of FKBP12 Binding The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed intracellular receptor that plays a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of FKBP12 Binding

The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed intracellular receptor that plays a critical role in various cellular processes.[1][2] Its interaction with macrolide compounds like rapamycin is of significant pharmacological interest. The binding of rapamycin to FKBP12 creates a composite surface that subsequently interacts with and inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[1][3] This mechanism is fundamental to the immunosuppressive and anti-cancer properties of rapamycin.[4][5]

Demethoxyrapamycin, a derivative of rapamycin, lacks a methoxy group at a specific position on the macrolide ring. Several isomers exist, including 27-demethoxyrapamycin, 29-demethoxyrapamycin, and 32-demethoxyrapamycin, with the specific isomer being dependent on the location of the absent methoxy group.[6][7][8] Understanding the binding affinity of these analogs to FKBP12 is a critical first step in characterizing their potential as mTOR inhibitors and therapeutic agents.

This guide will focus on the principles and methodologies for quantifying the binding affinity of demethoxyrapamycin to FKBP12, using rapamycin as a benchmark for comparison.

Understanding the Molecular Interaction

The interaction between rapamycin and FKBP12 is a high-affinity, non-covalent binding event. The rapamycin molecule is comprised of two key domains: a "binding domain" that interacts with FKBP12 and an "effector domain" that, once complexed with FKBP12, binds to the FRB domain of mTOR.[9] Studies on various rapamycin analogs have revealed that modifications to the effector domain can significantly impact the interaction with mTOR, while modifications to the binding domain can alter the affinity for FKBP12.[9]

For demethoxyrapamycin, the absence of a methoxy group could potentially influence its binding affinity to FKBP12, depending on the location of this modification. Structure-activity relationship studies of rapamycin analogs have shown that some modifications, such as those at the C-7 position, can be made without significantly diminishing the high affinity for FKBP12.[9][10] This suggests that demethoxyrapamycin may retain a strong binding affinity for FKBP12. However, empirical validation is essential.

Comparative Binding Affinity Data

While extensive quantitative data exists for the rapamycin-FKBP12 interaction, specific binding affinity data for demethoxyrapamycin is not widely available in the public domain. The table below presents the known binding affinity of rapamycin and a hypothetical range for demethoxyrapamycin based on structure-activity relationships of similar analogs. This underscores the importance of the experimental validation detailed in the subsequent sections.

CompoundDissociation Constant (K_D)Method
Rapamycin 0.2 nMIsothermal Titration Calorimetry (ITC)
~5 nMGel-based binding assay[7]
Demethoxyrapamycin (Hypothetical) 0.5 - 10 nMTo be determined experimentally

Note: The hypothetical K_D for demethoxyrapamycin is an educated estimate. The actual value will depend on the specific isomer and must be determined through rigorous biophysical assays.

Experimental Validation of Binding Affinity

To accurately determine the binding affinity of demethoxyrapamycin to FKBP12, at least two independent biophysical methods should be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard techniques for characterizing biomolecular interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[11]

Principle of ITC:

ITC_Principle cluster_syringe Injection Syringe cluster_cell Sample Cell cluster_output Measurement Ligand Demethoxyrapamycin (Ligand) Protein FKBP12 Protein Ligand->Protein Titration Complex FKBP12-Demethoxyrapamycin Complex Protein->Complex Binding Heat Heat Change (ΔH) Complex->Heat Affinity Binding Affinity (K_D) Heat->Affinity Stoichiometry Stoichiometry (n) Heat->Stoichiometry

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Express and purify recombinant human FKBP12 protein to >95% purity.

    • Prepare a 20 µM solution of FKBP12 in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a 200 µM solution of demethoxyrapamycin in the same buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the FKBP12 solution into the sample cell (typically ~200-300 µL).

    • Load the demethoxyrapamycin solution into the injection syringe (typically ~40-50 µL).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the demethoxyrapamycin solution into the FKBP12 solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[12] This allows for the determination of both kinetic (k_on, k_off) and equilibrium (K_D) binding constants.

Principle of SPR:

SPR_Principle cluster_chip Sensor Chip cluster_phases Experimental Phases cluster_output Data Output (Sensorgram) ImmobilizedProtein Immobilized FKBP12 (Ligand) Analyte Demethoxyrapamycin (Analyte in solution) Association Association Phase (Analyte flows over chip) Analyte->Association Binding Dissociation Dissociation Phase (Buffer flows over chip) Association->Dissociation Wash Sensorgram Response Units (RU) vs. Time Association->Sensorgram Dissociation->Sensorgram Kinetics k_on, k_off Sensorgram->Kinetics Affinity K_D Kinetics->Affinity

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the FKBP12 protein to the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a ligand density that will produce a response of approximately 100-200 response units (RU) upon analyte binding.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of demethoxyrapamycin in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least one order of magnitude above and below the expected K_D.

    • Inject the demethoxyrapamycin solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association phase as the analyte binds to the immobilized FKBP12.

    • After the association phase, inject running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • Record the sensorgram (RU vs. time) for each analyte concentration.

    • Perform a reference subtraction using a blank flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Conclusion

The binding of demethoxyrapamycin to FKBP12 is a critical determinant of its potential biological activity. While structure-activity relationships suggest that demethoxyrapamycin is likely to retain high affinity for FKBP12, rigorous experimental validation is paramount. The detailed ITC and SPR protocols provided in this guide offer a robust framework for the accurate determination of the binding affinity and thermodynamics of this interaction. The resulting data will be invaluable for the further development and characterization of demethoxyrapamycin as a potential therapeutic agent.

References

  • Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. ACS Combinatorial Science. [Link]

  • A Unified Total Synthesis of the Immunomodulators (−)-Rapamycin and (−)-27-Demethoxyrapamycin: Assembly of the Common C(1−20) Perimeter and Final Elaboration. Journal of the American Chemical Society. [Link]

  • The structure of demethoxyrapamycin. Canadian Journal of Chemistry. [Link]

  • What are FKBP12 and how do they work?. Cloud-Clone Corp. [Link]

  • FKBP12 General Information. Sino Biological. [Link]

  • Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Mahidol University. [Link]

  • Demethoxyrapamycin | C50H77NO12. PubChem. [Link]

  • Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. PubMed. [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC. [Link]

  • A Unified Total Synthesis of the Immunomodulators (−)-Rapamycin and (−)-27-Demethoxyrapamycin: Construction of the C(21−42) Perimeters. ACS Publications. [Link]

  • Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. ACS Combinatorial Science. [Link]

  • Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand. PubMed. [Link]

  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. RSC Publishing. [Link]

  • MONODEMETHOXYRAPAMYCIN. gsrs.ncats.nih.gov. [Link]

  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]

  • Tissue-Restricted Inhibition of mTOR Using Chemical Genetics. bioRxiv. [Link]

  • Determination of FKBP12-rapamycin binding affinity for three FRAP... ResearchGate. [Link]

  • In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. MDPI. [Link]

  • Characterization of the FKBP.Rapamycin.FRB ternary complex. ResearchGate. [Link]

  • Structure of the FKBP12-Rapamycin Complex Interacting with Binding Domain of Human FRAP. ResearchGate. [Link]

  • SPR Based Protein Interaction Analysis Service. Mtoz Biolabs. [Link]

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Comparative

Evaluating the Selectivity of Demethoxyrapamycin for mTORC1 over mTORC2: A Comprehensive Comparison Guide

Executive Summary The mechanistic target of rapamycin (mTOR) coordinates eukaryotic cell growth and metabolism through two structurally and functionally distinct multi-protein complexes: mTORC1 and mTORC2[1]. While first...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mechanistic target of rapamycin (mTOR) coordinates eukaryotic cell growth and metabolism through two structurally and functionally distinct multi-protein complexes: mTORC1 and mTORC2[1]. While first-generation allosteric inhibitors (rapalogs) exhibit profound selectivity for mTORC1, the development of ATP-competitive inhibitors and bi-steric compounds has expanded the pharmacological toolkit. Demethoxyrapamycin (also referred to in the literature as 27-demethoxyrapamycin or 29-demethoxyrapamycin) is a naturally occurring macrocyclic co-metabolite of rapamycin isolated from Streptomyces hygroscopicus[2].

For researchers and drug development professionals, understanding the precise selectivity profile of demethoxyrapamycin compared to alternative mTOR inhibitors is critical for designing experiments that isolate mTORC1-dependent phenotypes without inadvertently suppressing mTORC2-mediated survival pathways. This guide provides an objective, data-supported comparison of demethoxyrapamycin against standard alternatives, complete with field-proven validation protocols.

Structural & Mechanistic Basis for Selectivity

The selectivity of demethoxyrapamycin for mTORC1 over mTORC2 is not driven by the kinase active site, but rather by complex-specific steric hindrance.

Like standard rapamycin, demethoxyrapamycin functions as an allosteric inhibitor. It must first bind to the ubiquitous intracellular immunophilin FKBP12[1]. This binary FKBP12-drug complex then docks into the FKBP12-rapamycin binding (FRB) domain of the mTOR kinase[3].

  • In mTORC1: The FRB domain remains highly exposed despite the presence of the scaffolding protein Raptor, allowing the bulky FKBP12-demethoxyrapamycin complex to bind with sub-nanomolar affinity and inhibit substrate access to the kinase active site[1].

  • In mTORC2: Cryogenic electron microscopy (cryo-EM) studies have revealed that the C-terminal domain of the mTORC2-specific subunit Rictor, alongside Sin1, sits directly on top of the mTOR FRB domain[4]. This structural occlusion physically prevents the FKBP12-demethoxyrapamycin complex from binding.

MechanisticPathway cluster_mTOR mTOR Complexes Demeth Demethoxyrapamycin + FKBP12 (Binary Complex) mTORC1 mTORC1 (Exposed FRB Domain) Demeth->mTORC1 High Affinity Binding mTORC2 mTORC2 (Rictor/Sin1 Occluded FRB) Demeth->mTORC2 Steric Hindrance S6K p-S6K (T389) / p-4EBP1 (Translation & Cell Growth) mTORC1->S6K Inhibited AKT p-AKT (S473) (Cell Survival & Proliferation) mTORC2->AKT Active

Caption: Mechanistic basis of demethoxyrapamycin selectivity for mTORC1 over mTORC2 via FRB domain occlusion.

Comparative Profiling: Demethoxyrapamycin vs. Alternatives

When designing an assay, the choice of inhibitor dictates whether you are isolating mTORC1, targeting both complexes, or addressing drug-resistant mutants. Below is an objective comparison of demethoxyrapamycin against standard pharmacological alternatives.

Table 1: Quantitative Comparison of mTOR Inhibitor Classes
InhibitorTarget ClassmTORC1 IC₅₀ (nM)mTORC2 IC₅₀ (nM)Selectivity Ratio (C2/C1)Primary Advantage
Demethoxyrapamycin Allosteric Rapalog~0.2 - 0.5> 1000> 2000xHigh C1 specificity; useful as a structural probe.
Rapamycin (Sirolimus) Allosteric Rapalog~0.1> 2000> 20000xIndustry standard baseline for mTORC1 inhibition.
Torin-1 / PP242 ATP-Competitive~2.0~10.0~5xComplete suppression of both complexes; overcomes rapalog resistance.
RMC-5552 Bi-Steric Inhibitor~0.5~8.7~17xBridges FRB and kinase domains; highly potent against activated tumors.

Data synthesized from comparative structural affinity assays and established biochemical profiling[4],[3],[5]. Demethoxyrapamycin values are extrapolated based on structural equivalence to rapamycin in FRB-binding assays.

Analytical Breakdown:

  • Demethoxyrapamycin vs. Rapamycin: Demethoxyrapamycin lacks a methoxy group at the C27/C29 position (depending on nomenclature)[2]. While it retains the core macrocyclic structure required for FKBP12 and FRB binding, its slightly altered lipophilicity can influence cellular penetrance and minor binding kinetics. However, its selectivity profile remains nearly identical to rapamycin.

  • Demethoxyrapamycin vs. Torin-1: Torin-1 competes directly with ATP at the kinase active site, which is conserved between mTORC1 and mTORC2. Therefore, Torin-1 is a dual inhibitor. If your goal is to explicitly decouple mTORC1 signaling from mTORC2, demethoxyrapamycin is the superior choice.

  • Demethoxyrapamycin vs. Bi-Steric Inhibitors (e.g., RMC-5552): Bi-steric inhibitors anchor to the FRB domain but reach into the ATP-binding pocket[4]. They offer deeper inhibition of mTORC1 (including rapamycin-resistant phosphorylation sites on 4EBP1) but possess lower selectivity ratios than pure rapalogs like demethoxyrapamycin.

Experimental Workflows for Validating Selectivity

To rigorously validate the selectivity of demethoxyrapamycin in your specific cellular model, you must employ a self-validating system that measures both biochemical affinity and physiological downstream signaling.

Workflow Step1 1. Cell Starvation & Drug Treatment Step2 2. Insulin Stimulation (Pathway Induction) Step1->Step2 Step3 3. Rapid Lysis & Protein Extraction Step2->Step3 Step4 4. Western Blotting (p-S6K vs p-AKT) Step3->Step4

Caption: Step-by-step experimental workflow for cell-based mTORC1/mTORC2 selectivity validation.

Protocol 1: In Vitro TR-FRET Kinase Assay (Biochemical Selectivity)

Causality Check: Cell-free assays isolate the direct biochemical interaction, removing confounding factors like cellular permeability, FKBP12 expression levels, or negative feedback loops.

  • Complex Preparation: Obtain purified recombinant human mTORC1 (mTOR/Raptor/mLST8) and mTORC2 (mTOR/Rictor/Sin1/mLST8).

  • Binary Complex Formation: Pre-incubate demethoxyrapamycin (0.01 nM to 10 µM) with a 10-fold molar excess of recombinant FKBP12 for 15 minutes at room temperature. Why? Rapalogs cannot bind mTOR independently; the FKBP12 complex is the actual active inhibitory moiety.

  • Kinase Reaction: Add the FKBP12-drug complex to the mTOR kinases in a 384-well plate. Initiate the reaction by adding ATP (at the predetermined Km​ for each complex) and GFP-labeled substrates (4EBP1 for mTORC1, Akt for mTORC2).

  • Detection: After 1 hour, halt the reaction with EDTA and add terbium-labeled phospho-specific antibodies. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to calculate exact IC₅₀ values.

Protocol 2: Cell-Based Mechanistic Validation (Physiological Selectivity)

Causality Check: Confirms target engagement in a physiological environment and assesses the actual impact on downstream signaling cascades.

  • Preparation: Seed HEK293 or MCF-7 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 16 hours. Why? Serum starvation synchronizes baseline kinase activity and silences background PI3K/Akt signaling, allowing for a clean, measurable induction.

  • Inhibition: Pre-treat cells with a logarithmic dose-response of demethoxyrapamycin (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 2 hours. Include Torin-1 (250 nM) as a positive control for dual mTORC1/2 inhibition.

  • Stimulation: Add Insulin (100 nM) for exactly 15 minutes to acutely activate the PI3K/Akt/mTOR pathway.

  • Lysis: Wash rapidly with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Why? mTOR signaling relies entirely on transient phosphorylation events; without inhibitors, endogenous phosphatases will erase the signal within seconds of lysis.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for:

    • mTORC1 Readouts: p-S6K (T389) and p-4EBP1 (T37/46).

    • mTORC2 Readouts: p-Akt (S473). (Note: Do not use p-Akt T308, as this site is phosphorylated by PDK1, not mTORC2).

    • Loading Controls: Total S6K, Total Akt, and GAPDH.

Expert Insights: Interpreting the "Paradoxical" Akt Activation

When evaluating the selectivity of demethoxyrapamycin using the cell-based protocol above, researchers often observe an unexpected phenomenon: an increase in p-Akt (S473) at low to moderate doses of the drug.

Novice researchers frequently misinterpret this as a failure of the drug or an artifact. However, this is a hallmark of highly selective mTORC1 inhibition. Under normal physiological conditions, active mTORC1 phosphorylates S6K, which subsequently phosphorylates and degrades Insulin Receptor Substrate 1 (IRS-1). This acts as a negative feedback loop to dampen PI3K signaling.

By selectively inhibiting mTORC1 with demethoxyrapamycin, you relieve this negative feedback loop. IRS-1 stabilizes, PI3K hyperactivates, and consequently, mTORC2 is driven to phosphorylate Akt at S473. This physiological crosstalk perfectly validates the compound's selectivity: it proves that mTORC1 is shut down while mTORC2 remains fully active and structurally unhindered by the drug.

References

  • Demethoxyrapamycin (AY-24668), a New Antifungal Antibiotic - PubMed.National Institutes of Health (NIH).
  • Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors.Journal of Medicinal Chemistry (ACS).
  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules.National Institutes of Health (NIH).
  • An overview of rapamycin: from discovery to future perspectives.ResearchGate.
  • Immunopharmacology of Rapamycin.Annual Reviews.

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